molecular formula C18H12N2O5 B15613197 NW16

NW16

Cat. No.: B15613197
M. Wt: 336.3 g/mol
InChI Key: HDAVCVLQCZNMJU-JXMROGBWSA-N
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Description

NW16 is a useful research compound. Its molecular formula is C18H12N2O5 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

(E)-2-cyano-3-(4,9-dioxobenzo[f][1]benzofuran-2-yl)-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C18H12N2O5/c19-9-10(18(24)20-5-6-21)7-11-8-14-15(22)12-3-1-2-4-13(12)16(23)17(14)25-11/h1-4,7-8,21H,5-6H2,(H,20,24)/b10-7+

InChI Key

HDAVCVLQCZNMJU-JXMROGBWSA-N

Origin of Product

United States

Foundational & Exploratory

NW16 Vacuum Flange: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with vacuum systems, understanding the components that ensure a reliable, leak-tight environment is paramount. Among the most common and versatile of these components is the NW16 vacuum flange. This in-depth guide provides a technical overview of the this compound flange, its specifications, assembly, and relevant testing protocols, with a focus on applications within research and pharmaceutical development.

Introduction to NW/KF Flanges

The this compound flange is part of the ISO-KF (International Standards Organization - Klein Flansche) family of quick-release vacuum fittings.[1][2] The designation "NW" is an abbreviation for the German "Nennweite," which translates to nominal width, while "KF" stands for "Klein Flansche," meaning small flanges.[3] These flanges are favored in laboratory and industrial settings for their ease of use, rapid assembly and disassembly without the need for tools, and their ability to form a reliable vacuum seal.[3][4] The this compound size specifically refers to a nominal inner diameter of 16 mm.

ISO-KF flanges are a modular system, allowing for the easy connection of various components such as pipes, valves, and gauges to construct a complete vacuum system.[5] Their reusability and the interchangeability of components from different manufacturers make them a cost-effective solution for dynamic research environments.[4]

Technical Specifications

The performance of an this compound flange is defined by its dimensions, materials, and its ability to withstand specific temperature and pressure ranges. These specifications are critical for ensuring the integrity of a vacuum system.

Materials

This compound flanges are most commonly manufactured from 304 or 316L stainless steel due to their excellent corrosion resistance, low outgassing rates, and durability.[6] For specific applications, aluminum and brass flanges are also available.[6] The choice of material is often dictated by the chemical compatibility required for the specific research or manufacturing process.

The sealing element in an this compound assembly is an elastomeric O-ring, typically made of Viton® (FKM), Buna-N (NBR), or Silicone.[6] The O-ring material is a key factor in determining the temperature range and chemical resistance of the connection.

Data Summary

The following tables summarize the key quantitative data for standard this compound vacuum flanges.

Table 1: this compound Flange Dimensions

ParameterValue (mm)Value (inches)
Flange Outer Diameter301.18
Nominal Inner Diameter160.63
Tube Outer Diameter17.20.68

Table 2: this compound Flange Performance Ratings

ParameterValue
Vacuum Range
With FKM (Viton®) O-ring1 x 10⁻⁸ mbar to 1 bar
With Metal Seal1 x 10⁻¹⁰ mbar to 1 bar
Temperature Range
With FKM (Viton®) O-ring-20 °C to 180 °C
With Metal Seal-270 °C to 150 °C
Positive Pressure Range 5 - 100 psig (with overpressure rings)

Assembly and Sealing Principle

The simplicity of the ISO-KF flange assembly is one of its primary advantages. The connection is achieved through a three-part system: two this compound flanges, a centering ring with an integrated O-ring, and a clamp.

The sealing mechanism relies on the uniform compression of the elastomeric O-ring between the two flange faces. The clamp fits around the tapered outer surfaces of the flanges and, when tightened, applies a consistent force that compresses the O-ring, creating a vacuum-tight seal.

NW16_Assembly cluster_0 Component Stack-up Flange1 This compound Flange Centering_Ring Centering Ring (with O-ring) Flange1->Centering_Ring Mating Surface Clamp Clamp Flange2 This compound Flange Centering_Ring->Flange2 Mating Surface Assembly Assembled this compound Connection Clamp->Assembly Applies Compressive Force

Figure 1: Logical flow of an this compound flange assembly.

For applications involving positive pressure, the use of overpressure rings is recommended to prevent the O-ring from extruding and to maintain the integrity of the seal.

Experimental Protocols: Leak Testing

Ensuring a vacuum system is leak-tight is critical for the validity of experimental results and the quality of manufactured products. The standard method for detecting very small leaks in high vacuum systems is helium leak detection.

Helium Leak Detection Methodology

Helium is used as a tracer gas because it is inert, non-flammable, and has a small atomic size that allows it to penetrate very small leaks. The basic principle involves introducing helium to one side of a potential leak and using a mass spectrometer on the other side to detect its presence.

Experimental Workflow:

  • System Evacuation: The vacuum system is pumped down to its operating pressure.

  • Leak Detector Connection: A helium leak detector, which is essentially a portable mass spectrometer tuned to detect helium, is connected to the vacuum system.

  • Helium Application: A fine stream of helium gas is carefully sprayed around potential leak points on the exterior of the vacuum system, such as flange connections, welds, and feedthroughs.

  • Detection: If a leak is present, the helium is drawn into the vacuum system and flows to the leak detector. The mass spectrometer ionizes the helium atoms, and the resulting ion current is measured and displayed as a leak rate.

  • Pinpointing the Leak: By systematically spraying helium around different components, the precise location of the leak can be identified.

Helium_Leak_Test cluster_workflow Helium Leak Detection Workflow start Start: System at Operating Vacuum connect_detector Connect Helium Leak Detector start->connect_detector spray_helium Spray Helium Tracer Gas on Potential Leak Sites connect_detector->spray_helium detect_helium Mass Spectrometer Detects Helium spray_helium->detect_helium pinpoint_leak Isolate and Pinpoint Leak Location detect_helium->pinpoint_leak Leak Detected end End: Leak-Tight System Confirmed detect_helium->end No Leak Detected repair_leak Repair Leak pinpoint_leak->repair_leak retest Retest System repair_leak->retest retest->spray_helium

Figure 2: Workflow for helium leak detection in a vacuum system.

Applications in Research and Drug Development

The controlled environment provided by high vacuum systems is essential in numerous areas of scientific research and pharmaceutical development. This compound flanges are integral to the construction of these systems.

  • Mass Spectrometry and Analytical Instrumentation: In instruments like mass spectrometers and electron microscopes, high vacuum is necessary to prevent the scattering of ion and electron beams.[3] this compound flanges are used to connect sample introduction ports, vacuum pumps, and detectors.

  • Freeze-Drying (Lyophilization): This is a common technique in the pharmaceutical industry for preserving heat-sensitive materials such as vaccines and proteins.[7] Vacuum chambers, often constructed with NW/KF fittings, are used to sublimate the frozen solvent, leaving a stable, dry product.

  • Sterilization and Degassing: Vacuum is used to create sterile environments for the handling of sensitive biological materials and to remove dissolved gases from liquids, which is crucial for the stability and purity of many pharmaceutical formulations.[7][8]

  • Thin-Film Deposition: In materials science and semiconductor research, vacuum systems are used to deposit thin films of various materials onto substrates. This compound flanges are used in the construction of these deposition chambers and the associated gas delivery lines.[4]

  • Glove Boxes and Controlled Atmosphere Chambers: For handling air- and moisture-sensitive compounds, glove boxes are often evacuated and backfilled with an inert gas. NW/KF flanges provide convenient and reliable connections for vacuum pumps and gas lines.[9]

Conclusion

The this compound vacuum flange is a fundamental component in the construction of reliable and versatile high vacuum systems. Its standardized design, ease of use, and robust performance make it an ideal choice for a wide range of applications in research, drug development, and beyond. A thorough understanding of its specifications, assembly, and the associated testing protocols is essential for any scientist or engineer working with vacuum technology. By ensuring the integrity of the vacuum environment, researchers can have greater confidence in the accuracy of their results and the quality of their products.

References

NW16 vs KF16 flange specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to NW16 and KF16 Flange Specifications

For researchers, scientists, and drug development professionals working with vacuum systems, understanding the nuances of hardware components is critical for experimental integrity and success. This guide provides a detailed comparison of this compound and KF16 flanges, outlining their specifications, performance characteristics, and the experimental protocols used to validate their function. While the terms NW and KF are often used interchangeably, they both refer to the same ISO-KF standard for quick-release vacuum fittings.[1][2][3]

Core Concepts and Terminology

NW, KF, and QF are synonymous designations for a common type of vacuum flange system.[1] "KF," a German abbreviation for "Klein Flansche" (small flange), is a widely adopted European term.[1][4] "NW" is more prevalent in North America, while "QF" stands for "Quick Flange," descriptive of the system's rapid assembly and disassembly.[1][5][6] These flanges are governed by ISO 2861 and DIN 28403 standards, ensuring interchangeability between components from different manufacturers.[7][8][9]

The ISO-KF system is a modular design that facilitates the quick creation of vacuum piping systems without the need for welding or brazing.[10][11] The connection consists of two symmetrical flanges, a centering ring with an O-ring, and a clamp that secures the assembly.[12][13] This design makes them ideal for applications requiring frequent maintenance or modification.

Quantitative Specifications

The technical specifications for this compound and KF16 flanges are identical. The designation "16" refers to the nominal inner diameter (DN) of the tube in millimeters that the flange is designed to be welded to. The following tables summarize the key quantitative data for these flanges.

Table 1: Dimensional Specifications for this compound/KF16 Flanges

ParameterValue (Metric)Value (Imperial)Source(s)
Nominal Inner Diameter (DN)16 mm-[14]
Flange Outer Diameter30 mm1.18 in[7][15][16][17]
Tube Outer Diameter Compatibility19.05 mm0.75 in[3][16]
Typical Bore Diameter (Short Weld Neck)15.88 mm0.625 in[8][15]
Typical Bore Diameter (Socket Weld)19.3 mm0.760 in[7]
Flange Thickness (Short Weld Neck)14.22 mm0.560 in[15]
Flange Thickness (Socket Weld)12.7 mm0.500 in[7]
Flange Thickness (Blank)5.08 mm0.200 in[18]

Table 2: Performance and Material Specifications for this compound/KF16 Flanges

ParameterSpecificationSource(s)
Standard Material304 Stainless Steel[1][5][7][15][16]
Alternative Materials316L Stainless Steel, Aluminum[1][2]
Vacuum Range (with FKM O-ring)1 x 10⁻⁸ mbar to 1 bar[7][8][15][18]
Vacuum Range (with metal seal)1 x 10⁻¹⁰ mbar to 1 bar[7][8][18]
Temperature Range (with FKM O-ring)-20 °C to 180 °C[7][8][15][18]
Temperature Range (with metal seal)-270 °C to 150 °C[7][8][15]
Maximum Bakeout Temperature (without O-ring)250 °C[12]
Typical Leak Rate (with FKM O-ring)< 1 x 10⁻⁹ mbar·L/s[9]

Experimental Protocols

The performance specifications of vacuum components are determined through standardized testing procedures. Below are detailed methodologies for key experiments relevant to this compound/KF16 flanges.

Leak Rate Testing

Objective: To determine the rate at which gas leaks through a sealed flange connection under vacuum.

Standard: Based on ASTM E498 "Standard Test Methods for Leaks Using the Mass Spectrometer Leak Detector or Residual Gas Analyzer in the Tracer Probe Mode".

Methodology:

  • Assembly: The this compound/KF16 flange assembly (two flanges, centering ring with O-ring, and clamp) is connected to a high-vacuum system equipped with a Helium Mass Spectrometer Leak Detector (MSLD).

  • Evacuation: The system is evacuated to its base pressure, typically in the high vacuum range (e.g., < 1 x 10⁻⁶ mbar).

  • Tracer Gas Application: Helium gas is carefully sprayed around the exterior of the flange seal. A "bagging" technique, where the flange is enclosed in a bag filled with helium, can be used for more quantitative results.

  • Detection: The MSLD is tuned to detect helium ions. If there is a leak, helium atoms will pass through the seal into the vacuum system and be detected by the MSLD.

  • Quantification: The leak rate is quantified by the MSLD, typically in units of mbar·L/s or atm·cm³/s. The acceptance criterion for high vacuum applications is often a leak rate of less than 1 x 10⁻⁹ mbar·L/s.

Outgassing Rate Measurement

Objective: To measure the rate at which gas is released from the flange material itself under vacuum, which can be a significant gas load in high and ultra-high vacuum systems.

Standard: ISO/TS 20177:2018 "Vacuum technology -- Vacuum gauges -- Procedures to measure and report outgassing rates".[15]

Methodology (Throughput Method):

  • Sample Preparation: The flange component to be tested is thoroughly cleaned and placed inside a dedicated outgassing measurement chamber with a known low outgassing rate.

  • System Evacuation: The chamber is evacuated to a stable high or ultra-high vacuum pressure.

  • Pressure Measurement: The test chamber is connected to a high vacuum pump via an orifice with a known conductance (C). The pressures upstream (P₁) and downstream (P₂) of the orifice are measured using calibrated vacuum gauges.

  • Calculation: The outgassing rate (Q) is calculated using the formula: Q = (P₁ - P₂) * C.

  • Reporting: The outgassing rate is typically reported in units of mbar·L/s per unit of surface area (mbar·L/s·cm²).

Bakeout Procedure and Temperature Range Validation

Objective: To reduce outgassing from the flange surfaces and O-ring to achieve lower pressures and to verify the operational temperature range of the assembly.

Methodology:

  • Assembly and Evacuation: The vacuum system, including the this compound/KF16 flange assemblies, is assembled and evacuated to a rough or high vacuum pressure.

  • Heating: External heating elements, such as heating tapes or bakeout ovens, are used to raise the temperature of the system. The temperature is monitored with thermocouples placed on the flanges. For systems with FKM (Viton®) O-rings, the bakeout temperature is typically limited to around 150°C to avoid damaging the seal.[12][13]

  • Pumping: Throughout the bakeout process, the vacuum pumps continue to run, removing the desorbed gases from the system. The pressure inside the system will initially rise as gases are released and then gradually decrease as the outgassing rate reduces.

  • Cool-down: After a set period (often 24-48 hours), the heating is turned off, and the system is allowed to cool down to ambient temperature while still under vacuum.

  • Performance Verification: The ultimate pressure achieved after the bakeout is a key indicator of the procedure's effectiveness. The integrity of the O-ring seal is also visually inspected upon disassembly to ensure it has not been compromised by the elevated temperatures.

Visualizations

The following diagrams illustrate the assembly of an NW/KF flange and a workflow for selecting the appropriate flange type.

Flange_Assembly cluster_components Components cluster_assembly Assembly Process cluster_result Result Flange1 Flange A Align Align Flanges with Centering Ring Flange1->Align Centering_Ring Centering Ring with O-Ring Centering_Ring->Align Flange2 Flange B Flange2->Align Clamp Place Clamp around Flange Assembly Align->Clamp Tighten Hand-tighten Clamp Clamp->Tighten Seal Vacuum-Tight Seal Tighten->Seal

NW/KF Flange Assembly Workflow

Flange_Selection_Workflow Start Start: Flange Selection Pressure Required Vacuum Level? Start->Pressure Temperature Operating Temperature? Pressure->Temperature < 10⁻⁸ mbar Consider_CF Consider CF Flange (Ultra-High Vacuum) Pressure->Consider_CF > 10⁻⁸ mbar (UHV) Frequency Frequent Assembly? Temperature->Frequency < 180°C Temperature->Consider_CF > 180°C Use_KF Use NW/KF Flange Frequency->Use_KF Yes Frequency->Use_KF No Check_Seal Select Appropriate O-Ring Material Use_KF->Check_Seal End End Check_Seal->End

Decision Workflow for Vacuum Flange Selection

Conclusion

This compound and KF16 flanges are identical, versatile, and reliable components for high vacuum applications. Their standardized design ensures interoperability, and their quick-assembly nature is advantageous for systems requiring frequent modification. A thorough understanding of their specifications, backed by standardized experimental validation of their performance in terms of leak tightness, outgassing, and temperature resistance, is crucial for the successful implementation of vacuum technology in research and development.

References

A Comprehensive Technical Guide to NW/KF Flange Standards in Vacuum Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough understanding of the NW/KF flange standard, a cornerstone of modern vacuum technology. From fundamental principles to detailed technical specifications and experimental protocols, this document equips researchers, scientists, and drug development professionals with the knowledge to effectively utilize and troubleshoot these essential components in their laboratory and manufacturing environments.

Introduction to NW/KF Flanges

The NW/KF flange system, where "NW" stands for Nennweite (nominal width in German) and "KF" for Klein Flansche (small flange in German), is a standardized system for quick-release vacuum connections.[1][2][3] These flanges are also commonly referred to as QF or DIN flanges.[1][2] They are a ubiquitous feature in vacuum systems operating from rough to high vacuum levels, prized for their simplicity, reliability, and ease of use.[3][4]

The core principle of the NW/KF flange system is the creation of a vacuum-tight seal by compressing an elastomeric O-ring between two identical, sexless flanges.[1][5] This compression is achieved uniformly by a circumferential clamp. The designation of an NW/KF flange, such as NW25, corresponds to the nominal inner diameter of the tubing it can be welded to, in millimeters.[1][5]

Core Components and Sealing Mechanism

A standard NW/KF connection consists of four key components:

  • Two Symmetrical NW/KF Flanges: These flanges feature a smooth, flat sealing surface and a 15-degree tapered rear surface for the clamp to engage.

  • Centering Ring: This component fits between the two flanges and serves two critical purposes: it holds the O-ring in the correct position and ensures the proper alignment of the flanges.

  • O-Ring: Typically made from elastomers like Viton® (FKM), Buna-N (Nitrile), or Silicone, the O-ring is the primary sealing element. The choice of O-ring material is critical as it dictates the vacuum system's operating temperature range and chemical compatibility.

  • Clamp: A hinged, circular clamp with a wing nut or bolt mechanism fits over the tapered surfaces of the two flanges. Tightening the clamp applies a uniform force, compressing the O-ring to create a reliable vacuum seal.

The sealing mechanism relies on the elastic properties of the O-ring. As the clamp is tightened, the O-ring is compressed between the flat, smooth surfaces of the flanges, filling any microscopic imperfections and creating a barrier that prevents atmospheric gases from entering the vacuum system.

Technical Specifications

The performance and dimensions of NW/KF flanges are governed by international standards, primarily ISO 2861 and DIN 28403.[2]

Dimensional Standards

The following table summarizes the standard dimensions for the most common NW/KF flange sizes.

Flange SizeFlange Outer Diameter (mm)Nominal Bore (mm)
NW103012
NW163017.2
NW254026.2
NW405541.2
NW507553.2

Note: These dimensions are based on ISO 2861 and may have slight variations between manufacturers.

Pressure and Temperature Ratings

The operational pressure and temperature of an NW/KF flanged connection are primarily limited by the material of the O-ring.

O-Ring MaterialTemperature RangePressure Range (Torr)Common Applications
Buna-N (Nitrile) -40°C to 107°CAtmosphere to ~10⁻⁷General purpose, rough to medium vacuum applications.
Viton® (FKM) -26°C to 204°CAtmosphere to ~10⁻⁸Higher temperature applications, good chemical resistance.[2]
Silicone (VMQ) -54°C to 232°CAtmosphere to ~10⁻⁷Wide temperature range, but higher gas permeability than Viton®.

Stainless steel (typically 304L or 316L) and aluminum are the most common materials for the flanges and centering rings, offering excellent corrosion resistance and low outgassing properties.[1]

Experimental Protocols

Proper assembly and testing are crucial for achieving a leak-tight vacuum system.

Assembly Protocol

A meticulous assembly process is the first line of defense against vacuum leaks.

Materials:

  • Two clean NW/KF flanges

  • New, appropriate O-ring

  • Centering ring

  • Clamp

  • Lint-free wipes

  • Solvent (e.g., isopropyl alcohol)

  • Powder-free gloves

Procedure:

  • Preparation: Wear powder-free gloves to prevent contamination of the sealing surfaces.[5] Work on a clean, lint-free surface.

  • Inspection: Visually inspect the sealing surfaces of both flanges for any scratches, dents, or other imperfections.[5] Scratches that cross the sealing surface can create a leak path. Inspect the O-ring for any cuts, nicks, or signs of degradation. Discard any damaged components.

  • Cleaning: Thoroughly clean the flange sealing surfaces and the O-ring with a lint-free wipe dampened with a suitable solvent like isopropyl alcohol to remove any oils, dust, or other contaminants.[5] Allow the solvent to fully evaporate before assembly.

  • Assembly: a. Place the O-ring into the groove of the centering ring. b. Place the centering ring with the O-ring onto one of the flange faces, ensuring it is properly seated. c. Bring the second flange into contact with the centering ring, ensuring the two flanges are parallel.

  • Clamping: a. Open the clamp and place it around the circumference of the two flanges, ensuring it engages with the tapered surfaces. b. Hand-tighten the wing nut or bolt.[6] Continue to tighten until you feel a firm metal-to-metal contact.[7] This indicates that the centering ring is properly seated against both flanges. Do not overtighten , as this can damage the clamp or the flanges.

Helium Leak Detection Protocol

Helium leak detection is a highly sensitive method for identifying and locating leaks in a vacuum system.

Equipment:

  • Helium mass spectrometer leak detector (MSLD)

  • Helium spray probe

  • Vacuum pumping system connected to the assembled components

Procedure:

  • System Evacuation: Evacuate the assembled NW/KF connection and the rest of the vacuum system to the appropriate operating pressure for the leak detector.

  • Leak Detector Connection: Connect the helium leak detector to the vacuum system according to the manufacturer's instructions.

  • Calibration: Calibrate the leak detector using a calibrated leak standard to ensure accurate readings.

  • Leak Testing: a. Begin by spraying a small amount of helium gas from the spray probe around the outside of the clamped NW/KF connection. b. Direct the helium stream at the potential leak path, which is the interface between the two flanges and the clamp. c. Monitor the leak detector's output. A sudden increase in the helium signal indicates a leak at the location being sprayed.

  • Pinpointing the Leak: If a leak is detected, carefully move the spray probe around the flange circumference to pinpoint the exact location of the leak.

  • Remediation: If a leak is found, vent the system, disassemble the connection, re-inspect and clean the components, replace the O-ring if necessary, and reassemble following the protocol in section 4.1. Then, repeat the leak test.

Visualizations

Component Relationship Diagram

G Figure 1: NW/KF Flange Assembly Components Flange1 NW/KF Flange Assembled Assembled Connection Flange1->Assembled Flange2 NW/KF Flange Flange2->Assembled CenteringRing Centering Ring CenteringRing->Assembled ORing O-Ring ORing->CenteringRing sits in Clamp Clamp Clamp->Assembled secures

Figure 1: NW/KF Flange Assembly Components
Assembly Workflow

G Figure 2: NW/KF Flange Assembly Workflow Start Start Inspect Inspect Flanges & O-Ring Start->Inspect Clean Clean Sealing Surfaces Inspect->Clean Assemble Assemble Flanges with Centering Ring & O-Ring Clean->Assemble Clamp Apply & Hand-Tighten Clamp Assemble->Clamp Test Leak Test Connection Clamp->Test Test->Inspect Fail End End Test->End Pass

Figure 2: NW/KF Flange Assembly Workflow
Troubleshooting Logic for Vacuum Leaks

G Figure 3: Troubleshooting NW/KF Flange Leaks Start Leak Detected at NW/KF Connection Disassemble Vent System & Disassemble Flange Start->Disassemble InspectFlange Inspect Flange Faces for Scratches/Dents Disassemble->InspectFlange InspectORing Inspect O-Ring for Damage/Compression Set InspectFlange->InspectORing No Defects Polish Polish or Replace Flange InspectFlange->Polish Defects Found Clean Thoroughly Clean All Components InspectORing->Clean No Defects Reassemble Reassemble with New O-Ring InspectORing->Reassemble Defects Found Clean->Reassemble Retest Retest for Leaks Reassemble->Retest Retest->Start Leak Persists Success Leak Resolved Retest->Success Polish->Disassemble

Figure 3: Troubleshooting NW/KF Flange Leaks

Conclusion

The NW/KF flange system represents a critical and versatile technology for a wide array of vacuum applications. Its simplicity of design, ease of use, and robust performance make it an indispensable tool for researchers, scientists, and professionals in drug development and other scientific fields. A comprehensive understanding of its components, technical specifications, and proper handling protocols, as outlined in this guide, is paramount to achieving and maintaining the high-quality vacuum environments necessary for cutting-edge research and production. By adhering to these standards and best practices, users can ensure the integrity and reliability of their vacuum systems.

References

An In-depth Technical Guide to Materials for NW16 Vacuum Fittings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core materials used in NW16 (also known as KF16) vacuum fittings. Understanding the properties and appropriate applications of these materials is critical for establishing and maintaining the required vacuum environment for sensitive research, scientific experiments, and pharmaceutical development processes. This document details the properties of common flange, clamp, and sealing materials, outlines experimental protocols for their characterization, and provides a decision-making framework for material selection.

Core Materials for this compound Fittings: A Quantitative Overview

The selection of materials for vacuum components is primarily driven by their ability to withstand vacuum conditions without compromising the integrity of the system. Key properties include low outgassing rates, high temperature tolerance, chemical inertness, and mechanical strength. This compound fittings are typically composed of a flange, a centering ring with an O-ring, and a clamp.

Flange and Clamp Materials

The flanges and clamps of this compound fittings are most commonly fabricated from stainless steel and aluminum alloys due to their excellent vacuum compatibility and mechanical properties.[1]

Table 1: Comparison of Common Flange and Clamp Materials for this compound Fittings

Property304/304L Stainless Steel316L Stainless Steel6061 Aluminum
Primary Alloying Elements ~18% Cr, ~8% Ni[2]~16-18% Cr, ~10-14% Ni, 2-3% Mo[3]Mg, Si[4]
Density 7.93 g/cm³[5]8.0 g/cm³[3]~2.70 g/cm³[4]
Maximum Service Temperature Intermittent: 870°C, Continuous: 925°C[2]Intermittent: 870°C, Continuous: 925°C[6]~200°C
Vacuum Range High Vacuum (HV) to Ultra-High Vacuum (UHV)[7]High Vacuum (HV) to Ultra-High Vacuum (UHV)[7]High Vacuum (HV) to Ultra-High Vacuum (UHV)[8]
Outgassing Rate (Torr·L/s·cm²) 2 x 10⁻¹² (after 250°C bakeout)[9] to 2 x 10⁻¹⁵ (with electropolishing and vacuum bake)[10][11]Similar to 304L, with lower rates achievable with vacuum firing.[12]4 x 10⁻¹³ (after 250°C bakeout)[9], < 1 x 10⁻¹⁴ (with Ar and O₂ discharge cleaning)[4]
Key Characteristics Most common and cost-effective choice for general vacuum use.[13] Good corrosion resistance.[2]Superior corrosion and chloride resistance compared to 304 due to molybdenum content.[6][14]Lightweight, non-magnetic, and has high thermal conductivity.[13]
Elastomer Seals (O-Rings)

The vacuum seal in an this compound fitting is achieved by compressing an elastomer O-ring held in a centering ring between the two flanges.[15][16] The choice of elastomer is critical and depends on the operating temperature, chemical environment, and required vacuum level.

Table 2: Comparison of Common Elastomer O-Ring Materials for this compound Fittings

PropertyViton® (FKM)Buna-N (Nitrile, NBR)
Temperature Range -20°C to 200°C (continuous)-30°C to 120°C
Vacuum Suitability Suitable for high vacuum applications.[9]Generally limited to rough and medium vacuum due to higher outgassing.
Outgassing Rate Relatively low for an elastomer.[17]Higher outgassing rate compared to Viton®.[17]
Chemical Compatibility Excellent resistance to oils, fuels, mineral acids, and many chemicals.[12][18]Good resistance to petroleum-based oils and fuels, but less universally resistant than Viton.[19]
Key Characteristics Good for high-temperature applications and where broad chemical resistance is needed.[12][18]More suitable for heavy-duty industrial applications with superior abrasion and tear resistance.[19]

Experimental Protocols

To ensure the suitability of materials for vacuum applications, standardized testing and preparation procedures are essential. These protocols focus on minimizing outgassing and verifying the material's performance under vacuum.

Material Cleaning and Preparation

Proper cleaning of vacuum components is the first and most critical step to achieving a good vacuum. The goal is to remove surface contaminants such as oils, greases, and particulates that can be sources of outgassing. A multi-step cleaning process is recommended for metal components:[17][20]

  • Degreasing: Use an organic solvent like acetone (B3395972) or ethanol (B145695) to remove hydrocarbons.

  • Detergent Wash: Use a soap or detergent solution (e.g., Alconox) in an ultrasonic bath to remove water-soluble contaminants.

  • Deionized Water Rinse: Thoroughly rinse with deionized water to remove any detergent residue.

  • Alcohol Rinse: Rinse with a high-purity alcohol, such as isopropanol, to displace water.

  • Drying: Dry the components with hot, dry, oil-free air or in a vacuum oven.[20]

Vacuum Bakeout

For high and ultra-high vacuum applications, a bakeout procedure is often necessary to remove adsorbed gases, primarily water vapor, from the material surfaces and bulk.[21] This process involves heating the vacuum components under vacuum.

  • Typical Bakeout Parameters for Stainless Steel: Heating to 150-250°C for 24-48 hours is common for high vacuum systems. For UHV applications, temperatures can be higher (up to 450°C) for extended periods to significantly reduce hydrogen outgassing.[22]

  • Procedure:

    • Assemble the vacuum system and begin pumping down to a rough vacuum.

    • Wrap the components with heater tapes and thermocouples to monitor the temperature.

    • Gradually increase the temperature to the desired setpoint.

    • Hold at the bakeout temperature while continuing to pump.

    • After the bakeout period, cool the system down to room temperature before venting.[23]

Outgassing Rate Measurement

The outgassing rate is a measure of the gas evolved from a material in a vacuum. A common method for measuring this is the rate-of-rise (or pressure rise) method .[24][25]

  • System Preparation: Place the material sample in a clean, baked, and leak-tight vacuum chamber with a known volume (V) and surface area (A).

  • Pump Down: Evacuate the chamber to its base pressure.

  • Isolation: Isolate the chamber from the vacuum pump.

  • Pressure Rise Measurement: Record the pressure increase (ΔP) over a specific time interval (Δt).

  • Calculation: The outgassing rate (Q) is calculated using the formula: Q = (ΔP / Δt) * (V / A)

The ASTM E1559 standard provides a standardized test method for measuring outgassing rates and collected volatile condensable materials from materials in a vacuum environment.

Material Selection Framework

The selection of the appropriate materials for this compound vacuum fittings is a critical decision that impacts the performance and reliability of the vacuum system. The following decision tree illustrates a logical workflow for selecting flange/clamp and O-ring materials based on key application requirements.

MaterialSelection Start Start: Define Application Requirements VacuumLevel Required Vacuum Level? Start->VacuumLevel HV_UHV High/Ultra-High Vacuum VacuumLevel->HV_UHV HV/UHV Rough_Med Rough/Medium Vacuum VacuumLevel->Rough_Med Rough/Medium Temp Operating Temperature? Temp_High > 120°C Temp->Temp_High Temp_Mod < 120°C Temp->Temp_Mod Chemicals Chemical Exposure? Chem_Aggressive Aggressive Chemicals? Chemicals->Chem_Aggressive Chem_Benign Benign Environment Chemicals->Chem_Benign HV_UHV->Temp Viton Select Viton O-Ring HV_UHV->Viton Rough_Med->Temp Rough_Med->Viton or BunaN Select Buna-N O-Ring Rough_Med->BunaN Temp_High->Chemicals Temp_High->Viton Temp_Mod->Chemicals Temp_Mod->Viton or Temp_Mod->BunaN SS316L Select 316L Stainless Steel Flange/Clamp Chem_Aggressive->SS316L Chem_Aggressive->Viton SS304 Select 304 Stainless Steel Flange/Clamp Chem_Benign->SS304 Aluminum Consider Aluminum for non-magnetic or lightweight needs SS304->Aluminum SS304->Viton SS304->BunaN

Caption: Material selection workflow for this compound vacuum fittings.

This logical diagram provides a step-by-step guide to selecting the most appropriate materials for this compound vacuum fittings based on the primary operational parameters of the vacuum system. By systematically evaluating the required vacuum level, operating temperature, and chemical environment, researchers and engineers can make informed decisions that ensure the integrity and performance of their vacuum-dependent processes.

References

In-Depth Technical Guide to Pressure Ratings of NW16 Flange Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pressure ratings for NW16 flange assemblies, commonly utilized in vacuum systems across research, scientific, and pharmaceutical development applications. This document outlines the pressure limitations, the critical components influencing these ratings, and the methodologies for ensuring safe and reliable operation under both vacuum and positive pressure conditions.

Introduction to this compound Flange Assemblies

This compound, also known as KF16, is a standardized system of quick-release vacuum fittings. The assembly consists of two symmetrical flanges, a centering ring with an elastomeric O-ring, and a clamp. The design of these components, typically manufactured from 304 stainless steel, allows for rapid and reliable sealing without the need for tools, making them ideal for systems requiring frequent assembly and disassembly. While primarily designed for high vacuum (HV) applications, with appropriate modifications, they can also withstand low positive pressures.

Pressure Ratings of this compound Flange Assemblies

The pressure handling capability of an this compound flange assembly is not determined by a single component but rather by the interplay of the flange, clamp, centering ring, and O-ring. The material and design of each of these elements, as well as the operating temperature, dictate the overall pressure rating of the joint.

Vacuum Pressure Ratings

This compound flange assemblies are designed to operate in the high vacuum range. The ultimate pressure achievable is primarily limited by the outgassing rate of the O-ring material and the overall integrity of the seal.

O-Ring MaterialVacuum Range (mbar)Temperature Range (°C)
FKM (Viton®)Down to 1 x 10⁻⁸-20 to 200
Buna-N (Nitrile)Down to 1 x 10⁻⁷-30 to 110
SiliconeDown to 1 x 10⁻⁷-50 to 230
Metal SealDown to 1 x 10⁻¹⁰-270 to 150

Table 1: Typical Vacuum and Temperature Ratings of this compound Assemblies with Various O-Ring Materials.

Positive Pressure Ratings

For applications requiring pressures above atmospheric, standard this compound flange assemblies have limited capabilities. To enhance their positive pressure performance, specialized components such as overpressure rings or outer rings are necessary.

ConfigurationMaximum Positive Pressure
Standard AssemblyUp to 2.5 bar (~36 psig)
With Outer Ring and Clamping RingUp to 4 bar (~58 psig)[1]
With Overpressure Ring5 to 100 psig (0.34 to 6.9 bar)[2][3][4][5]

Table 2: Positive Pressure Ratings of this compound Flange Assemblies.

It is critical to note that the pressure ratings are influenced by the type of clamp used. While wing nut clamps are common for vacuum use, for positive pressure applications, more robust clamping solutions like bolted clamps may provide a more secure and reliable seal. However, specific pressure ratings for different clamp types are not consistently provided by manufacturers and should be verified for the specific components being used.

Key Components and Their Impact on Pressure Rating

The overall performance of the this compound flange assembly under pressure is a function of its individual components.

Flanges

This compound flanges are typically made of 304 or 316L stainless steel, providing high strength and corrosion resistance. The flange dimensions are standardized according to DIN 28403 and ISO 2861, ensuring interchangeability between different manufacturers.

Centering Ring and O-Ring

The centering ring accurately positions the O-ring between the two flanges, ensuring a uniform seal. The O-ring material is the most critical factor for both vacuum and positive pressure ratings, as well as the chemical compatibility and operating temperature range of the assembly.

Clamps

Various clamp types are available for this compound assemblies, each offering different levels of clamping force and convenience.

  • Wing Nut Clamps: Allow for quick, tool-free assembly and are suitable for most vacuum applications.

  • Toggle Clamps: Provide a rapid and secure clamping action.

  • Bulkhead Clamps: Used for mounting flanges to a chamber wall.

For positive pressure applications, the clamping force must be sufficient to counteract the internal pressure and maintain a tight seal.

Overpressure and Outer Rings

Overpressure rings are specifically designed to support the O-ring and prevent it from extruding under positive pressure.[2][3][4][5] These rings are typically made of stainless steel and are installed over the two flanges before the clamp is applied.[2][3] Similarly, outer rings, in conjunction with a clamping ring, provide additional support for the flange connection at elevated pressures.[1]

Experimental Protocols for Pressure Testing

  • Assembly: The this compound flange assembly is put together according to the manufacturer's instructions, including the proper installation of the centering ring, O-ring, and any overpressure or outer rings.

  • Pressurization: The assembly is connected to a pressure source (e.g., a hydrostatic or pneumatic pump) and a calibrated pressure gauge. The pressure is gradually increased in steps to the desired test pressure.

  • Leak Detection: At each pressure step, the assembly is inspected for leaks. For pneumatic testing, this can be done using a leak detection solution (e.g., Snoop) or by submerging the assembly in water. For more sensitive applications, a helium leak detector can be used.

  • Hold Time: The assembly is held at the maximum test pressure for a specified duration to ensure the stability of the seal.

  • Depressurization and Inspection: After the hold time, the pressure is safely released, and the assembly is inspected for any signs of deformation or damage.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components and the factors affecting the pressure rating, as well as a typical experimental workflow, the following diagrams are provided.

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation SelectComponents Select Components (Flanges, O-Ring, Clamp, Overpressure Ring) Assemble Assemble Components SelectComponents->Assemble Pressurize Gradually Increase Pressure Assemble->Pressurize LeakCheck Perform Leak Check Pressurize->LeakCheck Hold Hold at Test Pressure LeakCheck->Hold No Leak Depressurize Safely Depressurize LeakCheck->Depressurize Leak Detected Hold->Depressurize Inspect Inspect for Damage Depressurize->Inspect Record Record Results Inspect->Record

References

A Comprehensive Technical Guide to High Vacuum Flange Systems for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous environments of research, scientific exploration, and pharmaceutical development, the integrity of a vacuum is paramount. High and ultra-high vacuum (UHV) systems are essential for a range of applications, from surface analysis and particle acceleration to freeze-drying and mass spectrometry.[1] The reliability of these systems hinges on the quality and proper implementation of their constituent components, with vacuum flanges playing a pivotal role in ensuring a leak-tight and stable environment. This technical guide provides an in-depth exploration of the core high vacuum flange systems, their operational parameters, and the critical procedures for their assembly and maintenance.

Fundamentals of High Vacuum Flange Systems

A vacuum flange is a specialized connector used to join vacuum chambers, pumps, and other components, creating a sealed system that can maintain sub-atmospheric pressures.[2] The choice of flange system is dictated by the required vacuum level, operating temperature, and the frequency of assembly and disassembly. The three most prevalent types of high vacuum flanges are KF (Klein Flansche), ISO (International Standards Organization), and Conflat (CF).[3]

Materials and Outgassing

The materials used in high vacuum systems must exhibit low outgassing rates to minimize the gas load on the vacuum pumps.[4] Outgassing is the release of adsorbed or absorbed gases from a material, which can significantly limit the ultimate pressure achievable in a vacuum system.[5] Stainless steel (particularly 304L and 316L) is the most common material for high vacuum flanges due to its low outgassing characteristics, excellent corrosion resistance, and robust mechanical properties.[6] Aluminum and certain ceramics are also used in specific applications.[5]

For sealing, elastomers like Viton (FKM) are common in KF and ISO systems, while metal gaskets, typically made of oxygen-free high-conductivity (OFHC) copper, are essential for the metal-to-metal seals in Conflat flanges.[2]

Comparative Analysis of High Vacuum Flange Systems

The selection of an appropriate flange system is a critical decision in the design and operation of a vacuum system. This section provides a comparative overview of the key characteristics of KF, ISO, and Conflat flanges.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different flange systems and common materials.

Flange TypeSealing MechanismTypical Pressure Range (mbar)Bakeout Temperature Limit (°C)Common Applications
KF (Klein Flansche) Elastomer O-ring compressed by a circular clampAtmosphere to ~10⁻⁸~150 (Viton O-ring)Rough to high vacuum, frequent assembly/disassembly, laboratory setups
ISO (LF/LFB/MF) Elastomer O-ring compressed by clamps (ISO-K) or bolts (ISO-F)Atmosphere to ~10⁻⁸~200 (with appropriate O-ring)High vacuum, larger components, industrial applications
Conflat (CF) Metal gasket (copper) deformed by a knife-edgeAtmosphere to < 10⁻¹³Up to 450Ultra-high vacuum (UHV), bakeable systems, research

Table 1: Comparison of High Vacuum Flange Systems [2][7][8][9]

MaterialTypical Outgassing Rate (torr·L/s·cm²)
Stainless Steel (304L/316L) 6 x 10⁻⁹
Aluminum 7 x 10⁻⁹
High-Density Ceramic 3 x 10⁻⁹
Pyrex 8 x 10⁻⁹
Viton (Unbaked) 8 x 10⁻⁷
Viton (Baked) 4 x 10⁻⁸

Table 2: Approximate Outgassing Rates of Common Vacuum Materials [4][5]

Detailed Descriptions of Flange Systems

KF (Klein Flansche) System

The KF, or Klein Flansche, system is a quick-release flange standard ideal for applications requiring frequent assembly and disassembly. It utilizes a circular clamp to compress an elastomeric O-ring seated in a centering ring between two symmetrical flanges. This design allows for rapid, tool-free connection and disconnection. KF flanges are commonly used in laboratory settings and for connecting foreline pumps to high vacuum systems.

ISO System

The ISO flange system is designed for larger pipe diameters, typically from DN63 upwards.[8] It also employs an elastomer O-ring and a centering ring for sealing. Two main variants exist:

  • ISO-K: Uses double-claw clamps that grip a circular groove on the flange.[10]

  • ISO-F: Utilizes bolts to connect the flanges, providing a more rigid and secure connection.[10]

ISO flanges are prevalent in industrial applications and for mounting large components like gate valves and vacuum chambers.

Conflat (CF) System

For ultra-high vacuum (UHV) applications, the Conflat flange is the industry standard.[9] It achieves a robust, all-metal seal by using a knife-edge on each flange to bite into a soft metal gasket, typically made of OFHC copper.[8] This metal-to-metal seal is capable of withstanding high bakeout temperatures (up to 450°C), which is crucial for driving off volatile contaminants and achieving UHV pressures.[7]

Experimental Protocols

The reliability of a vacuum system is directly tied to the meticulous execution of assembly and testing procedures. This section outlines the detailed methodologies for key experimental protocols.

Conflat Flange Assembly Protocol

A proper Conflat flange assembly is critical for achieving a leak-tight seal in UHV systems.

Methodology:

  • Preparation:

    • Wear clean, powder-free gloves to prevent contamination of the sealing surfaces.

    • Visually inspect the knife-edges of both flanges for any nicks, scratches, or damage. A damaged knife-edge will likely result in a leak.

    • Clean the flange sealing surfaces and the copper gasket with a lint-free wipe and a solvent such as isopropyl alcohol.

    • Ensure the copper gasket is new; copper gaskets are single-use as they are permanently deformed during sealing.[11]

  • Assembly:

    • Place the copper gasket into the recess of one of the flanges.

    • Carefully align the second flange with the first, ensuring the gasket remains centered. Align any leak-check grooves if present.

    • Insert all bolts and finger-tighten them. It is recommended to apply a high-temperature, anti-seize lubricant to the bolt threads to prevent galling.[11]

  • Tightening Procedure:

    • Using two wrenches, tighten the bolts in a star or crisscross pattern to ensure even compression of the gasket.[12]

    • Tighten each bolt by a small increment (e.g., 1/8 to 1/4 of a turn) in each step of the pattern.[12]

    • Continue this incremental tightening process until the two flange faces are metal-to-metal. A feeler gauge can be used to confirm that there is no gap between the flanges.[11] The goal is to achieve metal-to-metal contact rather than a specific torque value, as the knife-edge continuously deforms the copper gasket.[11]

Helium Leak Detection Protocol

Helium leak detection is a highly sensitive method for locating leaks in a vacuum system. Helium is used as a tracer gas due to its small atomic size and inert nature.

Methodology (Vacuum Method):

  • System Preparation:

    • Evacuate the vacuum system to its operating pressure or a pressure suitable for the leak detector.

    • Connect a helium leak detector, which is a specialized mass spectrometer tuned to detect helium, to the vacuum system.

  • Leak Testing:

    • Spraying Method: Use a spray probe to apply a fine stream of helium gas to suspected leak points on the exterior of the vacuum system, such as welds, feedthroughs, and flange connections.

    • Hood Method: For quantifying the total leak rate of a component, enclose the component in a "hood" or bag filled with helium.

  • Detection and Pinpointing:

    • The leak detector will register an increase in the helium signal if the tracer gas is drawn into the system through a leak.

    • To pinpoint the exact location of a leak when using the spraying method, start with a broad application of helium and then narrow down the spray area until the leak signal is maximized.

Visualizations

The following diagrams illustrate key concepts and workflows in high vacuum flange systems.

Flange_Selection_Pathway cluster_0 Vacuum Level Requirement cluster_1 Application Considerations cluster_2 Flange System Recommendation UHV Ultra-High Vacuum (< 10⁻⁸ mbar) Bakeout High-Temperature Bakeout (>200°C) UHV->Bakeout HV High Vacuum (10⁻³ to 10⁻⁸ mbar) Frequent_Assembly Frequent Assembly/ Disassembly HV->Frequent_Assembly Large_Diameter Large Diameter (> DN50) HV->Large_Diameter Rough_Vacuum Rough/Medium Vacuum (> 10⁻³ mbar) Rough_Vacuum->Frequent_Assembly Rough_Vacuum->Large_Diameter CF Conflat (CF) Bakeout->CF KF KF Frequent_Assembly->KF ISO ISO Large_Diameter->ISO

Caption: Flange selection based on vacuum level and application.

Conflat_Assembly_Workflow start Start prep 1. Wear Gloves & Inspect Flanges start->prep clean 2. Clean Flanges & New Gasket prep->clean place_gasket 3. Place Gasket on Flange clean->place_gasket align 4. Align Flanges place_gasket->align insert_bolts 5. Insert & Finger-Tighten Bolts align->insert_bolts tighten 6. Tighten in Star Pattern (Incremental) insert_bolts->tighten check_gap 7. Check for Metal-to-Metal Contact tighten->check_gap end End check_gap->end

Caption: Step-by-step workflow for Conflat flange assembly.

Leak_Troubleshooting_Logic start System Fails to Reach Base Pressure leak_check Perform Helium Leak Check start->leak_check leak_found Leak Detected? leak_check->leak_found pinpoint Pinpoint Leak Location leak_found->pinpoint Yes no_leak Check for Virtual Leaks (Outgassing, Trapped Volumes) leak_found->no_leak No repair Repair/Replace Leaking Component pinpoint->repair retest Retest System repair->retest retest->leak_check bakeout Perform System Bakeout no_leak->bakeout end System Reaches Base Pressure bakeout->end

Caption: Logical workflow for troubleshooting vacuum leaks.

Applications in Research and Drug Development

High vacuum technology is indispensable in modern research and pharmaceutical development.[1]

  • Mass Spectrometry: High vacuum is required to allow ions to travel from the source to the detector without colliding with background gas molecules.

  • Electron Microscopy: A high vacuum environment is necessary to prevent the electron beam from scattering off of air molecules.

  • Freeze-Drying (Lyophilization): In drug development, vacuum is used to sublimate water from a frozen product, allowing for stable, long-term storage of sensitive biological materials.

  • Pharmaceutical Production: Vacuum is used in various processes such as degassing, distillation, and sterilization to ensure product purity and quality.

  • Surface Science: UHV environments are critical for studying the physical and chemical properties of surfaces without interference from atmospheric contaminants.

The integrity of the vacuum in these applications directly impacts the quality and reproducibility of experimental results and the efficacy of final products. The proper selection and implementation of high vacuum flange systems are, therefore, not merely technical details but foundational elements of successful scientific and developmental outcomes.

References

An In-depth Technical Guide to NW16 Flanges for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of NW16 flanges, including their dimensions, compatibility with other vacuum systems, and practical experimental protocols relevant to research and drug development applications.

This compound Flange Dimensions

This compound flanges, also known as KF16 or QF16, are a common standard for small-scale vacuum applications. Their dimensions are governed by ISO 2861.[1][2][3] The standardized sizing ensures interchangeability between components from different manufacturers.[1] Key dimensions are summarized in the table below.

DimensionMillimeters (mm)Inches (")Notes
Nominal Inner Diameter (DN) 16~0.63This is the nominal bore size.
Flange Outer Diameter (A) 301.18The overall diameter of the flange.[1][4]
Inner Diameter of Weld Stub (C) 15.88 - 19.30.625 - 0.760Varies depending on the specific type of weld neck or stub.[1][4]
Flange Thickness (B) 5.08 - 12.70.200 - 0.500Can vary between blank flanges and weld neck flanges.[1][5]
Tube Outer Diameter Compatibility 19.05 (3/4")3/4"Standard tube size for which short weld neck flanges are designed.[4]

Flange Compatibility Chart

The interchangeability of vacuum flanges is critical for assembling versatile experimental setups. This compound (ISO-KF) flanges are part of a family of quick-release fittings that are generally not directly compatible with larger or higher-vacuum flange types without the use of adapters.

Flange TypeSealing MechanismVacuum RangeDirect Compatibility with this compoundNotes
NW10 (ISO-KF) Elastomer O-ringRough to High Vacuum (~10⁻⁸ mbar)Yes (with adaptive centering ring)NW10 and this compound share the same outer flange diameter and use the same clamp size, allowing for connection with an adaptive centering ring.[6]
NW20, NW25, NW32, NW40, NW50 (ISO-KF) Elastomer O-ringRough to High Vacuum (~10⁻⁸ mbar)No (requires adapter)These have different flange diameters and require specific adapter flanges or flexible bellows with different flange sizes on each end.
ISO-K / ISO-F Elastomer O-ringRough to High Vacuum (~10⁻⁸ mbar)No (requires adapter)ISO-K (claw clamped) and ISO-F (bolted) are used for larger pipe diameters (DN63 and up) and require a dedicated adapter to connect to the smaller NW series.
CF (Conflat) Metal Gasket (e.g., Copper)High to Ultra-High Vacuum (<10⁻⁹ mbar)No (requires adapter)CF flanges utilize a knife-edge seal with a metal gasket for UHV applications and are fundamentally different from the clamped elastomer seal of NW flanges. Adapters are readily available.

Experimental Protocols

Assembly of a Laboratory Vacuum Manifold for Solid-Phase Extraction (SPE)

Objective: To assemble a leak-tight vacuum manifold using this compound fittings for parallel sample processing in solid-phase extraction, a common technique in drug discovery and analytical chemistry.

Materials:

  • Glass vacuum trap with this compound ports

  • Vacuum pump with an this compound inlet

  • This compound centering rings with Viton O-rings

  • This compound wing nut clamps

  • Flexible stainless steel bellows with this compound flanges

  • SPE manifold with a vacuum port

  • Adapter from the manifold's vacuum port to an this compound flange

  • Vacuum gauge with this compound connection

  • Blank this compound flange

Procedure:

  • Inspect Components: Before assembly, visually inspect all flange surfaces and O-rings for any scratches, debris, or imperfections that could compromise the vacuum seal.

  • Connect Vacuum Trap to Pump:

    • Place a centering ring with its O-ring between the this compound flange of the vacuum pump and one of the this compound flanges of the flexible bellows.

    • Enclose the two flanges with an this compound wing nut clamp and tighten until finger-tight. A firm, even pressure is sufficient.

    • Connect the other end of the bellows to the inlet port of the glass vacuum trap using another centering ring and clamp.

  • Integrate the SPE Manifold:

    • Connect the outlet port of the vacuum trap to the adapter on the SPE manifold's vacuum port using a short piece of bellows or a rigid this compound nipple, secured with centering rings and clamps at both ends.

  • Install Vacuum Gauge:

    • Attach the vacuum gauge to a spare port on the vacuum trap or a T-piece inserted in the line using an this compound centering ring and clamp. This allows for real-time monitoring of the vacuum level within the system.

  • Seal Unused Ports:

    • If the vacuum trap has any unused ports, seal them with a blank this compound flange, a centering ring, and a clamp to ensure a closed system.

  • Leak Check:

    • Turn on the vacuum pump and allow the system to pump down. The vacuum gauge should indicate a decrease in pressure.

    • Listen for any hissing sounds, which can indicate a large leak.

    • For finer leak detection, refer to the detailed leak testing protocol below.

  • Operation:

    • Once a stable vacuum is achieved, the manifold is ready for use with SPE cartridges. The vacuum will draw solvents and samples through the cartridges into collection vessels within the manifold.

Standard Operating Procedure for High-Vacuum System Leak Testing

Objective: To identify and locate leaks in a newly assembled or malfunctioning high-vacuum system utilizing this compound flanges to ensure it can reach and maintain the desired low pressure.

Materials:

  • Assembled vacuum system with this compound fittings

  • Helium leak detector with a mass spectrometer

  • Helium gas cylinder with a regulator and a fine-tipped spray nozzle

  • Protective equipment (safety glasses)

Procedure:

  • System Preparation:

    • Ensure the vacuum system is fully assembled and connected to the leak detector's inlet.

    • The system should be under vacuum, pumped down to a pressure suitable for the leak detector's operation (typically in the range of 10⁻⁴ to 10⁻⁶ mbar).

  • Leak Detector Calibration:

    • Calibrate the helium leak detector according to the manufacturer's instructions using its internal calibrated leak standard. This ensures accurate measurement of any detected leaks.

  • Gross Leak Test (Optional):

    • If the system fails to pump down to the required pressure, a large leak may be present. Isolate sections of the vacuum system to identify the faulty component. A simple method is to listen for audible hissing sounds when the system is first evacuated.

  • Fine Leak Testing with Helium:

    • Isolate Background Helium: Before spraying, measure the background helium level in the room with the leak detector. This will be your baseline.

    • Systematic Spraying: Begin spraying a small, controlled stream of helium gas at the suspected leak points. It is best to start from the highest point of the system and work downwards, as helium is lighter than air.

    • Targeted Areas: Focus the helium spray on all this compound flange connections, welds, feedthroughs, and valve seals. Spray for a few seconds at each location.

    • Monitor the Detector: Observe the leak detector's display. If there is a leak, the helium will be drawn into the vacuum system and detected by the mass spectrometer, resulting in a signal increase.

    • Pinpointing Leaks: Once a leak is indicated, narrow down the exact location by using a very fine stream of helium and observing the response time of the detector. There will be a slight delay between spraying and detection, depending on the system's volume and pumping speed.

  • Quantify the Leak:

    • Once a leak is located, you can quantify its size using the calibrated leak detector. The leak rate is typically measured in mbar·L/s.

  • Repair and Re-test:

    • After identifying a leak, vent the system to atmospheric pressure.

    • Disassemble the leaking connection, inspect the flange surfaces and O-ring, replace the O-ring if necessary, and reassemble.

    • Evacuate the system again and re-test the repaired connection with helium to confirm the leak has been sealed.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Mass Spectrometry Sample Introduction

The following diagram illustrates a typical workflow for introducing a sample into a mass spectrometer using a direct insertion probe that is interfaced with the vacuum system via an this compound flanged port. Mass spectrometry is a critical analytical technique in drug discovery for compound identification and quantification.[7][8][9][10][11] High vacuum is essential for the operation of the mass analyzer and detector.[7]

G cluster_prep Sample Preparation cluster_system Mass Spectrometer System Sample Sample Dissolve_in_Solvent Dissolve in Volatile Solvent Sample->Dissolve_in_Solvent Load_on_Probe Load onto Probe Tip Dissolve_in_Solvent->Load_on_Probe Insertion_Port This compound Flanged Insertion Port Load_on_Probe->Insertion_Port Insert Probe Vacuum_Chamber High-Vacuum Chamber (Mass Analyzer & Detector) Turbo_Pump Turbomolecular Pump Vacuum_Chamber->Turbo_Pump Data_Acquisition Data Acquisition & Analysis Vacuum_Chamber->Data_Acquisition Ionize, Analyze, Detect Insertion_Port->Vacuum_Chamber Evacuate & Introduce Foreline_Pump Foreline Pump Turbo_Pump->Foreline_Pump

Caption: Workflow for direct sample introduction into a mass spectrometer via an this compound port.

Logical Relationship of Vacuum Flange Types

This diagram illustrates the hierarchical relationship between common vacuum flange types based on their typical vacuum level application, highlighting the position of the ISO-KF (NW) standard.

G cluster_hv Rough to High Vacuum cluster_uhv High to Ultra-High Vacuum Vacuum_Flanges Vacuum Flange Systems ISO_KF ISO-KF (NW/QF) (e.g., this compound) Elastomer Seal Vacuum_Flanges->ISO_KF ISO_K_F ISO-K / ISO-F Elastomer Seal Vacuum_Flanges->ISO_K_F CF CF (Conflat) Metal Gasket Seal Vacuum_Flanges->CF ISO_KF->ISO_K_F Adapter Required (Size Difference) ISO_KF->CF Adapter Required (Sealing Type Difference)

Caption: Compatibility relationships between major vacuum flange standards.

References

An In-depth Technical Guide to NW16 Quick-Release Flanges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functionality, specifications, and operational protocols for NW16 quick-release flanges, commonly utilized in vacuum systems across research, scientific, and pharmaceutical development applications.

Core Principles of this compound Flange Operation

This compound quick-release flanges, also known as KF16 or QF16 flanges, are a standard for creating quick and reliable vacuum seals for tubing with a nominal bore of 16 mm. The sealing mechanism is elegantly simple, relying on the uniform compression of an elastomeric O-ring. This is achieved without the need for tools, making them ideal for systems that require frequent assembly and disassembly.

The connection is established by joining two symmetrical, sexless flanges. Between these two flanges, a centering ring is placed. This centering ring serves a dual purpose: it accurately aligns the two flanges and holds an elastomeric O-ring in the correct position. A circumferential clamp is then fitted around the entire assembly. As the clamp is tightened, it applies a uniform, inward pressure on the 15-degree tapered outer surfaces of the flanges. This action compresses the O-ring between the flat, smooth flange faces, creating a vacuum-tight seal. The design ensures that the flanges and the centering ring make metal-to-metal contact, preventing over-compression of the O-ring and ensuring a consistent and reliable seal.

Components of an this compound Flange Assembly

A standard this compound quick-release flange connection consists of four primary components:

  • This compound Flanges (2x): These are the connecting interfaces, typically welded to the vacuum tubing or components. They are characterized by a 30 mm outer diameter and a tapered outer surface. They are most commonly fabricated from 304 or 316L stainless steel, known for its corrosion resistance and low outgassing properties.[1]

  • Centering Ring: This component fits between the two flanges to ensure proper alignment. It features an outer groove to hold the O-ring and an inner spacer that maintains a precise distance between the flanges. The material is typically stainless steel or aluminum.

  • O-Ring: The sealing element of the assembly. The choice of O-ring material is critical and depends on the specific application's temperature range and chemical compatibility requirements. Common materials include Viton® (FKM) and Buna-N (NBR).

  • Clamp: A hinged, circumferential clamp that encompasses the two flanges. Tightening the clamp, often via a wing nut, provides the necessary force to compress the O-ring and create the seal. Different types of clamps are available, including wing nut clamps for manual tightening and bulkhead clamps for mounting to a chamber wall.

Quantitative Data Summary

The following table summarizes the key quantitative data for standard this compound quick-release flange assemblies.

ParameterValueNotes
Flange Designation This compound, KF16, DN16KFConforms to ISO 2861 standards.[2][3]
Flange Outer Diameter 30.0 mmStandard dimension for this compound flanges.[2]
Nominal Inner Diameter 16 mmRepresents the nominal bore of the tubing.
Typical Vacuum Range Down to 1x10⁻⁸ Torr (High Vacuum)Dependent on the O-ring material and proper assembly.[4]
Typical Helium Leak Rate < 1x10⁻⁹ std. cc/secWith a Viton® (FKM) O-ring.[5]
Maximum Positive Pressure Dependent on clamp type and temperature.Generally suitable for low positive pressures. Overpressure rings are recommended for applications significantly above atmospheric pressure.
O-Ring Material Viton® (FKM), Buna-N (NBR), SiliconeSelection is based on temperature and chemical compatibility.
Flange/Fitting Material 304/304L Stainless Steel, Aluminum304L is often used for welded components to improve corrosion resistance.[1]
Clamp Material Aluminum, Stainless SteelAluminum is common for wing nut clamps.
Tightening Torque Varies by clamp typeWing nut clamps are typically hand-tightened. Bolted clamps have specific torque values that should be obtained from the manufacturer.

O-Ring Material Specifications

The choice of O-ring material is critical for the performance and longevity of the vacuum seal. The two most common materials for this compound flanges are Viton® and Buna-N.

O-Ring MaterialTemperature RangeChemical Compatibility
Viton® (FKM) -26°C to 205°C (-15°F to 400°F)Excellent resistance to oils, fuels, lubricants, most mineral acids, and aliphatic and aromatic hydrocarbons. Not compatible with ketones, low molecular weight organic acids, and amines.[6]
Buna-N (NBR) -40°C to 121°C (-40°F to 250°F)Resistant to air, alcohols, diluted acids, gasoline, water, hydraulic fluids, and mineral and vegetable oils. Not recommended for use with brake fluids or acetones. Poor resistance to ozone and weathering.[7]

Visualizing the Sealing Mechanism and Workflow

To better understand the interaction of the components and the process of ensuring a vacuum-tight seal, the following diagrams illustrate the core concepts.

G This compound Flange Sealing Mechanism cluster_assembly Flange Assembly cluster_clamp Clamping Action cluster_result Sealing Result Flange1 This compound Flange 1 Centering_Ring Centering Ring O-Ring Spacer Flange1->Centering_Ring Mates with Seal Vacuum Seal O-Ring Compressed Metal-to-Metal Contact Flange1->Seal Achieves Flange2 This compound Flange 2 Centering_Ring->Flange2 Mates with Centering_Ring->Seal Achieves Flange2->Seal Achieves Clamp Circumferential Clamp Clamp->Flange1 Applies inward force to tapered surface Clamp->Flange2 Applies inward force to tapered surface Tightening Tightening (e.g., Wing Nut) Tightening->Clamp Actuates

Caption: Logical flow of the this compound flange sealing mechanism.

G Helium Leak Test Workflow for this compound Flange cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Action Start Start: Assembled this compound Connection Evacuate Evacuate the System Start->Evacuate Connect_Detector Connect Mass Spectrometer Leak Detector Evacuate->Connect_Detector Apply_Helium Apply Helium Tracer Gas to Exterior of Flange Connect_Detector->Apply_Helium Monitor Monitor Detector Output Apply_Helium->Monitor Leak_Detected Leak Detected? Monitor->Leak_Detected Pass Pass: No Leak Detected (Seal is good) Leak_Detected->Pass No Fail Fail: Leak Detected Leak_Detected->Fail Yes End End Pass->End Troubleshoot Troubleshoot: - Check clamp tightness - Inspect O-ring - Clean flange faces Fail->Troubleshoot Troubleshoot->Start Re-assemble & Re-test

Caption: Experimental workflow for helium leak testing of an this compound flange.

Experimental Protocols: Helium Leak Testing

To verify the integrity of an this compound flange seal, a helium mass spectrometer leak test is the standard method. This protocol is based on the principles outlined in ASTM E498 - Standard Test Methods for Leaks Using the Mass Spectrometer Leak Detector.

Objective: To detect and quantify any leaks in an assembled this compound flange connection to ensure it meets the required vacuum performance.

Materials and Equipment:

  • Assembled vacuum system with the this compound flange connection to be tested.

  • Helium mass spectrometer leak detector (MSLD).

  • Source of helium tracer gas.

  • A fine-nozzle spray probe for helium application.

  • Appropriate vacuum pumps to achieve the necessary test pressure.

Methodology:

  • System Preparation:

    • Ensure the this compound flange assembly is clean and correctly assembled. The clamp should be tightened according to the manufacturer's recommendations (typically hand-tight for wing nut clamps).

    • Connect the vacuum system, including the this compound flange, to the helium mass spectrometer leak detector.

    • Evacuate the system to a suitable test pressure, typically in the high vacuum range (e.g., below 10⁻⁴ Torr).

  • Leak Detector Calibration:

    • Calibrate the MSLD using a calibrated leak standard to ensure accurate readings.

  • Helium Application (Tracer Probe Method):

    • Begin by establishing a stable background reading on the MSLD.

    • Using the spray probe, apply a small, controlled amount of helium gas to the exterior of the this compound flange assembly, specifically at the junction between the two flanges and the clamp.

    • Apply the helium systematically and slowly around the entire circumference of the flange.

  • Detection and Interpretation:

    • Monitor the output of the MSLD. A sudden increase in the helium signal indicates a leak.

    • The magnitude of the signal corresponds to the size of the leak. For this compound flanges with Viton® O-rings, a leak rate below 1x10⁻⁹ std. cc/sec is typically considered acceptable for high vacuum applications.[5]

  • Troubleshooting Leaks:

    • If a leak is detected, vent the system to atmospheric pressure.

    • Disassemble the this compound flange connection.

    • Inspect the O-ring for any cuts, debris, or signs of improper seating.

    • Clean the flange sealing surfaces with a lint-free cloth and a suitable solvent (e.g., isopropyl alcohol).

    • Reassemble the flange, ensuring the clamp is evenly tightened.

    • Repeat the leak test procedure to confirm the leak has been resolved.

References

Selecting the Right O-Ring Material for NW16 Flanges: A Technical Guide for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to choosing the optimal O-ring material for NW16 vacuum flanges in research and drug development applications, focusing on material properties, outgassing characteristics, and chemical compatibility.

In the meticulously controlled environments of research, scientific laboratories, and drug development, the integrity of vacuum systems is paramount. This compound flanges, a common standard in these settings, rely on elastomeric O-rings to create a dependable seal. The choice of O-ring material is a critical decision that can significantly impact the ultimate vacuum level, experimental integrity, and longevity of the equipment. This technical guide provides a comprehensive overview of the key considerations for selecting the appropriate O-ring material for this compound flanges, with a focus on the needs of researchers and scientists.

Key Performance Metrics for O-Ring Selection in Vacuum Applications

The selection of an O-ring material for vacuum service is a balance of several key properties. For this compound flanges used in research and pharmaceutical development, the most critical factors include the material's temperature range, outgassing characteristics, permeability to various gases, and chemical compatibility with process media. O-rings are often a primary source of contamination in vacuum systems. Therefore, a thorough understanding of these parameters is essential to prevent compromised experiments and costly downtime.[1]

Temperature Range

The operating temperature of the vacuum system is a primary determinant of material choice. Elastomers must maintain their flexibility and sealing force within the application's temperature range to be effective. High temperatures can lead to degradation, increased outgassing, and a loss of sealing ability, known as compression set. Conversely, at low temperatures, elastomers can become hard and brittle, rendering them ineffective.[2]

Outgassing

Outgassing is the release of volatile substances from a material under vacuum.[3] These released gases can contaminate the vacuum environment and sensitive surfaces, such as optics or detectors, potentially compromising experimental results.[4][5] The outgassing performance of a material is typically quantified by two parameters: Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM).[6][7][8][9][10] For high-vacuum applications, materials with low outgassing properties are essential.[11][12] A common screening criterion for spacecraft materials, which is also relevant for high-purity research applications, is a TML of less than 1.0% and a CVCM of less than 0.1%.[7][8][9][12]

Permeability

All elastomers are permeable to gases to some extent. Permeation is the process by which gas molecules diffuse through the O-ring material and enter the vacuum chamber. The rate of permeation depends on the specific elastomer, the type of gas, temperature, and the pressure differential across the seal.[2] For applications requiring a high vacuum, materials with low gas permeability are preferred to minimize the gas load on the vacuum pumps.[13]

Chemical Compatibility

In many research and drug development applications, O-rings may come into contact with a variety of chemicals, including solvents, acids, and bases.[1][14] The chemical resistance of the O-ring material is crucial to prevent degradation, swelling, or embrittlement, which can all lead to seal failure.[1] Selecting a material with broad chemical compatibility for the substances used in the laboratory is a critical step in ensuring a reliable and long-lasting seal.[4][15][16][17][18][19]

Comparison of Common O-Ring Materials for this compound Flanges

The following tables provide a summary of the key properties for the most common O-ring materials used with this compound flanges in laboratory and research settings: Viton® (FKM), Buna-N (Nitrile), Silicone (VMQ), and EPDM.

Material Typical Temperature Range (°C) Suitability for High Vacuum Key Advantages Key Limitations
Viton® (FKM) -26 to 204[17]ExcellentLow outgassing, low permeability, excellent chemical and temperature resistance.[2][13][17]Higher cost, less effective at very low temperatures.[2]
Buna-N (Nitrile) -40 to 121[20]Fair to GoodGood resistance to oils and fuels, economical.[9][21]Higher outgassing and permeability than Viton®, poor resistance to ozone and UV.[14][17][21]
Silicone (VMQ) -60 to 200[20]GoodExcellent low-temperature flexibility, good for static seals at extreme temperatures.[21][22]High gas permeability, poor mechanical strength and abrasion resistance.[22]
EPDM -54 to 149[20]Fair to GoodExcellent resistance to water, steam, and some chemicals.[13][17][21]Not suitable for use with petroleum-based oils and fuels.[17][21]
Material Total Mass Loss (TML %) Collected Volatile Condensable Materials (CVCM %) Notes
Viton® (FKM) Generally < 1.0Generally < 0.1Considered a low-outgassing material suitable for high vacuum.
Buna-N (Nitrile) Can be > 1.0Can be > 0.1Higher outgassing rates compared to Viton®.[14]
Silicone (VMQ) Typically < 1.0Can be > 0.1Can have low TML, but some formulations may have higher CVCM.
EPDM VariableVariableOutgassing properties can vary significantly between different compound formulations.
Material Permeability to Nitrogen (10⁻⁸ sccm·cm/sec·cm²·atm) Permeability to Helium (10⁻⁸ sccm·cm/sec·cm²·atm) Permeability to Water Vapor (10⁻⁸ sccm·cm/sec·cm²·atm)
Viton® (FKM) A 0.05 - 0.7[2]9 - 22[2]40[2]
Buna-N 0.1[2]8[2]760[2]
Silicone 200[2]250[2]8000[2]
EPDM 6 - 7[2]25 - 30[2]-
Material Acids (Dilute) Bases (Dilute) Alcohols Ketones Hydrocarbon Solvents
Viton® (FKM) ExcellentGoodGoodPoorExcellent
Buna-N (Nitrile) FairFairGoodPoorExcellent
Silicone (VMQ) GoodGoodGoodFairPoor
EPDM ExcellentExcellentExcellentGoodPoor

Experimental Protocols for O-Ring Material Evaluation

To ensure the selection of a suitable O-ring material, it is crucial to understand the standardized testing methods used to characterize their properties.

ASTM E595: Outgassing Characterization

This is the primary method for determining the outgassing properties of materials in a vacuum environment.[4][6][7][8][9][10]

  • Objective: To measure the Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM) of a material under vacuum and elevated temperature.

  • Methodology:

    • A pre-weighed material sample is placed in a vacuum chamber.

    • The chamber is evacuated to a pressure of less than 7 x 10⁻³ Pa (5 x 10⁻⁵ torr).[8][9]

    • The sample is heated to 125°C for 24 hours.[8][9]

    • Volatiles that are released from the sample and condense on a collector plate maintained at 25°C are measured.[8]

    • The sample and the collector plate are weighed again after the test.

    • TML is calculated as the percentage of the initial sample mass that was lost.

    • CVCM is calculated as the percentage of the initial sample mass that condensed on the collector plate.

ASTM D395: Compression Set

This test evaluates the ability of an elastomer to retain its elastic properties after prolonged compression.[1][6][7][8][11]

  • Objective: To measure the permanent deformation of an elastomeric specimen after being subjected to a compressive stress for a specified time and temperature.

  • Methodology (Method B - Constant Deflection):

    • The initial thickness of the test specimen is measured.

    • The specimen is placed in a compression device and compressed to a specified percentage of its original height (typically 25%).[6][8][11]

    • The device containing the compressed specimen is placed in an oven at a specified temperature for a set duration (e.g., 22 or 70 hours).[1][6]

    • After the specified time, the specimen is removed from the device and allowed to cool at room temperature for 30 minutes.[1][6][11]

    • The final thickness of the specimen is measured.

    • The compression set is expressed as the percentage of the original deflection that is not recovered.

ASTM D2240: Durometer Hardness

This test measures the hardness of elastomeric materials.[3][14][16]

  • Objective: To determine the relative hardness of a material by measuring the penetration of a specified indenter.

  • Methodology:

    • The test specimen is placed on a hard, flat surface.

    • A durometer, an instrument with a spring-loaded indenter, is pressed firmly against the specimen.

    • The depth of indentation is measured by the instrument on a scale from 0 to 100.

    • The reading is typically taken within one second of firm contact.[16]

    • The most common scale for O-ring materials is Shore A.[3]

Logical Workflow for O-Ring Material Selection

The following diagram illustrates a logical workflow to guide researchers and scientists in selecting the appropriate O-ring material for their this compound flanges.

O_Ring_Selection_Workflow start Start: Define Application Requirements temp Operating Temperature Range? start->temp pressure Vacuum Level (High/Ultra-High)? temp->pressure chemicals Chemical Exposure? pressure->chemicals decision1 Initial Material Screening chemicals->decision1 viton Viton (FKM) decision1->viton Broad Temp & Chem Resistance buna Buna-N (Nitrile) decision1->buna General Purpose, Oils silicone Silicone (VMQ) decision1->silicone Extreme Temps, Static Seal epdm EPDM decision1->epdm Water/Steam, Non-Petroleum outgassing Low Outgassing Critical? viton->outgassing buna->outgassing silicone->outgassing epdm->outgassing permeability Low Permeability Critical? outgassing->permeability Yes outgassing->permeability No chem_compat Review Chemical Compatibility Chart permeability->chem_compat Yes permeability->chem_compat No final_selection Final Material Selection chem_compat->final_selection

Caption: A logical workflow for selecting an O-ring material for this compound flanges.

Conclusion

The selection of the right O-ring material for this compound flanges is a critical aspect of maintaining the integrity and performance of vacuum systems in research and drug development. By carefully considering the operating temperature, outgassing characteristics, gas permeability, and chemical compatibility, researchers and scientists can make an informed decision that ensures reliable sealing, minimizes contamination risks, and contributes to the overall success of their experiments. While Viton® (FKM) is often the preferred choice for high-vacuum applications due to its excellent overall properties, other materials such as Buna-N, Silicone, and EPDM can be suitable for specific applications where their unique characteristics are advantageous. Consulting material property datasheets and, when necessary, performing application-specific testing are always recommended to validate the final material selection.

References

Methodological & Application

Application Notes and Protocols for Building a High Vacuum Manifold with NW16 Fittings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the construction, testing, and operation of a high vacuum manifold utilizing NW16 (also known as KF16) fittings. Adherence to these guidelines will ensure the integrity of the vacuum system, which is critical for sensitive research and development applications.

Introduction to this compound Fittings in High Vacuum Systems

NW (from the German Nennweite, meaning nominal width) or KF (from Klein Flansche, meaning small flange) fittings are a modular system used for creating and modifying vacuum plumbing.[1] The this compound designation refers to a flange size suitable for a nominal inner tube diameter of 16 mm. These fittings are favored in laboratory and light industrial settings for their rapid assembly and disassembly, cost-effectiveness, and interchangeability between manufacturers.[1]

A standard this compound connection consists of two identical flanges, a centering ring with an elastomeric O-ring, and a clamp that secures the joint. The vacuum seal is formed by the compression of the O-ring between the two flanges. While suitable for high vacuum applications, typically down to 10⁻⁷ mbar, for ultra-high vacuum (UHV) requirements, ConFlat (CF) flanges with metal gaskets are recommended.

Component Selection and Material Considerations

The choice of materials for this compound components is critical to achieving and maintaining a high vacuum. The most common materials are stainless steel and aluminum for flanges and fittings, with various options for O-ring elastomers.

ComponentMaterialKey Characteristics
Flanges & Fittings 304/316 Stainless SteelExcellent corrosion resistance, low outgassing, and robust.[2]
AluminumLighter weight, good thermal conductivity.
Centering Rings Stainless SteelProvides support for the O-ring and ensures proper alignment.
AluminumLighter weight alternative to stainless steel.
Clamps AluminumLightweight and easy to handle for frequent use.
Stainless SteelMore robust and durable for long-term installations.
O-Rings Viton® (FKM)Low outgassing, good chemical resistance, and a wide temperature range. The most common choice for high vacuum.[3]
Buna-N (Nitrile)Good for general vacuum use at moderate temperatures, but has a higher outgassing rate than Viton®.[3][4]
SiliconeSuitable for high and low-temperature applications but has higher gas permeability.[5]

Quantitative Data for this compound Components

O-Ring Material Properties
O-Ring MaterialTemperature RangeOutgassing Rate (Torr·L/s·cm²)Permeability to Helium (10⁻⁸ sccm·cm/s·cm²·atm)
Viton® (FKM) -15°C to 200°C[6]Low (decreases with bakeout)[4][7]9-22[3]
Buna-N (Nitrile) -30°C to 120°C[6]Higher than Viton®[3]8[3]
Silicone -51°C to 232°C[5]Moderate250[3]
Typical Leak Rates for High Vacuum Systems
System TightnessLeak Rate (mbar·L/s)
Leaky System< 10⁻⁴
Tight System< 10⁻⁵
Very Tight System< 10⁻⁶

An acceptable leak rate for a high vacuum manifold constructed with this compound fittings is typically in the range of 10⁻⁶ to 10⁻⁹ mbar·L/s, depending on the specific application requirements.[2][8][9]

Experimental Protocols

Protocol for Cleaning this compound Components

Proper cleaning of all vacuum components is essential to remove contaminants that can contribute to outgassing and prevent the system from reaching the desired vacuum level.

Materials:

  • Lint-free wipes

  • Powder-free gloves

  • Isopropyl alcohol (99% or higher) or acetone[10]

  • Ultrasonic bath (recommended)

  • Deionized water

  • Dry, oil-free nitrogen or compressed air

Procedure:

  • Initial Wipe-Down: Wearing powder-free gloves, wipe down all components with a lint-free cloth dampened with isopropyl alcohol or acetone (B3395972) to remove any gross contaminants.

  • Ultrasonic Cleaning (Recommended):

    • Submerge the stainless steel or aluminum components in an ultrasonic bath with a suitable vacuum-compatible cleaning solution.

    • Sonicate for 10-15 minutes.

  • Rinsing:

    • Thoroughly rinse the components with deionized water to remove any cleaning solution residue.

    • A final rinse with isopropyl alcohol will help to displace water and aid in drying.

  • Drying:

    • Dry the components with a stream of dry, oil-free nitrogen or compressed air.

    • Alternatively, components can be baked in a vacuum oven to thoroughly dry and begin the outgassing process.

  • Storage: If not for immediate use, store cleaned components in a clean, dry environment, wrapped in lint-free material or in a vacuum-sealed bag.

Protocol for Assembling an this compound High Vacuum Manifold

Materials:

  • Cleaned this compound flanges, fittings, and centering rings

  • New, clean O-rings

  • This compound clamps (wing-nut or toggle style)

Procedure:

  • Inspection: Before assembly, inspect all flange sealing surfaces for scratches, nicks, or other imperfections that could compromise the vacuum seal. Ensure O-rings are clean and free of any debris or damage.

  • O-Ring Placement: Place the O-ring into the groove of the centering ring.

  • Component Alignment: Align the two this compound flanges with the centering ring and O-ring assembly seated between them. Ensure the centering ring is properly positioned on both flanges.

  • Clamp Installation:

    • Place the clamp around the circumference of the two flanges.

    • For wing-nut clamps, hand-tighten the nut until you feel metal-to-metal contact between the flanges and the centering ring.[11] Do not overtighten, as this can damage the O-ring and the clamp.

    • For toggle clamps, ensure the clamp is properly seated and then engage the toggle mechanism to secure the connection.

  • System Assembly: Repeat steps 2-4 for all connections in the manifold, ensuring all components are properly supported to avoid stress on the fittings.

Protocol for Helium Leak Testing of an this compound Manifold

Helium leak detection is a highly sensitive method for identifying and locating leaks in a vacuum system.

Equipment:

  • Helium mass spectrometer leak detector

  • Helium gas cylinder with a regulator and spray probe

  • Vacuum pumping system capable of evacuating the manifold to the required test pressure (typically <10⁻⁴ mbar)

Procedure:

  • System Preparation:

    • Assemble the this compound manifold as per the protocol above.

    • Connect the manifold to the vacuum pumping system and the helium leak detector.

  • Evacuation: Evacuate the manifold to a pressure suitable for the leak detector to operate, typically in the 10⁻⁴ to 10⁻⁷ mbar range.[12]

  • Leak Detector Calibration: Calibrate the leak detector according to the manufacturer's instructions using a calibrated leak standard.

  • Leak Testing:

    • Begin by enclosing the entire manifold in a plastic bag and filling it with helium. This will give a total leak rate for the system.

    • If a significant leak is detected, remove the bag and use the spray probe to apply a small amount of helium to each potential leak point (flange connections, welds, etc.).[6]

    • Move the probe slowly and methodically, allowing time for the helium to be drawn into the system and detected.

  • Leak Identification and Repair:

    • When a leak is detected, the leak detector will give an audible and/or visual signal.

    • Note the location of the leak.

    • Once all leaks are identified, vent the system to atmospheric pressure and repair the leaks. This may involve re-cleaning and re-assembling the connection with a new O-ring, or replacing a faulty component.

  • Re-testing: After repairs, repeat the leak testing procedure to confirm the integrity of the manifold.

Visualizations

Manifold_Assembly_Workflow A Component Cleaning B Inspect Flanges and O-Rings A->B C Place O-Ring in Centering Ring B->C D Align Flanges with Centering Ring C->D E Install and Tighten Clamp D->E F Repeat for All Connections E->F G Connect to Pumping System F->G H Perform Helium Leak Test G->H

This compound Manifold Assembly Workflow

Leak_Testing_Protocol cluster_prep Preparation cluster_test Testing cluster_action Action A Assemble Manifold B Connect to Pump and Leak Detector A->B C Evacuate to Test Pressure B->C D Calibrate Leak Detector C->D E Spray Helium at Suspected Leak Points D->E F Monitor Leak Rate E->F G Leak Detected? F->G H Vent System and Repair Leak G->H Yes J System is Leak-Tight G->J No I Retest Manifold H->I I->C

Helium Leak Testing Protocol

References

Application Notes and Protocols for Utilizing NW16 Flanges in Glovebox Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the effective use of NW16 flanges in glovebox systems. Adherence to these guidelines is crucial for maintaining the integrity of the inert atmosphere required for sensitive research and manufacturing applications.

Introduction to this compound Flanges in Glovebox Environments

This compound (also known as KF16) flanges are a common type of vacuum flange used to create modular and easily reconfigurable connections on gloveboxes and associated vacuum equipment.[1][2] Their "quick flange" design allows for rapid assembly and disassembly without the need for specialized tools, making them ideal for research and development applications where experimental setups frequently change.[2][3] In a glovebox, this compound flanges are typically used for creating ports for electrical feedthroughs, gas lines, vacuum lines, and other utilities necessary for conducting experiments in a controlled atmosphere.[1][4]

The seal is achieved by compressing an elastomeric O-ring between two mating flanges with a centering ring, all held together by a circumferential clamp.[5] The material of the O-ring is a critical consideration and should be selected based on the chemical compatibility and temperature requirements of the application.

Quantitative Data and Specifications

The following tables summarize the key specifications for standard this compound flanges and their components. These values are essential for ensuring compatibility and safe operation within a glovebox environment.

Table 1: this compound Flange General Specifications

ParameterValueSource
Flange SizeDN 16 ISO-KF[6]
Flange Outer Diameter30 mm (1.18 in)[6]
Bore Diameter17.2 mm (0.68 in)
Material304 Stainless Steel, Aluminum, Brass[5][6][7]
Vacuum Range (with FKM O-ring)1 x 10⁻⁸ mbar to 1 bar[6]
Temperature Range (with FKM O-ring)-20 °C to 180 °C[6]

Table 2: Common O-Ring Materials for this compound Flanges

MaterialTemperature RangeCommon Applications & Characteristics
FKM (Viton®)-20 °C to 180 °CGeneral purpose, good chemical resistance.
NBR (Nitrile)-40 °C to 120 °CGood for oils and fuels, less resistant to ozone.
Silicone-60 °C to 230 °CWide temperature range, good for medical and pharmaceutical applications.
Metal Seal-270 °C to 150 °CUltra-high vacuum applications, requires higher clamping force.[6]

Experimental Protocols

Protocol for Assembling an this compound Flange Connection

This protocol outlines the standard procedure for creating a leak-tight seal with an this compound flange assembly.

Materials:

  • Two this compound flanges (e.g., on a glovebox port and a feedthrough)

  • One this compound centering ring with an appropriate O-ring

  • One this compound clamp (wing-nut or bolt-style)

  • Lint-free wipes

  • Solvent compatible with O-ring material (e.g., isopropyl alcohol)

Procedure:

  • Inspection: Visually inspect the sealing surfaces of both flanges for any scratches, dents, or contamination. Ensure the O-ring is free of nicks, cuts, or signs of degradation.

  • Cleaning: Using a lint-free wipe lightly dampened with a suitable solvent, clean the sealing surfaces of both flanges and the O-ring. Allow the solvent to fully evaporate.

  • Assembly: a. Place the centering ring with the O-ring onto one of the flanges. The centering ring ensures the O-ring is properly positioned. b. Bring the second flange into contact with the first, ensuring the centering ring remains in place. c. Open the this compound clamp and place it around the circumference of the two mated flanges.

  • Tightening: a. For a wing-nut clamp, tighten the wing-nut by hand until it is firm. A general rule is to tighten it a quarter-turn past the point where it first becomes snug. Do not overtighten, as this can damage the O-ring and the clamp. b. For a bolt-style clamp, tighten the bolts in a star pattern to ensure even pressure distribution.

Protocol for Installing an Electrical Feedthrough

This protocol details the steps for installing a new electrical feedthrough into a glovebox port using an this compound flange.

Materials:

  • Glovebox with a vacant this compound port

  • This compound electrical feedthrough

  • This compound centering ring and clamp

  • Leak detection equipment (see Protocol 3.3)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: Ensure the glovebox is at a slight positive pressure to prevent atmospheric contamination when the port is opened.

  • Component Installation: a. From within the glovebox, carefully remove the blank flange from the desired this compound port. b. Following the assembly protocol (3.1), install the new electrical feedthrough.

  • Leak Testing: Perform a leak test as described in Protocol 3.3 to verify the integrity of the new seal before introducing any sensitive materials into the glovebox.

Protocol for Leak Testing an this compound Flange Seal

A leak-tight seal is critical for maintaining the inert atmosphere of a glovebox. The following methods can be used to test the integrity of an this compound flange connection.

Method A: Positive Pressure Test (Bubble Test)

This is a simple and effective method for detecting larger leaks.

Materials:

  • A solution of soapy water or a commercial leak detection fluid.

  • The ability to pressurize the glovebox to a slight positive pressure (e.g., +5 mbar).[8][9]

Procedure:

  • Pressurize the glovebox to a stable positive pressure.

  • Apply the leak detection solution to the exterior of the this compound flange joint.

  • Observe for the formation of bubbles, which indicates a leak.[3][8]

Method B: Helium Mass Spectrometry Leak Detection

This is a highly sensitive method for detecting very small leaks.

Materials:

  • Helium mass spectrometer leak detector

  • A supply of helium gas with a fine nozzle applicator

Procedure:

  • Connect the helium mass spectrometer to the glovebox's vacuum system or a dedicated sampling port.

  • Evacuate the glovebox or the component being tested to a suitable vacuum level for the detector.

  • Carefully spray a small amount of helium gas around the this compound flange joint.

  • Monitor the leak detector's output. A sharp increase in the helium signal indicates a leak.[3]

Visualizations

The following diagrams illustrate key workflows and relationships in the use of this compound flanges in a glovebox setup.

NW16_Flange_Assembly_Workflow start Start inspect Inspect Flanges and O-ring start->inspect clean Clean Sealing Surfaces inspect->clean assemble Assemble Flanges with Centering Ring clean->assemble clamp Position and Tighten Clamp assemble->clamp leak_test Perform Leak Test clamp->leak_test pass Seal OK leak_test->pass Pass fail Leak Detected leak_test->fail Fail troubleshoot Disassemble and Re-inspect fail->troubleshoot troubleshoot->inspect

Caption: Workflow for this compound Flange Assembly and Verification.

Glovebox_Leak_Testing_Decision_Tree start Suspected Leak in Glovebox Seal pressure_test Perform Positive Pressure Test start->pressure_test bubbles Bubbles Observed? pressure_test->bubbles Apply Bubble Solution large_leak Large Leak Identified. Repair and Retest. bubbles->large_leak Yes no_bubbles No Bubbles. Proceed to Sensitive Test. bubbles->no_bubbles No he_test Perform Helium Mass Spectrometry Test no_bubbles->he_test he_detected Helium Detected? he_test->he_detected Spray Helium small_leak Small Leak Identified. Repair and Retest. he_detected->small_leak Yes no_leak No Leak Detected. System is Tight. he_detected->no_leak No

Caption: Decision Tree for Glovebox Leak Testing.

Integrating_Component_Workflow start Start: Integrate New Component select_port Select Available This compound Port start->select_port prepare_glovebox Prepare Glovebox (Positive Pressure) select_port->prepare_glovebox remove_blank Remove Blank Flange from Port prepare_glovebox->remove_blank install_component Install Component with New this compound Flange remove_blank->install_component leak_check Verify Seal Integrity (Leak Test) install_component->leak_check operational Component Ready for Use leak_check->operational

Caption: Workflow for Integrating a Component via an this compound Flange.

References

Application Notes and Protocols for Connecting NW16 Flanges to Various Vacuum Pump Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to connecting NW16 (also known as KF16) vacuum flanges to a variety of vacuum pumps commonly used in research and development settings. Adherence to these protocols will ensure a reliable, leak-tight vacuum system, crucial for sensitive applications in scientific research and pharmaceutical development.

Introduction to this compound/KF16 Flanges

This compound, or KF16, flanges are a standard for quick-release vacuum connections, widely used for their convenience and reliability in building and modifying vacuum systems.[1][2][3] The connection consists of two symmetrical flanges, a centering ring with an O-ring, and a clamp that secures the assembly.[4][5] This design allows for rapid and repeated assembly without the need for tools, making it ideal for experimental setups that require frequent configuration changes. The terms NW, KF, and QF are often used interchangeably to refer to this type of flange system.[2]

Vacuum Pump Selection for this compound Systems

The choice of vacuum pump is dictated by the desired vacuum level, the volume of the system to be evacuated, and the types of gases being pumped.[1] this compound connections are versatile and can be found on a range of pumps from those used for rough vacuum to those for high vacuum applications.

Pump Types and Typical Performance with this compound Connections

The following table summarizes the performance characteristics of common vacuum pump types that are often equipped with this compound flanges. This data is compiled from various manufacturer specifications and should be used as a general guide. For precise figures, always consult the manufacturer's documentation for your specific pump model.

Pump TypeTypical Ultimate Pressure RangeTypical Pumping Speed at this compound InletCommon Applications & Key Characteristics
Rotary Vane Pump (Two-Stage) 10⁻³ to 10⁻⁴ mbar[6][7][8][9]2 to 15 m³/hBacking turbomolecular pumps, vacuum ovens, freeze dryers. Oil-sealed, high-compression ratio.
Scroll Pump 10⁻¹ to 10⁻² mbar[10][11][12]3 to 10 m³/hOil-free roughing and backing, load locks, analytical instruments. Clean, low-maintenance operation.
Diaphragm Pump 1 to 100 mbar0.5 to 2 m³/hRough vacuum for filtration, gel drying, rotary evaporation. Oil-free, chemically resistant options available.
Turbomolecular Pump (as backing port) N/A (requires backing pump)N/A (this compound is the foreline connection)High to ultra-high vacuum systems. The this compound port is the outlet to the backing pump.[13][14][15]

Visualizing the Connection Logic

The selection and connection of a vacuum pump using this compound fittings follow a logical workflow. The following diagram illustrates the decision-making process and the components involved.

G cluster_selection Pump Selection & Component Identification cluster_protocol Connection Protocol start Define Vacuum Requirement pump_type Select Pump Type (Rotary Vane, Scroll, etc.) start->pump_type check_inlet Check Pump Inlet Flange pump_type->check_inlet inlet_is_this compound Inlet is this compound check_inlet->inlet_is_this compound Yes inlet_not_this compound Inlet is Not this compound check_inlet->inlet_not_this compound No components Gather Standard this compound Components: - Centering Ring with O-ring - Clamp inlet_is_this compound->components adapter Select this compound Adapter inlet_not_this compound->adapter adapter->components inspect Inspect Flanges and O-ring components->inspect assemble Assemble Flange Connection inspect->assemble tighten Hand-Tighten Clamp assemble->tighten leak_check Perform Leak Check tighten->leak_check end_process Connection Complete leak_check->end_process

Caption: Logical workflow for selecting and connecting a vacuum pump with an this compound flange.

Experimental Protocols

The following are detailed protocols for establishing a secure and leak-tight this compound vacuum connection.

Protocol for Connecting a Roughing Pump (e.g., Scroll or Rotary Vane Pump)

This protocol outlines the steps for connecting an this compound flange from a vacuum chamber or manifold directly to the inlet of a roughing pump.

Materials:

  • Roughing pump with this compound inlet flange

  • Vacuum component with a mating this compound flange

  • This compound centering ring with a clean, compatible O-ring (e.g., Viton)

  • This compound wing nut or bolt clamp

  • Lint-free wipes and a suitable solvent (e.g., isopropyl alcohol)

  • Powder-free gloves

Procedure:

  • Safety First: Ensure the vacuum pump is switched off and disconnected from the power supply.

  • Wear Gloves: Always wear powder-free gloves when handling vacuum components to prevent contamination from skin oils.

  • Inspect Components:

    • Visually inspect the sealing surfaces of both this compound flanges for any scratches, nicks, or debris.[16] Scratches that cross the sealing surface can cause leaks.[17]

    • Inspect the O-ring on the centering ring for any cuts, cracks, or signs of degradation.[16] Ensure it is properly seated in the groove of the centering ring.

  • Clean Sealing Surfaces:

    • Using a lint-free wipe lightly dampened with isopropyl alcohol, clean the sealing faces of both this compound flanges.

    • Allow the solvent to fully evaporate before proceeding.

  • Assemble the Connection:

    • Place the centering ring with its O-ring onto one of the this compound flanges. The centering ring will help to align the two flanges.[4]

    • Bring the second this compound flange into contact with the first, ensuring the centering ring remains in place.

  • Secure the Clamp:

    • Open the this compound clamp and place it over the mated flanges. The angled inner surfaces of the clamp will engage with the tapered outer surfaces of the flanges.

    • Hand-tighten the wing nut on the clamp until it is snug. Do not over-tighten, as this can damage the O-ring and the clamp.[16] The goal is to compress the O-ring sufficiently to create a seal.

  • Leak Check:

    • Connect the pump to the power supply and turn it on.

    • Evacuate the system and monitor the pressure using a vacuum gauge.

    • If a leak is suspected, a helium leak detector can be used for precise identification. Alternatively, for rough leaks, a solvent like isopropyl alcohol can be carefully applied to the flange area while monitoring the vacuum gauge; a pressure fluctuation may indicate a leak.[18]

Protocol for Connecting a Turbomolecular Pump to a Backing Pump

This protocol describes connecting the this compound foreline flange of a turbomolecular pump to the inlet of a backing pump (e.g., a scroll or rotary vane pump).

Materials:

  • Turbomolecular pump with this compound foreline outlet flange

  • Backing pump with this compound inlet flange

  • Flexible bellows or vacuum hose with this compound flanges on both ends

  • Two this compound centering rings with clean, compatible O-rings

  • Two this compound clamps

  • Lint-free wipes and isopropyl alcohol

  • Powder-free gloves

Procedure:

  • Safety Precautions: Ensure both the turbomolecular pump controller and the backing pump are powered off.

  • Component Inspection and Cleaning: Following the same procedure as in Protocol 4.1 (steps 2-4), inspect and clean all four this compound flanges (on the turbo pump, backing pump, and both ends of the flexible bellows) and both O-rings.

  • Connect Bellows to Turbomolecular Pump:

    • Place a centering ring on the this compound foreline flange of the turbomolecular pump.

    • Attach one end of the flexible bellows to the turbomolecular pump's foreline flange.

    • Secure the connection with an this compound clamp, hand-tightening the wing nut.

  • Connect Bellows to Backing Pump:

    • Place the second centering ring on the this compound inlet flange of the backing pump.

    • Connect the free end of the flexible bellows to the backing pump's inlet flange. The use of a flexible bellows helps to isolate vibrations from the backing pump.

    • Secure this connection with the second this compound clamp, again hand-tightening the wing nut.

  • System Leak Check:

    • Power on the backing pump and allow it to evacuate the foreline.

    • Once the foreline pressure is sufficiently low (consult the turbomolecular pump's manual for the maximum permissible backing pressure), power on the turbomolecular pump controller to start the pump.

    • Monitor the system pressure and perform a leak check on both this compound connections as described in Protocol 4.1, step 7.

High-Vacuum System Experimental Workflow

The diagram below illustrates a typical experimental setup for a high-vacuum system utilizing this compound connections for the backing line.

G cluster_hv High Vacuum Section cluster_fv Foreline Vacuum Section chamber Vacuum Chamber Inlet (e.g., CF Flange) hv_valve High Vacuum Valve chamber:in->hv_valve tmp Turbomolecular Pump (TMP) Inlet Outlet (this compound) bellows Flexible Bellows (this compound) tmp:out->bellows This compound Connection hv_valve->tmp:in foreline_gauge Foreline Gauge bellows->foreline_gauge backing_pump Backing Pump (e.g., Scroll Pump) Inlet (this compound) Exhaust To Exhaust To Exhaust backing_pump:out->To Exhaust foreline_gauge->backing_pump:in This compound Connection

Caption: A typical high-vacuum experimental setup showing this compound connections in the foreline.

By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently assemble and maintain robust vacuum systems, ensuring the integrity and reproducibility of their experiments.

References

NW16 Flange Application in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NW16 Flanges in Mass Spectrometry

This compound (also known as KF16 or QF16) flanges are a type of quick-release vacuum fitting essential for constructing and maintaining the vacuum systems of mass spectrometers.[1] These flanges are indispensable in environments where frequent and rapid assembly and disassembly of vacuum components are necessary, such as in research and development laboratories.[1][2] Their design, which consists of two symmetrical flanges, a centering ring with an elastomeric O-ring, and a clamp, allows for quick and tool-free connections.[1][3] This is particularly advantageous for connecting foreline pumps, vacuum gauges, and sample introduction ports to the main mass spectrometer chamber.

This compound flanges are typically used in the foreline (roughing) and high-vacuum sections of a mass spectrometer's vacuum system, capable of maintaining pressures down to approximately 1x10⁻⁸ mbar.[3] While suitable for many high-vacuum applications, for ultra-high vacuum (UHV) requirements, ConFlat (CF) flanges with metal gaskets are the preferred choice due to their lower outgassing rates and ability to withstand high bakeout temperatures.[1][2]

Quantitative Data on this compound Flange Components

The performance of an this compound flange connection is critically dependent on the choice of O-ring material. The following tables summarize key quantitative data for common O-ring materials used with this compound flanges in mass spectrometry applications.

Table 1: O-Ring Material Properties and Vacuum Suitability

MaterialCommon NameTemperature Range (°C)General Notes
Fluoroelastomer (FKM)Viton®-20 to 204Excellent temperature and chemical resistance with low outgassing rates. The most common choice for high-vacuum applications.[4]
Nitrile Butadiene Rubber (NBR)Buna-N-40 to 121Good for general purpose applications with resistance to oils and fuels, but has higher outgassing rates than FKM.[4]
Silicone (VMQ)Silicone-60 to 232Excellent temperature range but has poor abrasion resistance and higher permeability than FKM.[4][5]
Perfluoroelastomer (FFKM)Kalrez®up to 316Offers the best high-temperature performance and chemical resistance, but at a significantly higher cost.[5]

Table 2: Outgassing and Permeability Data for Common O-Ring Materials

MaterialTotal Mass Loss (TML) (%) after 336 hrs vacuumHelium Permeation Rate (10⁻⁸ sccm·cm/sec·cm²·atm)Water Vapor Permeation Rate (10⁻⁸ sccm·cm/sec·cm²·atm)
FKM (Viton®)~0.5 - 1.09 - 2240
NBR (Buna-N)~2.0 - 5.08760
Silicone~0.5 - 1.52508000

Data compiled from various sources. Actual values can vary based on compound formulation and supplier.

Experimental Protocols

Protocol for Assembling an this compound Flange Connection

Proper assembly of this compound flanges is crucial for achieving a leak-tight seal and maintaining the integrity of the mass spectrometer's vacuum system.

Materials:

  • Two clean, undamaged this compound flanges

  • One this compound centering ring with a properly sized and material-compatible O-ring

  • One this compound clamp (wing-nut or toggle style)

  • Lint-free wipes

  • Isopropyl alcohol or acetone

Procedure:

  • Inspection: Before assembly, visually inspect the sealing surfaces of both flanges for any scratches, nicks, or contamination. Any surface imperfection can compromise the vacuum seal.

  • Cleaning: Wear clean, lint-free gloves. Thoroughly clean the flange sealing surfaces and the centering ring with a lint-free wipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

  • O-ring Placement: Place the O-ring into the groove of the centering ring. Ensure the O-ring is properly seated and not twisted.

  • Assembly: Place the centering ring with the O-ring between the two this compound flanges. The centering ring will align the two flanges.

  • Clamping: Place the clamp over the two flanges and tighten it. For wing-nut clamps, tighten until it is finger-tight, then turn an additional quarter to half turn. Do not overtighten, as this can damage the O-ring and the flanges. For toggle clamps, ensure the lever is fully engaged.

  • Verification: After assembly, proceed with a leak test to verify the integrity of the seal.

Protocol for Leak Testing an this compound Flanged Connection

A leak test should be performed after any new connection is made or if a leak is suspected in the vacuum system.

Materials:

  • Mass spectrometer with a stable vacuum reading

  • A can of compressed dusting gas (containing a tracer gas like tetrafluoroethane) or a small bottle of argon with a regulator and a fine-tipped nozzle.

  • The mass spectrometer's tuning software capable of monitoring specific m/z values in real-time.

Procedure:

  • Establish a Stable Baseline: Evacuate the mass spectrometer to its normal operating pressure. In the manual tuning mode of the software, monitor the background signals for common air and water peaks (e.g., m/z 18, 28, 32, and 44).

  • Select a Tracer Ion: If using a dusting gas containing tetrafluoroethane, monitor for a characteristic fragment ion, such as m/z 69. If using argon, monitor for m/z 40.

  • Apply Tracer Gas: Carefully and slowly spray a small amount of the tracer gas around the suspected leak point (the this compound flange connection). Start from the top of the connection and work your way down.

  • Monitor for a Signal Increase: Observe the real-time signal for the selected tracer ion. A sudden and significant increase in the signal indicates a leak at the location where the gas was applied.

  • Pinpoint the Leak: If a leak is detected, you can often pinpoint its exact location by using a finer nozzle to apply the tracer gas more precisely around the flange circumference.

  • Remediation: If a leak is confirmed, vent the system, disassemble the faulty connection, inspect and clean the components, replace the O-ring if necessary, and reassemble. Repeat the leak test to confirm the repair.

Visualizations

Mass Spectrometry Experimental Workflow

The following diagram illustrates a simplified workflow for a typical mass spectrometry experiment, highlighting where this compound flanges are commonly employed in the vacuum system.

MassSpecWorkflow cluster_MS Mass Spectrometer cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector IonSource Ionization MassAnalyzer Mass Separation IonSource->MassAnalyzer TurboPump Turbomolecular Pump IonSource->TurboPump High Vacuum VacuumGauge Vacuum Gauge IonSource->VacuumGauge Pressure Monitoring (this compound Flange) Detector Ion Detection MassAnalyzer->Detector MassAnalyzer->TurboPump High Vacuum Detector->TurboPump High Vacuum DataSystem Data System Detector->DataSystem SampleIntro Sample Introduction (e.g., GC, LC, Direct Inlet) SampleIntro->IonSource ForelinePump Foreline Pump ForelinePump->VacuumGauge Pressure Monitoring (this compound Flange) TurboPump->ForelinePump Foreline Vacuum (this compound Flange)

Caption: Workflow of a mass spectrometer, showing common this compound flange applications.

Logical Workflow for Vacuum Leak Troubleshooting

This diagram outlines a logical approach to troubleshooting a vacuum leak in a mass spectrometer system.

LeakTroubleshooting Start High Vacuum Fault Detected CheckGauges Verify Vacuum Gauge Readings Start->CheckGauges RecentWork Check Recently Assembled Connections (e.g., this compound flanges) CheckGauges->RecentWork IsolateSections Isolate Different Sections of the Vacuum System RecentWork->IsolateSections LeakTest Perform Tracer Gas Leak Test (e.g., Argon, Dusting Gas) IsolateSections->LeakTest LeakFound Leak Found? LeakTest->LeakFound Repair Disassemble, Clean, Replace O-ring, Reassemble Connection LeakFound->Repair Yes NoLeak No Leak Detected. Consider Internal Leaks or Outgassing Issues. LeakFound->NoLeak No Retest Retest for Leaks Repair->Retest Retest->LeakFound SystemOK System OK Retest->SystemOK Leak Fixed

Caption: A logical workflow for troubleshooting vacuum leaks in a mass spectrometer.

References

Application Notes and Protocols for Building a Vacuum Chamber with NW16 Ports

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A vacuum chamber is a rigid enclosure from which air and other gases are removed by a vacuum pump, resulting in a low-pressure environment.[1] These chambers are essential for a vast range of scientific and industrial applications, including semiconductor manufacturing, particle physics research, and testing of materials and devices for outer space.[1][2] This document provides detailed application notes and protocols for constructing a high vacuum chamber utilizing NW16 (also known as KF16) ports. The NW/KF flange system is a modular standard commonly used for high vacuum (HV) applications, allowing for quick and easy assembly of vacuum systems.[3][4]

These protocols will guide researchers through material selection, component assembly, system pump-down, and critical testing procedures to ensure a reliable, leak-free high vacuum environment.

Section 1: Design and Component Selection

The foundation of a reliable vacuum system lies in the careful selection of its components. The materials used must possess low outgassing rates, sufficient mechanical strength to withstand atmospheric pressure, and compatibility with the intended processes.[5][6]

Chamber Material

The most common materials for high vacuum chambers are stainless steel and aluminum alloys.[2][7] Stainless steel, particularly 304L and 316L grades, is favored for its strength, weldability, and low outgassing properties.[8][9] Aluminum is lighter and offers excellent thermal conductivity but can be more challenging to weld for vacuum-tight seals.[7]

Table 1: Comparison of Common Vacuum Chamber Materials

FeatureStainless Steel (304L/316L)Aluminum (6061 Alloy)
Vacuum Suitability Excellent for High Vacuum (HV) & Ultra-High Vacuum (UHV)Good for High Vacuum (HV)
Outgassing Rate Low, especially after bake-outModerate, can be higher than stainless steel
Weldability Good, established methods for leak-tight welds[7]More difficult, requires experienced technicians[7]
Cost HigherLower
Weight HeavierLighter
Machinability More difficultEasier
Bake-out Temperature Up to 450°C (for CF flanges)Limited to ~200°C
Magnetic Properties Generally non-magnetic (304L, 316L)Non-magnetic

Note: Avoid free-machining alloys like 303 stainless steel, as they contain sulfur, which has a high vapor pressure unsuitable for high vacuum systems.[7][9][10]

Chamber Geometry

Vacuum chambers are available in various shapes, with cylinders, boxes, and spheres being the most common.[8]

  • Cylindrical Chambers: Offer good strength against atmospheric pressure due to their curved walls and are a common, cost-effective choice.[8]

  • Box Chambers: Provide easy access to the internal volume, making them ideal for applications requiring frequent changes to the experimental setup.[8] However, their flat sides require thicker walls or bracing to prevent collapse under atmospheric pressure.[8]

  • Spherical Chambers: Are optimal for applications where sources or detectors need to be pointed at a central target.[8]

This compound Ports and Flanges

The ISO-KF standard (often called NW or QF) is a system of quick-release flanges used in vacuum systems.[3] this compound is a specific size within this standard. The seal is made by compressing an elastomeric O-ring between two flange faces with a centering ring, all held together by a circumferential clamp.[3]

Table 2: this compound (DN 16 ISO-KF) Flange Specifications

ParameterDimension (Metric)Dimension (Imperial)
Flange Outer Diameter (A) 30.0 mm1.18 in
Nominal Tube Outer Diameter 16.0 mm-
Nominal Tube Inner Diameter 17.2 mm0.67 in
Socket Weld Bore (C) 19.3 mm0.760 in
Flange Thickness (B) 12.7 mm0.500 in

Data sourced from various manufacturers.[11][12]

Pumping System

Achieving high vacuum typically requires a two-stage pumping system.[13][14]

  • Roughing Pump: Evacuates the chamber from atmospheric pressure down to a "rough" vacuum level (typically ~10⁻³ Torr). Common types include oil-sealed rotary vane pumps and oil-free scroll or diaphragm pumps.

  • High Vacuum Pump: Takes over from the roughing pump to achieve the desired high vacuum pressure (e.g., <10⁻⁶ Torr). Turbomolecular pumps (turbo pumps) are a common and clean choice for this stage.

Table 3: Comparison of Common Vacuum Pumps

Pump TypeOperating Pressure RangeAdvantagesDisadvantages
Rotary Vane (Roughing) Atmosphere to 10⁻³ TorrHigh throughput, relatively low costUses oil, potential for oil backstreaming
Scroll (Roughing) Atmosphere to 10⁻² TorrOil-free ("dry") operationLower pumping speed than rotary vane, higher cost
Turbomolecular (High Vac) 10⁻² to 10⁻¹⁰ TorrOil-free, high pumping speed for light gasesRequires a backing pump, sensitive to mechanical shock
Diffusion (High Vac) 10⁻² to 10⁻¹⁰ TorrHigh pumping speed, no moving partsUses oil, requires a cold trap to prevent backstreaming

When selecting a pump, consider the required vacuum level, the volume of the chamber, and the gas load from the process and outgassing.[15][16][17]

Section 2: Experimental Protocols

Protocol 1: Vacuum Chamber Assembly

This protocol outlines the steps for the physical assembly of the vacuum chamber and its associated components. Cleanliness is paramount to achieving high vacuum.

Methodology:

  • Preparation: Don clean, powder-free nitrile gloves. Clean all vacuum components (chamber, flanges, fittings) with a lint-free cloth and a suitable solvent like isopropyl alcohol to remove oils and contaminants.[18]

  • Flange Connection (this compound):

    • Visually inspect the flange surfaces for any scratches or damage that could compromise the seal.

    • Place a centering ring with an elastomeric O-ring (Viton is suitable for high vacuum) between the two this compound flanges.[6]

    • Ensure the centering ring is properly seated on both flanges.

    • Place the hinged clamp around the circumference of the two flanges.

    • Tighten the wing nut on the clamp by hand until it is firm. Do not overtighten, as this can damage the O-ring and flange.

  • Component Integration: Attach gauges, valves, and the pumping system to the appropriate this compound ports using the flange connection method described above.

  • System Layout: Connect the high vacuum pump inlet to the chamber. Connect the high vacuum pump outlet (foreline) to the inlet of the roughing pump. Ensure all connections are secure.

G Diagram 1: Vacuum Chamber Assembly Workflow cluster_prep Preparation cluster_assembly Assembly cluster_final Final Check prep1 Wear Nitrile Gloves prep2 Clean Components with Isopropyl Alcohol & Lint-Free Wipes prep1->prep2 asm1 Inspect Flange Sealing Surfaces prep2->asm1 asm2 Place Centering Ring with O-Ring Between this compound Flanges asm1->asm2 asm3 Secure with Circumferential Clamp (Hand-tighten) asm2->asm3 asm4 Attach Gauges, Valves, and other Components asm3->asm4 asm5 Connect Pumping System (Roughing Pump to Turbo Pump to Chamber) asm4->asm5 final1 System Assembled Ready for Pump-Down asm5->final1

Diagram 1: Vacuum Chamber Assembly Workflow

Section 3: System Pump-Down & Leak Testing

Protocol 2: Initial System Pump-Down

This protocol describes the procedure for evacuating the chamber from atmospheric pressure to high vacuum.

Methodology:

  • Initial State: Ensure all valves, including the vent valve, are closed. The high vacuum valve isolating the turbo pump from the chamber should be closed.

  • Roughing Cycle:

    • Turn on the roughing pump.

    • Open the foreline valve between the roughing pump and the turbo pump.

    • Open the roughing valve to begin evacuating the main chamber. (Note: Some systems use a single valve to rough both the chamber and the turbo pump).

    • Monitor the pressure using a rough vacuum gauge (e.g., Pirani gauge). Wait until the pressure drops to a suitable crossover pressure for the high vacuum pump (typically below 10⁻² Torr).[14]

  • High Vacuum Cycle:

    • Turn on the turbomolecular pump and allow it to reach its full operational speed (this may take several minutes).[14]

    • Once the turbo pump is at speed and the chamber pressure is low enough, close the roughing valve to the main chamber.

    • Slowly open the main high vacuum valve to connect the turbo pump to the chamber.

    • Monitor the pressure drop on a high vacuum gauge (e.g., ion gauge). The pressure should decrease into the high vacuum range.

Protocol 3: Leak Detection (Rate-of-Rise Test)

A rate-of-rise, or pressure rise, test is a simple and effective way to determine the overall leak tightness of the system.[19] It measures the increase in pressure over time after the chamber has been isolated from the vacuum pumps.

Methodology:

  • Pump Down: Evacuate the chamber to its base pressure, or at least into the high vacuum regime.

  • Isolate Chamber: Close the main high vacuum valve, completely isolating the chamber from all pumps.

  • Record Pressure: Start a timer and record the pressure inside the chamber at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Analyze Data: Plot the pressure as a function of time.

    • Interpretation 1 (Real Leak): If the pressure rises linearly and steadily over time, it indicates a real leak from the atmosphere into the chamber.[19]

    • Interpretation 2 (Outgassing): If the pressure rises quickly at first and then the rate of rise slows down, it is primarily due to outgassing (the release of adsorbed molecules, mainly water vapor, from the chamber's internal surfaces).[19]

    • A system is generally considered leak-tight if the rate of rise is below a specified value (e.g., <10 µm/hr).[19]

G Diagram 2: Leak Test Logic cluster_leak Leak Detected cluster_no_leak No Significant Leak start Start: Perform Rate-of-Rise Test decision Does pressure rise linearly and steadily? start->decision leak1 Real Leak Suspected decision->leak1  Yes noleak1 Pressure Rise is Due to Outgassing decision->noleak1  No leak2 Perform Helium Leak Detection to Locate Source leak1->leak2 noleak2 System is Vacuum Tight. Consider Bake-out to Reduce Outgassing. noleak1->noleak2

Diagram 2: Leak Test Logic
Protocol 4: Vacuum Bake-out

To achieve lower base pressures, a bake-out is performed to accelerate the desorption of water vapor and other contaminants from the chamber walls.[18][20]

Methodology:

  • Preparation: Wrap the vacuum chamber with heater tapes or blankets. Attach thermocouples to monitor the temperature at several points. Cover the entire setup with aluminum foil to ensure uniform heat distribution.[21]

  • Heating under Vacuum: Begin pumping down the chamber as described in Protocol 2.

  • Temperature Ramp: Once the pressure is in the high vacuum range, turn on the heating elements. Slowly ramp up the temperature to the target value (typically 150-200°C for systems with Viton O-rings).[6]

  • Soak: Maintain the target temperature while continuously pumping on the chamber. The pressure will initially rise as contaminants are driven off the surfaces. Bake for an extended period (e.g., 12-48 hours). The bake-out is complete when the pressure returns to a low, stable value at the elevated temperature.[20]

  • Cooldown: Turn off the heaters and allow the system to cool down slowly to room temperature while still under vacuum. The final base pressure after cooldown will be significantly lower than what could be achieved without a bake-out.

References

Application Notes and Protocols for NW16 Electrical Feedthroughs in Vacuum Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper selection, installation, and testing of NW16 electrical feedthroughs used to transmit electrical signals into a vacuum environment. Adherence to these guidelines is critical for maintaining vacuum integrity and ensuring reliable signal transmission in sensitive research and development applications.

Introduction to this compound Electrical Feedthroughs

This compound electrical feedthroughs are essential components for any vacuum system requiring the transmission of electrical power or signals from the atmosphere to the vacuum chamber. The "this compound" designation refers to the flange size, specifically a Klein Flange (KF) with a nominal inner diameter of 16mm, a standard in high-vacuum systems.[1] These feedthroughs are utilized in a vast array of applications, including electron microscopy, surface analysis, semiconductor processing, and in-vacuum coating.[1][2]

The core function of an electrical feedthrough is to provide one or more conductive paths into the vacuum chamber while maintaining a hermetic seal.[3] They are typically constructed with conductive pins sealed in an insulating material, often a high-purity alumina (B75360) ceramic, which is then bonded to a stainless steel this compound flange.[2][4][5] This robust construction allows for operation in high vacuum (HV) and, with appropriate cleaning and handling, ultra-high vacuum (UHV) environments.[2][4]

Types of this compound Electrical Feedthroughs

This compound electrical feedthroughs are available in several types, each designed for specific signal and power requirements. The primary categories are:

  • Power Feedthroughs: Designed to transmit higher voltages and currents for powering components within the vacuum chamber, such as heaters or electron emitters.[1]

  • Instrumentation (Multipin) Feedthroughs: These provide multiple, low-power signal lines and are ideal for connecting to sensors, detectors, and other measurement devices inside the vacuum chamber.[1][6]

  • Coaxial Feedthroughs: These are designed to transmit high-frequency signals while providing shielding against electromagnetic interference, crucial for sensitive measurements.[6]

  • Thermocouple Feedthroughs: Specifically designed with pins made from thermocouple materials (e.g., Type K) to allow for accurate temperature measurements within the vacuum environment.[2]

Quantitative Data and Specifications

The selection of an appropriate this compound electrical feedthrough is dictated by the specific experimental requirements. The following tables summarize key quantitative data for different types of feedthroughs.

Table 1: Power Feedthroughs

ParameterSpecificationExample Models
Voltage Rating Up to 10 kV DC[1]Ideal Vacuum Power Feedthrough[1]
Current Rating Up to 50 A[7]Pfeiffer Vacuum MCF-NW-16-1[7]
Number of Pins 1 to 2Accu-Glass Products HP-05-K16[8]
Conductor Material Nickel, OFHC Copper[1][7]
Vacuum Range Down to 1 x 10⁻⁸ mbar (High Vacuum)[7]
Temperature Range -20 °C to 200 °C[7]
Flange Material 304 Stainless Steel[7]

Table 2: Instrumentation (Multipin) Feedthroughs

ParameterSpecificationExample Models
Voltage Rating Up to 1000 V[9]PELCO NW/KF Electrical Feedthrough[9]
Current Rating Up to 5 A per pin[10]Accu-Glass Products 9C-K16[10]
Number of Pins 4 to 9[9][10]Pfeiffer Vacuum IFT-NW-16-8P[11]
Pin Material Nickel, Gold-plated Ni-Fe alloy[10][11]
Vacuum Range Down to 1 x 10⁻⁸ mbar (High Vacuum)[11]
Temperature Range -20 °C to 200 °C[11]
Flange Material 304 Stainless Steel, Aluminum[9][11]

Experimental Protocols

Protocol for Installation of this compound Electrical Feedthroughs

Proper installation is critical to prevent leaks and ensure a reliable vacuum seal.

Materials:

  • This compound electrical feedthrough

  • This compound centering ring with elastomer O-ring (Viton® is common for HV)

  • This compound wing nut or hinged clamp

  • Lint-free wipes

  • Isopropyl alcohol (or other suitable solvent)

  • Powder-free gloves

Procedure:

  • Preparation: Don powder-free gloves to prevent contamination of the sealing surfaces.

  • Cleaning: Thoroughly clean the sealing surfaces of the feedthrough flange and the mating port on the vacuum chamber with a lint-free wipe dampened with isopropyl alcohol. Allow the surfaces to dry completely.

  • O-ring Inspection: Inspect the O-ring on the centering ring for any cuts, debris, or imperfections that could compromise the seal. Replace if necessary.

  • Assembly:

    • Place the centering ring with the O-ring onto the sealing surface of the vacuum chamber port.

    • Carefully align the this compound electrical feedthrough with the centering ring and bring the two flanges together.

    • Place the this compound clamp around the mated flanges.

  • Clamping:

    • For a wing nut clamp, tighten the nut finger-tight. Then, use a wrench to tighten it an additional 1/4 to 1/2 turn. Do not overtighten, as this can damage the O-ring and the flanges.

    • For a hinged clamp, close the clamp and ensure it is securely latched.

Logical Relationship Diagram: this compound Feedthrough Installation

G A Start: Prepare for Installation B Wear Powder-Free Gloves A->B C Clean Sealing Surfaces (Feedthrough and Port) B->C D Inspect O-ring on Centering Ring C->D E Place Centering Ring on Chamber Port D->E O-ring OK F Align Feedthrough with Centering Ring E->F G Mate Flanges F->G H Position Clamp Around Mated Flanges G->H I Tighten Clamp Securely H->I J End: Installation Complete I->J

Caption: Logical workflow for the installation of an this compound electrical feedthrough.

Protocol for Helium Leak Testing

After installation, a helium leak test should be performed to verify the integrity of the vacuum seal.

Materials:

  • Vacuum system with a helium leak detector

  • Helium gas with a fine control valve and nozzle

Procedure:

  • System Evacuation: Evacuate the vacuum system to the appropriate pressure for the leak detector to operate effectively.

  • Leak Detector Integration: Connect the helium leak detector to the vacuum system according to the manufacturer's instructions.

  • Background Measurement: Measure the background helium level in the system.

  • Helium Application:

    • Slowly and carefully spray a small amount of helium gas around the exterior of the this compound feedthrough flange seal.

    • Direct the helium at the sealing interface.

  • Leak Detection:

    • Monitor the leak detector for any increase in the helium signal above the background level.

    • A significant and rapid increase indicates a leak.

  • Troubleshooting: If a leak is detected, vent the system, disassemble the connection, re-inspect and clean the components, and reassemble. Repeat the leak test.

Experimental Workflow Diagram: Helium Leak Testing

G A Start: Evacuate Vacuum System B Connect Helium Leak Detector A->B C Measure Background Helium Level B->C D Apply Helium to Feedthrough Seal C->D E Monitor Leak Detector Signal D->E F Leak Detected? E->F G Troubleshoot and Re-test F->G Yes H End: Seal Verified F->H No G->A Disassemble, Clean, Reassemble

Caption: Workflow for performing a helium leak test on an this compound feedthrough.

Protocol for Electrical Signal Integrity Testing

This protocol outlines basic tests to ensure the electrical functionality of the feedthrough.

Materials:

  • Multimeter

  • Insulation tester (megohmmeter)

  • Signal generator and oscilloscope (for high-frequency applications)

Procedure:

  • Continuity Test:

    • Use a multimeter in continuity mode.

    • For each pin, measure the continuity from the air-side connector to the corresponding vacuum-side connector or wire.

    • A continuous signal (audible beep or low resistance reading) confirms the pin is not broken.

  • Insulation Resistance Test (Pin-to-Pin):

    • Use an insulation tester set to an appropriate voltage (do not exceed the feedthrough's voltage rating).

    • Measure the resistance between each pin and all other pins.

    • The resistance should be very high (typically in the gigaohm range or higher), indicating no short circuits between pins.

  • Insulation Resistance Test (Pin-to-Flange):

    • Measure the resistance between each pin and the metal flange of the feedthrough.

    • The resistance should be very high, confirming proper insulation from ground.

  • High-Frequency Signal Transmission (for coaxial feedthroughs):

    • Connect a signal generator to the air-side of the coaxial feedthrough.

    • Connect an oscilloscope to the vacuum-side.

    • Generate a signal at the desired frequency and observe the signal on the oscilloscope.

    • Check for signal attenuation, distortion, and noise to ensure signal integrity.

Signaling Pathway Diagram: Signal Integrity Testing

G cluster_air Air Side cluster_vacuum Vacuum Side Test_Equipment Test Equipment (Multimeter, Signal Gen.) Feedthrough Air-Side Pins This compound Feedthrough Vacuum-Side Pins Test_Equipment->Feedthrough:p_air Input Signal Measurement_Point Measurement Point (Oscilloscope, etc.) Feedthrough:p_vac->Measurement_Point Output Signal

Caption: Diagram illustrating the signal path for electrical integrity testing.

Troubleshooting

IssuePossible CauseSolution
Vacuum Leak at Feedthrough Damaged or dirty O-ring. Scratched sealing surface. Improperly tightened clamp.Replace O-ring. Clean sealing surfaces. Re-tighten clamp correctly.
No Electrical Signal (Open Circuit) Broken pin in the feedthrough. Poor connection at the connector.Perform a continuity test to identify the faulty pin. Check and re-seat connectors. Replace feedthrough if a pin is broken internally.
Shorted Electrical Signal Conductive contamination between pins. Breakdown of insulation.Clean the feedthrough. Perform an insulation resistance test. Replace feedthrough if insulation is compromised.
Noisy Signal Improper grounding. Electromagnetic interference.Ensure proper grounding of the vacuum chamber and instrumentation. Use shielded cables and coaxial feedthroughs for sensitive signals.

Conclusion

This compound electrical feedthroughs are reliable components for transmitting electrical signals into vacuum environments. Proper selection based on the required electrical specifications, careful installation, and thorough testing are paramount to achieving a leak-tight, high-performance vacuum system. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize these essential components in their work.

References

Application Notes and Protocols: Adapting NW16 Flanges to Other Vacuum Fitting Sizes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for adapting NW16 (also known as KF16 or QF16) flanges to other common vacuum fitting sizes. Adherence to these guidelines is critical for maintaining vacuum integrity in research, development, and manufacturing environments where controlled atmospheric conditions are paramount.

Introduction to this compound Flanges and Adapters

This compound flanges are a widely used standard for high-vacuum applications, appreciated for their quick and easy assembly without the need for tools.[1][2] They belong to the ISO-KF (Klein Flansche) family of vacuum fittings.[3] The seal is achieved by compressing an elastomeric O-ring between two mating flanges with a centering ring and a circumferential clamp.[3][4]

In complex vacuum systems, it is often necessary to connect components with different flange types. This is accomplished using various adapters that provide a transition from an this compound flange to another standard, such as ConFlat (CF), ISO-K, or National Pipe Thread (NPT). The choice of adapter depends on the required vacuum level, operating temperature, and the nature of the connecting components.

Common this compound Adapter Types and Specifications

The selection of an appropriate adapter is crucial for system performance. The following tables summarize the key specifications for common this compound adapter types.

Table 1: this compound Adapter Specifications
Adapter TypeMating Flange StandardTypical Sealing MechanismTypical Vacuum RangeCommon Materials
This compound to NW (KF) ISO-KFElastomeric O-ring (e.g., Viton®, Buna)10⁻⁸ mbar to > 1 bar[5]304/316 Stainless Steel, Aluminum
This compound to CF ConFlatOFHC Copper GasketDown to 10⁻¹² mbar304/316 Stainless Steel
This compound to ISO-K ISO-K (Large)Elastomeric O-ringDown to 10⁻⁸ mbar304/316 Stainless Steel
This compound to NPT National Pipe ThreadTapered Thread with Sealant10⁻⁶ mbar to > 1 bar[6][7]304/316 Stainless Steel
This compound to VCR VCR (Vacuum Coupling Radius)Metal GasketHigh VacuumStainless Steel
This compound to Swagelok® Swagelok® Tube FittingFerrule CompressionHigh VacuumStainless Steel
Table 2: Elastomeric O-Ring Selection for this compound Adapters

The choice of O-ring material is critical for the performance of this compound to NW and this compound to ISO-K adapters, as it directly impacts the achievable vacuum level and operating temperature range.

O-Ring MaterialTemperature RangeCharacteristics
Buna (Nitrile) -30°C to 120°C[8]Good for general purpose applications, superior abrasion and tear resistance.[8] Susceptible to degradation from ozone and weather exposure.[9]
Viton® (FKM) -15°C to 200°C (up to 315°C for short periods)[8]Excellent chemical resistance, suitable for high-temperature applications.[8][10] Becomes hard and brittle at low temperatures.[8]
Silicone -50°C to 230°CWide temperature range, but higher gas permeability than Viton® or Buna.

Logical Workflow for Adapter Selection

The following diagram illustrates a logical workflow for selecting the appropriate this compound adapter based on key experimental parameters.

start Start: Define Vacuum System Requirements pressure Required Vacuum Level? start->pressure uhv Ultra-High Vacuum (<10⁻⁹ mbar) pressure->uhv UHV hv High Vacuum (10⁻³ to 10⁻⁹ mbar) pressure->hv HV rough Rough/Low Vacuum (>10⁻³ mbar) pressure->rough Rough temp Operating Temperature? high_temp High Temperature (>120°C) temp->high_temp >120°C low_temp Low Temperature (<-20°C) temp->low_temp <-20°C ambient_temp Ambient/Moderate Temp (-20°C to 120°C) temp->ambient_temp Ambient connection Mating Connection Type? cf_flange ConFlat (CF) Flange connection->cf_flange CF iso_flange ISO-K Flange connection->iso_flange ISO-K npt_thread NPT Threaded Port connection->npt_thread NPT nw_flange NW (KF) Flange connection->nw_flange NW/KF adapter_cf Select this compound to CF Adapter uhv->adapter_cf hv->temp rough->temp viton Use Viton® O-ring high_temp->viton buna Use Buna O-ring low_temp->buna ambient_temp->connection cf_flange->adapter_cf adapter_iso Select this compound to ISO-K Adapter iso_flange->adapter_iso adapter_npt Select this compound to NPT Adapter npt_thread->adapter_npt adapter_nw Select this compound to NW Adapter nw_flange->adapter_nw viton->connection buna->connection

Caption: Adapter Selection Workflow

Experimental Protocol: Assembly and Leak Testing of an this compound Adapter Connection

This protocol outlines the procedure for assembling an this compound adapter and performing a helium leak test to verify the integrity of the seal.

Materials and Equipment
  • This compound flange component

  • Selected this compound adapter (e.g., this compound to CF 1.33")[11]

  • Appropriate mating flange and components

  • This compound centering ring with a new, clean elastomeric O-ring (if applicable)

  • This compound clamp

  • Lint-free wipes and appropriate solvent (e.g., isopropyl alcohol)

  • Clean, powder-free gloves

  • Helium mass spectrometer leak detector[12]

  • Helium tracer gas[12]

  • Vacuum pump[12]

Assembly Procedure
  • Preparation: Ensure all components are clean and dry.[12] Wear clean, powder-free gloves to prevent contamination of the sealing surfaces.

  • Inspection: Visually inspect the flange sealing surfaces and the O-ring for any scratches, nicks, or debris. Replace the O-ring if any defects are found.

  • O-Ring Installation (for NW to NW/ISO-K adapters): Place the O-ring into the groove of the centering ring. Apply a very thin, uniform layer of vacuum grease to the O-ring to aid in sealing and prevent pinching. The O-ring should appear shiny, but with no excess grease.

  • Assembly:

    • For NW to NW/ISO-K connections : Place the centering ring with the O-ring between the this compound flange and the adapter flange. Ensure proper alignment. Place the clamp around the flanges and tighten until it is finger-tight.

    • For NW to CF connections : The NW side is assembled as described above. The CF side requires a new copper gasket and bolts. Place the copper gasket between the CF flanges and tighten the bolts in a star pattern to ensure even compression.

    • For NW to NPT connections : Apply a vacuum-compatible thread sealant to the male NPT threads before screwing it into the female port.

  • Final Tightening: For NW clamps, tighten the wing nut an additional quarter to half turn. Do not overtighten, as this can damage the clamp and O-ring.

Helium Leak Test Protocol (Vacuum Method)

The vacuum method is highly sensitive and ideal for detecting small leaks in the assembled connection.[13][14]

  • System Setup: Connect the assembled component with the this compound adapter to a vacuum system that is equipped with a port for a helium leak detector.

  • Evacuation: Evacuate the system to the base pressure required for the leak detector to operate, typically in the range of 10⁻⁴ to 10⁻⁶ mbar.

  • Leak Detector Integration: Connect the helium leak detector to the vacuum system.

  • Tracer Gas Application: Using a fine nozzle, carefully spray a small amount of helium gas around the outside of the assembled adapter connection.[13] Begin at the top of the connection and work your way down.

  • Detection: The leak detector will register an increase in the helium signal if there is a leak. The magnitude of the signal corresponds to the size of the leak.

  • Pinpointing the Leak: Slowly move the helium probe around the connection to pinpoint the exact location of the leak.

  • Quantification: Record the leak rate as measured by the leak detector (e.g., in mbar·L/s). A typical leak-tight seal for high vacuum applications should have a leak rate below 1x10⁻⁹ mbar·L/s.

The following diagram illustrates the experimental workflow for helium leak testing.

start Start: Assemble this compound Adapter Connection connect_system Connect to Vacuum System and Leak Detector start->connect_system pump_down Evacuate System to Operating Pressure connect_system->pump_down spray_helium Apply Helium Tracer Gas to Adapter Exterior pump_down->spray_helium monitor Monitor Leak Detector for Helium Signal spray_helium->monitor leak_detected Leak Detected? monitor->leak_detected pass Pass: Connection is Vacuum-Tight leak_detected->pass No fail Fail: Pinpoint and Repair Leak leak_detected->fail Yes disassemble Disassemble, Inspect, and Reassemble fail->disassemble disassemble->start

Caption: Helium Leak Test Workflow

Troubleshooting Common Issues

  • Leaks at the NW Flange: This is often due to a damaged or dirty O-ring, scratches on the flange sealing surface, or an improperly tightened clamp. Disassemble, clean, inspect all components, and reassemble with a new O-ring.

  • Leaks at the Mating Connection (CF, NPT): For CF flanges, ensure the copper gasket is new and the bolts are tightened evenly. For NPT fittings, ensure a suitable thread sealant was used and the fitting is sufficiently tightened.

  • Inability to Reach Desired Vacuum: If no specific leak is detected, outgassing from components (including oils and solvents) or permeation of atmospheric gases through elastomeric seals can be the cause. Ensure all components are made of low-outgassing materials and consider using Viton® O-rings for better performance. For ultra-high vacuum, an all-metal seal (like in a CF flange) is necessary.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can confidently adapt this compound flanges to other vacuum fitting sizes, ensuring the integrity and performance of their vacuum systems.

References

Best Practices for Cleaning NW16 Stainless Steel Fittings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the cleaning of NW16 stainless steel fittings, essential components in high-vacuum and ultra-high-vacuum (UHV) systems commonly used in research, scientific instrumentation, and pharmaceutical manufacturing. Proper cleaning is critical to remove contaminants that can lead to system malfunction, process contamination, and inaccurate experimental results. The following protocols are designed to ensure the removal of oils, greases, machining fluids, and other surface contaminants, thereby achieving the low outgassing rates required for demanding vacuum applications.

Introduction

This compound stainless steel fittings, typically manufactured from 304L or 316L stainless steel, are ubiquitous in vacuum systems due to their robust nature and low magnetic permeability. However, their surfaces can harbor contaminants from manufacturing, handling, and environmental exposure. These contaminants, primarily hydrocarbons and water vapor, will outgas under vacuum, increasing the base pressure of the system and potentially interfering with sensitive processes.[1][2]

The cleaning procedures outlined below are categorized into three levels of cleanliness, from a basic cleaning suitable for general high-vacuum applications to a rigorous process for UHV systems requiring the lowest possible outgassing rates. Verification of cleanliness is typically performed using a Residual Gas Analyzer (RGA), which can identify and quantify the residual gases in a vacuum system.[3][4]

Data Presentation: The Impact of Cleaning on Outgassing Rates

The effectiveness of different cleaning and subsequent bakeout procedures on the outgassing rate of stainless steel is significant. Lower outgassing rates are indicative of a cleaner surface and are crucial for achieving high and ultra-high vacuum conditions. The following table summarizes typical outgassing rates for stainless steel under various conditions.

Treatment ConditionPredominant Outgassing SpeciesTypical Outgassing Rate (Torr·L/s·cm²)Reference
Uncleaned, UnbakedWater (H₂O), Hydrocarbons (CₓHᵧ)10⁻⁸ - 10⁻⁹[5]
Air Baked (150°C)Water (H₂O), Hydrogen (H₂)10⁻⁹ - 10⁻¹⁰[5]
Cleaned and Vacuum Baked (250°C for 24h)Hydrogen (H₂), Carbon Monoxide (CO)10⁻¹¹ - 10⁻¹²[6]
Cleaned and Vacuum Fired (450°C for 48h)Hydrogen (H₂)10⁻¹³ - 10⁻¹⁴[6]
Electropolished, Cleaned, and Vacuum FiredHydrogen (H₂)< 10⁻¹⁴[6]

Experimental Protocols

The following are detailed protocols for cleaning this compound stainless steel fittings. It is imperative to wear powder-free nitrile gloves and handle cleaned components with clean, lint-free wipes or tools to prevent re-contamination.[1][7]

Protocol 1: Basic Cleaning for High Vacuum (HV) Applications

This protocol is suitable for achieving vacuum levels in the range of 10⁻⁶ to 10⁻⁸ Torr.

Materials:

  • Detergent: Laboratory-grade, non-ionic, phosphate-free detergent (e.g., Alconox®, Liquinox®)

  • Solvents: Isopropyl alcohol (IPA), Acetone (B3395972) (reagent grade)

  • Deionized (DI) water

  • Lint-free wipes

  • Beakers or other suitable containers

  • Ultrasonic bath

Procedure:

  • Initial Wipe-Down: Manually wipe the fittings with a lint-free wipe dampened with acetone to remove gross contaminants like heavy oils and grease.

  • Ultrasonic Degreasing:

    • Prepare a 2% solution of laboratory detergent in DI water.

    • Place the fittings in a beaker filled with the detergent solution.

    • Submerge the beaker in an ultrasonic bath and sonicate for 15-20 minutes.[8]

  • DI Water Rinse:

    • Thoroughly rinse the fittings under running DI water to remove all traces of the detergent.

    • Transfer the fittings to a beaker of fresh DI water and sonicate for 10-15 minutes. Repeat this step twice with fresh DI water each time.

  • Solvent Rinse:

    • Rinse the fittings with isopropyl alcohol to displace water.

    • Perform a final rinse with acetone to aid in rapid, residue-free drying.

  • Drying:

    • Dry the fittings in a clean oven at 120°C for at least 1 hour or blow dry with clean, dry nitrogen gas.

  • Storage: Immediately wrap the cleaned and dried fittings in clean aluminum foil or place them in a clean, sealed container until use.

Protocol 2: Advanced Cleaning for Ultra-High Vacuum (UHV) Applications

This protocol is designed for achieving vacuum levels below 10⁻⁸ Torr and involves a more rigorous cleaning and a passivation step to enhance the corrosion resistance and reduce outgassing.

Materials:

  • All materials from Protocol 1

  • Citric Acid (reagent grade)

  • Sodium Hydroxide (for neutralization, optional)

Procedure:

  • Initial Cleaning: Follow steps 1-4 of Protocol 1.

  • Acid Passivation (Citric Acid):

    • Prepare a 4-10% (by weight) solution of citric acid in DI water.[9][10]

    • Immerse the cleaned fittings in the citric acid solution.

    • Heat the solution to 50-60°C and maintain for 20-30 minutes.[10] This step removes free iron and other surface contaminants.[9]

  • Thorough DI Water Rinse:

    • Rinse the fittings extensively with DI water to remove all traces of the acid. A final rinse in an ultrasonic bath with DI water for 15 minutes is recommended.

  • Final Solvent Rinse and Drying:

    • Rinse the fittings with isopropyl alcohol followed by acetone.

    • Dry the fittings in a vacuum oven at 150°C for at least 4 hours or overnight.

  • Bakeout: For optimal UHV performance, a system bakeout is required after assembly. The fittings should be baked under vacuum at a temperature between 200°C and 450°C for 24-48 hours.[5][6] Higher temperatures lead to significantly lower outgassing rates.[5][6]

Visualization of Workflows and Processes

General Cleaning Workflow

The following diagram illustrates the general workflow for cleaning stainless steel vacuum components.

G cluster_pre Pre-Cleaning cluster_main Aqueous & Ultrasonic Cleaning cluster_post Final Preparation Initial_Inspection Initial Inspection & Gross Contaminant Removal Solvent_Wipe Solvent Wipe-Down (Acetone/IPA) Initial_Inspection->Solvent_Wipe Ultrasonic_Detergent Ultrasonic Cleaning in Detergent Solution Solvent_Wipe->Ultrasonic_Detergent DI_Rinse_1 DI Water Rinse Ultrasonic_Detergent->DI_Rinse_1 Ultrasonic_DI Ultrasonic Cleaning in DI Water DI_Rinse_1->Ultrasonic_DI DI_Rinse_2 Final DI Water Rinse Ultrasonic_DI->DI_Rinse_2 Solvent_Rinse Solvent Rinse (IPA/Acetone) DI_Rinse_2->Solvent_Rinse Passivation Acid Passivation (e.g., Citric Acid) DI_Rinse_2->Passivation Drying Drying (Oven or Nitrogen Purge) Solvent_Rinse->Drying Packaging Clean Packaging Drying->Packaging Bakeout High-Temperature Vacuum Bakeout Packaging->Bakeout UHV_Path For UHV Applications Passivation->Solvent_Rinse

Caption: General workflow for cleaning this compound stainless steel fittings.

Logical Relationship of Contaminants and Cleaning Steps

This diagram illustrates the relationship between different types of contaminants and the corresponding cleaning steps designed to remove them.

G cluster_contaminants Contaminants cluster_cleaning Cleaning & Preparation Steps Gross_Contaminants Gross Contaminants (Oils, Greases, Particulates) Mechanical_Cleaning Initial Wiping / Pre-cleaning Gross_Contaminants->Mechanical_Cleaning Organic_Residues Organic Residues (Machining Fluids, Fingerprints) Solvent_Cleaning Solvent Rinsing (Acetone, IPA) Organic_Residues->Solvent_Cleaning Aqueous_Cleaning Aqueous & Ultrasonic Cleaning (Detergent, DI Water) Organic_Residues->Aqueous_Cleaning Inorganic_Residues Inorganic Residues (Free Iron, Salts) Passivation Acid Passivation (Citric Acid) Inorganic_Residues->Passivation Adsorbed_Water Adsorbed Water Bakeout Vacuum Bakeout Adsorbed_Water->Bakeout

Caption: Relationship between contaminants and cleaning methods.

RGA Spectra: Clean vs. Contaminated System

A Residual Gas Analyzer (RGA) is instrumental in verifying the cleanliness of a vacuum system. The following conceptual diagram illustrates the expected difference in RGA spectra between a contaminated and a clean system.

Caption: Conceptual RGA spectra of contaminated vs. clean systems.

References

Troubleshooting & Optimization

Technical Support Center: Finding a Leak in an NW16 Vacuum Connection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving leaks in NW16 (also known as KF16 or QF16) vacuum connections.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a leak in an this compound connection?

Leaks in this compound flange connections are typically not caused by component failure but by assembly errors. The most common culprits include:

  • Surface Contamination: Fingerprints, oils, dust, or any debris on the flange sealing surfaces or the O-ring can create a leak path.[1][2][3]

  • Damaged Sealing Surfaces: Scratches, nicks, or dents on the flat face of the flange can prevent the O-ring from sealing properly.[1][2][4]

  • Incorrect O-ring Installation: The O-ring may be pinched, twisted, or not properly seated in the centering ring.[1]

  • Worn or Damaged O-rings: O-rings can become hard and take a permanent set over time, especially after exposure to high temperatures, preventing a proper seal.[3] Visible cuts or damage are also a clear cause for replacement.[1]

  • Improper Clamping: The clamp must be tightened evenly to apply uniform pressure. Over-tightening can damage the O-ring and the centering ring, while under-tightening will not create an adequate seal.[1]

Q2: How can I tell if my this compound connection is leaking?

Symptoms of a vacuum leak can range from subtle to severe:

  • Inability to Reach Target Vacuum: The most common sign is the system failing to pump down to its expected base pressure.[2]

  • Slow Pump-Down Time: The system may take significantly longer than usual to reach the desired vacuum level.[2]

  • Audible Hissing: In the case of a large leak, you may hear a high-pitched hissing sound from the location of the leak.[5][6]

  • Pressure Rise: If you isolate a section of your vacuum system with a suspected leak, the pressure will rise faster than it would in a leak-tight system.[7]

Q3: What is the proper procedure for assembling an this compound flange to prevent leaks?

Proper assembly is crucial for a leak-tight connection.[8] Follow these steps:

  • Preparation: Always wear powder-free gloves.[2][3] Ensure the two this compound flanges are clean, dry, and free of any scratches or debris.[1][3] Clean the sealing surfaces with a lint-free wipe and a suitable solvent like isopropyl alcohol if necessary.

  • Inspect Components: Visually inspect the flange surfaces for any damage.[4] Use a new, clean O-ring and inspect it for any cuts or imperfections.[1] Ensure the centering ring is not deformed.

  • Assembly: Place the O-ring into the groove of the centering ring. Fit the centering ring assembly onto one of the this compound flanges. Bring the second flange into contact, ensuring the centering ring keeps them aligned.

  • Clamping: Place the circumferential clamp around the two flanges. Hand-tighten the wing nut until it is snug.[9] The clamp should apply even pressure around the entire flange. Do not use tools to overtighten, as this can damage the components.[9]

Q4: Should I use vacuum grease on the O-ring?

For clean, smooth, and undamaged this compound flanges, vacuum grease is generally not necessary to achieve a high-vacuum seal.[3][9] If flange surfaces are slightly scratched, a very thin layer of appropriate vacuum grease can help fill imperfections. However, be aware that grease can migrate and contaminate your vacuum system and process.[3] If you must use it, ensure it is rated for your vacuum level and is chemically compatible with your application.

Q5: Can I reuse O-rings and clamps?

  • O-rings: It is best practice to use a new O-ring for each assembly, especially in high-vacuum applications. Elastomer O-rings experience "compression set," where they permanently deform after being compressed, which prevents them from sealing effectively if reused.[3]

  • Clamps and Centering Rings: Clamps and metal centering rings can be reused indefinitely as long as they are clean and not damaged or deformed.

Quantitative Data Summary

The following table provides typical specifications and materials for this compound vacuum connections.

ParameterValue / TypeNotes
Flange Size DN 16 ISO-KFAlso referred to as NW-16 or KF-16.[10][11]
Typical Vacuum Range 1 x 10⁻⁸ mbar to 1 barDependent on the O-ring material and proper assembly.[11]
Common O-ring Materials Viton (FKM), Buna (NBR), SiliconeViton is common for high vacuum due to lower outgassing.[12]
Bakeout Temperature Up to 150-180°C (Viton O-ring)Higher temperatures will accelerate O-ring degradation.[11][12]
Flange Material 304 Stainless Steel, AluminumStainless steel is more common for high-vacuum applications.[12]
Typical Helium Leak Rate < 1 x 10⁻⁹ mbar·L/sFor a properly assembled, leak-tight connection.

Troubleshooting Guide: Finding the Leak

This logical workflow will guide you from initial suspicion to pinpointing the leak.

G start Start: Suspected this compound Leak visual_check Step 1: Visual & Audible Check start->visual_check fault_found Obvious Fault Found? (Loose clamp, damaged O-ring) visual_check->fault_found fix_obvious Correct Obvious Fault (Tighten, re-assemble, replace) fault_found->fix_obvious  Yes pressure_test Step 2: Perform Pressure Rise Test fault_found->pressure_test No   retest Re-test Connection fix_obvious->retest leak_confirmed Leak Confirmed by Pressure Rise? pressure_test->leak_confirmed no_leak No Significant Leak Detected leak_confirmed->no_leak No   helium_test Step 3: Perform Helium Leak Test leak_confirmed->helium_test  Yes pinpoint Pinpoint Leak Location with Helium helium_test->pinpoint repair Repair or Replace Leaking Component pinpoint->repair repair->retest end End: Leak Resolved retest->end

A logical workflow for troubleshooting an this compound vacuum leak.

Experimental Protocol: Helium Leak Detection (Vacuum Method)

This protocol describes the standard procedure for locating a fine leak in an this compound connection using helium as a tracer gas.[13] Helium is ideal because its small atoms can penetrate tiny leaks easily.[7][13]

1. Scope This procedure covers the method for performing a helium leak test on an assembled this compound vacuum connection to identify and locate leaks.[14]

2. Equipment Required

  • Helium mass spectrometer leak detector

  • Helium gas cylinder with a regulator and fine-control spray nozzle

  • Appropriate vacuum pumps to evacuate the system

  • Calibrated reference leak for the detector[13][14]

3. Experimental Workflow

G start Start: Prepare System connect_detector 1. Connect Leak Detector to Vacuum System start->connect_detector pump_down 2. Evacuate System to Operating Pressure connect_detector->pump_down calibrate 3. Calibrate Detector with Reference Leak pump_down->calibrate spray_helium 4. Spray Helium Sparingly Around this compound Clamp calibrate->spray_helium monitor 5. Monitor Detector for Helium Signal spray_helium->monitor signal_detected Helium Signal Detected? monitor->signal_detected pinpoint Isolate & Pinpoint Exact Leak Source signal_detected->pinpoint  Yes no_leak No Leak Found at this Connection signal_detected->no_leak No   log_data Log Leak Rate & Location pinpoint->log_data end End: Test Complete log_data->end no_leak->end

The experimental workflow for helium leak detection.

4. Detailed Methodology

  • System Preparation: Ensure the vacuum system is fully assembled. Before starting, clean the exterior of the this compound connection to remove any contaminants that could temporarily plug a leak.[14][15]

  • Detector Connection: Connect the helium leak detector to a port on the vacuum system. It is often connected on the foreline of the high-vacuum pump.[15]

  • Evacuation: Pump down the system to its normal operating pressure or a pressure suitable for the leak detector to operate, typically in the range of 10⁻³ to 10⁻⁶ Torr.[16]

  • Calibration: Calibrate the leak detector using a known, calibrated reference leak to ensure the readings are accurate.[13]

  • Helium Application: Begin applying helium to the exterior of the system. Using a spray probe with a low flow rate, direct a small amount of helium gas around the edge of the this compound clamp.[7] Start at the top of the connection, as helium is lighter than air and will rise.

  • Measurement & Pinpointing: Watch the leak detector's output. If a leak is present, the detector will show an increased helium signal after a short delay for the gas to travel from the leak to the detector.[16] To pinpoint the exact location, reduce the helium flow and use a finer nozzle, moving it slowly around the flange until you find the point that gives the strongest and fastest response.[16]

  • Data Recording: Once a leak is confirmed and located, record the measured leak rate provided by the detector.[14]

  • Repair and Verification: After locating the leak, vent the system, correct the issue (e.g., by reassembling the flange with a new O-ring), and then repeat the test to verify that the leak has been resolved.[7]

References

Technical Support Center: Troubleshooting KF Flange Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common causes of leaks in KF (Klein Flange) vacuum systems.

Troubleshooting Guide: Diagnosing and Resolving KF Flange Leaks

This guide provides a systematic approach to identifying and fixing leaks in your KF flange connections.

Q1: My vacuum system is not reaching the expected pressure. How can I determine if a KF flange is leaking?

A1: A pressure rise test is the first step to confirm a leak in the system.[1]

  • Procedure:

    • Evacuate the vacuum system to its normal operating pressure.

    • Isolate the vacuum pump from the chamber by closing the main valve.

    • Turn off the vacuum pump.

    • Monitor the pressure inside the chamber over a set period.

  • Interpretation:

    • A rapid and continuous rise in pressure indicates a significant leak.

    • A slow, steady pressure increase suggests a smaller leak or outgassing from materials within the chamber.[1]

Q2: I've confirmed a leak. How do I locate the specific leaking KF flange?

A2: Several methods can be used to pinpoint the source of a leak.

  • Audible Hissing: For larger leaks, you may be able to hear a hissing or whistling sound near the leaking flange when the system is under vacuum.[2][3]

  • Solvent Application (for rough vacuum):

    • While the system is under vacuum, carefully apply a small amount of a solvent like isopropyl alcohol or acetone (B3395972) to the suspected KF flange joint.[1]

    • Monitor the vacuum gauge. A sudden fluctuation (usually a brief pressure increase followed by a decrease) indicates that the solvent has been drawn into the system through the leak.

  • Helium Leak Detection (for high vacuum): This is the most sensitive method for detecting small leaks.[1][4] A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves spraying a small amount of helium gas around the suspected flange and using a mass spectrometer to detect its entry into the vacuum system.[1][4]

Q3: What are the most common causes of leaks in KF flange systems?

A3: Leaks in KF flange systems typically arise from a few common issues related to the O-ring, the flange sealing surfaces, or the clamping mechanism.[5]

  • O-Ring Issues:

    • Damage: Nicks, cuts, scratches, or compression set (permanent deformation) on the O-ring can create a leak path.[5][6] Always inspect O-rings for damage before use.

    • Contamination: Debris, dust, fingerprints, or grease on the O-ring can prevent a proper seal.[7]

    • Incorrect Material: Using an O-ring material that is not compatible with the process chemicals or operating temperature can cause it to degrade and fail.[3][8]

    • Improper Installation: The O-ring must be properly seated in the centering ring.

  • Flange Surface Problems:

    • Scratches or Damage: Scratches, nicks, or corrosion on the flat sealing surface of the flange can create a leak path.[5][8][9]

    • Contamination: Dirt, debris, or old gasket material on the flange faces will prevent a proper seal.[7][8]

  • Clamping Issues:

    • Uneven Tightening: The clamp must be tightened evenly to apply uniform pressure on the O-ring.[5]

    • Under-tightening: Insufficient clamping force will not adequately compress the O-ring.[10]

    • Over-tightening: Excessive force can damage the O-ring or even the flange.[6][11] KF clamps are typically designed to be hand-tightened.[10][11][12]

Frequently Asked Questions (FAQs)

Q4: How tight should I tighten a KF flange clamp?

A4: KF wing-nut clamps should generally be hand-tightened until you feel metal-to-metal contact.[10] The design of the clamp and centering ring limits the compression on the O-ring.[6] Using tools to excessively tighten the clamp can damage the O-ring and lead to leaks.[11] Some manufacturers specify a maximum torque, for example, 70 inch-pounds.[10]

Q5: Should I use vacuum grease on the O-ring?

A5: The use of vacuum grease is debated. While it can help to catch micro-scratches and hold the O-ring in place, it can also attract dirt and may outgas, contaminating the vacuum system.[6][11] If used, apply a very thin, uniform layer. For many applications, a clean, dry seal is preferred.[11]

Q6: How often should I replace the O-ring in a KF flange?

A6: O-rings should be replaced whenever they show signs of damage, such as cuts, nicks, or a noticeable compression set (i.e., they do not return to their original round shape).[5][6] It is also good practice to replace O-rings during routine system maintenance, especially in critical applications.

Q7: Can I reuse a KF O-ring?

A7: While it is sometimes possible to reuse an O-ring if it is in perfect condition, it is generally recommended to use a new O-ring each time a vacuum connection is disassembled and reassembled to ensure a reliable seal.[13]

Q8: What is the correct way to clean KF flanges and O-rings?

A8: Before assembly, wipe the flange sealing surfaces and the O-ring with a lint-free cloth dampened with a solvent like isopropyl alcohol to remove any contaminants.[7] Ensure all components are completely dry before assembly.[7]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
O-Ring Compression 30% - 50%This is typically controlled by the dimensions of the centering ring.[6]
O-Ring Material Viton® (FKM), Buna-N (Nitrile), SiliconeMaterial choice depends on the application's chemical compatibility and temperature range. Viton® is common for vacuum applications due to its low permeation rate.[14]
Permeation Coefficients for FKM (Viton®) He: 9-22H₂: 1-2H₂O: 40N₂: 0.05-0.7CO₂: 5Units are in 10⁻⁸ sccm-cm/sec-cm²-atm. Lower values indicate better resistance to gas permeation.[14][15]

Experimental Protocols

Helium Leak Detection of a KF Flange

This protocol outlines the "sniffer" method for locating a leak in a specific KF flange assembly using a helium mass spectrometer leak detector.

1. Equipment and Materials:

  • Helium mass spectrometer leak detector

  • Cylinder of helium gas with a regulator and a fine-tipped probe (sniffer)

  • The vacuum system with the suspected leaking KF flange

2. Procedure:

  • System Preparation:

    • Start the vacuum system and allow it to pump down to a stable base pressure.

    • Connect the helium leak detector to the vacuum system according to the manufacturer's instructions. This typically involves connecting it to a port on the high vacuum side of the system.

    • Calibrate the leak detector using a calibrated leak standard to ensure accurate readings.[16]

  • Leak Testing:

    • Begin by testing the overall system integrity to confirm the presence of a leak.

    • To test a specific KF flange, slowly and carefully spray a small amount of helium gas around the circumference of the clamp.

    • Direct the helium stream at the potential leak path (the interface between the two flanges).

    • Monitor the output of the leak detector. A sudden increase in the detected helium level indicates that helium is entering the system at that location, pinpointing the leak.

    • Move the helium probe slowly to precisely locate the leak.

  • Confirmation and Repair:

    • Once a leak is detected, you can confirm it by stopping the helium flow and observing the detector signal return to its baseline.

    • After locating the leak, follow the appropriate procedures to vent the system, disassemble the flange, inspect the components, replace any damaged parts (especially the O-ring), and reassemble correctly.

    • Repeat the leak test after the repair to ensure the seal is now vacuum-tight.

Visualizations

start System Not Reaching Base Pressure pressure_rise Perform Pressure Rise Test start->pressure_rise leak_confirmed Leak Confirmed? pressure_rise->leak_confirmed no_leak No Significant Leak. Check for Outgassing or Pump Issues. leak_confirmed->no_leak No locate_leak Locate the Leak leak_confirmed->locate_leak Yes visual_check Visual & Audible Inspection (Hissing Sounds) locate_leak->visual_check solvent_test Solvent Application Test (e.g., Isopropyl Alcohol) visual_check->solvent_test helium_test Helium Leak Test solvent_test->helium_test leak_found Leak Found? helium_test->leak_found no_leak_found Leak Not Found. Check Other System Components. leak_found->no_leak_found No disassemble Disassemble Flange leak_found->disassemble Yes inspect Inspect O-Ring, Flanges, & Centering Ring disassemble->inspect clean_replace Clean or Replace Damaged Components inspect->clean_replace reassemble Reassemble Correctly clean_replace->reassemble retest Retest for Leaks reassemble->retest resolved Leak Resolved retest->resolved

Caption: Troubleshooting workflow for KF flange leaks.

root Common Causes of KF Flange Leaks oring O-Ring Issues root->oring flange Flange Surface Issues root->flange clamp Clamping Issues root->clamp oring_damage Damage (Cuts, Nicks, Compression Set) oring->oring_damage oring_contam Contamination (Debris, Oils) oring->oring_contam oring_material Incorrect Material/ Degradation oring->oring_material flange_damage Scratches or Dents flange->flange_damage flange_contam Contamination (Dirt, Residue) flange->flange_contam flange_finish Improper Surface Finish flange->flange_finish clamp_tight Uneven or Insufficient Tightening clamp->clamp_tight clamp_over Over-tightening clamp->clamp_over clamp_damage Damaged Clamp clamp->clamp_damage

Caption: Common causes of leaks in KF flange systems.

References

How to properly tighten an NW16 clamp to avoid leaks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in properly tightening NW16 clamps to avoid leaks in vacuum systems.

Troubleshooting Guide: Diagnosing and Resolving this compound Clamp Leaks

A leak at an this compound connection can compromise experiments and lead to costly downtime. This guide provides a systematic approach to identifying and resolving these leaks.

Initial Checks:

Before proceeding to more advanced leak detection, perform a visual inspection of the this compound connection. Ensure the clamp, flanges, and centering ring are clean and free of any visible damage, such as scratches or debris.[1]

Troubleshooting Steps:

If a leak is suspected, follow these steps to diagnose and resolve the issue:

  • Verify Proper Assembly: Ensure the centering ring is correctly seated between the two flanges and that the clamp is evenly positioned around the flange assembly.[1] The flanges should be aligned, and the O-ring should not be pinched.[1]

  • Check Clamp Tightness: For wing-nut style clamps, they should be hand-tightened until firm.[2] Uneven or insufficient tightening is a common cause of leaks.[1]

  • Inspect the O-ring: The O-ring is a critical component for a proper seal.

    • Damage Assessment: Carefully remove the O-ring and inspect it for any nicks, cuts, or deformities.[1] Replace the O-ring if any damage is found.

    • Cleanliness: Ensure the O-ring is clean and free from any particulates that could interfere with the seal.[1]

  • Examine Flange Surfaces: Inspect the sealing surfaces of the flanges for any scratches, contamination, or imperfections that could compromise the vacuum seal.[1]

  • Advanced Leak Detection: If the leak persists after the above steps, more sensitive leak detection methods may be necessary.

    • Helium Leak Detection: This is a highly sensitive method for pinpointing small leaks.[3] It involves spraying a small amount of helium gas around the suspected leak area while monitoring the vacuum system with a helium leak detector.[3]

    • Pressure Rise Test: This involves isolating the section of the vacuum system with the this compound connection and monitoring the rate at which the pressure increases over time. A rapid pressure rise indicates a significant leak.

This compound Clamp Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting leaks at an this compound clamp connection.

start Suspected this compound Leak visual_inspection Visual Inspection (Cleanliness, Obvious Damage) start->visual_inspection check_tightness Check Clamp Tightness (Even, Hand-Tight) visual_inspection->check_tightness No Obvious Issues replace_components Replace Damaged Components (O-Ring, Flange, Clamp) visual_inspection->replace_components Damage Found inspect_oring Inspect O-Ring (Damage, Cleanliness) check_tightness->inspect_oring Tightness OK leak_resolved Leak Resolved check_tightness->leak_resolved Adjusted/Tightened inspect_flanges Inspect Flange Surfaces (Scratches, Contamination) inspect_oring->inspect_flanges O-Ring OK inspect_oring->replace_components O-Ring Damaged advanced_leak_detection Advanced Leak Detection (Helium Leak Detector) inspect_flanges->advanced_leak_detection Flanges OK inspect_flanges->replace_components Flanges Damaged advanced_leak_detection->replace_components Leak Pinpointed replace_components->leak_resolved

References

Technical Support Center: Troubleshooting NW16 Fittings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing pump-down issues with NW16 vacuum fittings.

Troubleshooting Guide

Q1: My vacuum system is pumping down slower than usual after making a new this compound connection. What should I check first?

A1: A slow pump-down is often the first indication of a problem with a new connection. Before proceeding to more complex diagnostics, perform these initial checks:

  • Inspect the Connection: Visually examine the this compound connection. Ensure the clamp is properly seated around both flanges and that the flanges are parallel.

  • Check for Obvious Contamination: Any visible dirt, debris, or fingerprints on the flange sealing surfaces or the O-ring can compromise the seal.[1]

  • Confirm Correct Assembly: Verify that a centering ring with an O-ring is in place between the two flanges. The clamp should be tightened securely around the flanges.

Q2: I've checked the basics, but my system still won't reach the desired vacuum level. How can I identify the source of the problem?

A2: If initial checks don't resolve the issue, you are likely dealing with a leak or a gas load source. The problem can be categorized into one of three areas: a real leak, a virtual leak, or outgassing.

Here is a systematic approach to isolate the problem:

Start Pump-down Issue with this compound Fitting Check_Assembly Q1: Check Assembly & Contamination Start->Check_Assembly Rate_of_Rise Q3: Perform Rate-of-Rise Test Check_Assembly->Rate_of_Rise Issue Persists Helium_Leak_Check Q4: Perform Helium Leak Check Rate_of_Rise->Helium_Leak_Check Indicates Leak Outgassing Q7: Address Outgassing Rate_of_Rise->Outgassing Indicates Outgassing Inspect_Components Q5: Inspect this compound Components Helium_Leak_Check->Inspect_Components No Leak Found Real_Leak Real Leak Identified Helium_Leak_Check->Real_Leak Leak Found Virtual_Leak Q6: Check for Virtual Leaks Inspect_Components->Virtual_Leak Virtual_Leak_Source Virtual Leak Identified Virtual_Leak->Virtual_Leak_Source Outgassing_Issue Outgassing Identified Outgassing->Outgassing_Issue

Caption: Troubleshooting workflow for this compound pump-down issues.

Q3: How do I perform a rate-of-rise test, and what do the results tell me?

A3: A rate-of-rise (or pressure rise) test is a simple and effective way to determine the overall gas load in your vacuum system. It helps to distinguish between a real leak and other gas sources like outgassing.

For a detailed procedure, please refer to the "Experimental Protocols" section below.

Interpreting the results:

  • Linear Pressure Rise: A steady, linear increase in pressure over time is a strong indication of a real leak . The rate of the pressure rise is proportional to the size of the leak.

  • Decreasing Rate of Pressure Rise: If the pressure rises quickly at first and then slows down, the primary gas load is likely from outgassing or a virtual leak .

Q4: I suspect a real leak. How do I find it?

A4: The most sensitive and common method for locating small leaks is helium leak detection. This involves spraying a small amount of helium gas around the suspected leak site (in this case, the this compound fitting) while a mass spectrometer connected to your vacuum system monitors for the presence of helium.

For a detailed procedure, see the "Experimental Protocols" section.

Q5: My rate-of-rise test was inconclusive, and a helium leak check didn't find anything. What's next?

A5: If a real leak has been ruled out, the problem may lie with the this compound components themselves or a virtual leak.

  • Inspect the O-ring: Carefully remove the clamp and centering ring and inspect the O-ring for any nicks, scratches, or flattening (compression set). An O-ring with a visible compression set may not seal effectively and should be replaced.

  • Examine the Flange Surfaces: Look for any scratches or damage on the sealing surfaces of the this compound flanges. A damaged flange surface will prevent a proper seal.

  • Check the Centering Ring: Ensure the centering ring is not bent or damaged.

Q6: What is a virtual leak, and how can it be related to my this compound fitting?

A6: A virtual leak is a trapped volume of gas within the vacuum system that slowly escapes, mimicking a real leak.[2][3][4][5] While less common with simple this compound connections, they can occur in more complex assemblies. For example, if a blind tapped hole for a screw is present inside the vacuum chamber near the fitting, gas can be trapped in the threads.[5] Using vented screws can help mitigate this issue.

Q7: My pump-down is still slow, and I suspect outgassing. What can I do?

A7: Outgassing is the release of adsorbed gases (primarily water vapor) from the internal surfaces of your vacuum chamber and components.

  • Proper Cleaning: Ensure all components, including the this compound fittings and O-rings, are cleaned with appropriate solvents (like isopropyl alcohol) and are free of contaminants before assembly.

  • Material Selection: The choice of O-ring material can significantly impact outgassing rates. Viton (FKM) generally has a lower outgassing rate than Buna-N (Nitrile).

  • Bakeout: If your system is designed for it, baking the vacuum chamber and components can significantly accelerate the removal of water vapor and other volatile substances, reducing outgassing. A bakeout of Viton O-rings at 150-200°C for 4 hours can significantly reduce their outgassing rate.[6]

Frequently Asked Questions (FAQs)

Q8: What is the correct way to tighten an this compound clamp?

A8: For standard wing-nut style clamps, they should be hand-tightened until metal-to-metal contact is felt between the flanges and the centering ring.[7] It is important not to overtighten the clamp, as this can damage the O-ring and cause a leak.[6][8] While a maximum torque of 70 inch-pounds has been suggested for some wing-nut clamps, hand-tightening is generally sufficient.[2][7]

Q9: Can I reuse this compound O-rings?

A9: While it is sometimes possible to reuse O-rings, it is generally not recommended for high-vacuum applications. Each time an O-ring is compressed, it can develop a "compression set," which is a permanent deformation that can prevent it from sealing effectively in the future. If you do reuse an O-ring, inspect it carefully for any signs of damage or deformation.

Q10: What is the difference between Viton and Buna-N O-rings for this compound fittings?

A10: The choice of O-ring material depends on your specific application, including temperature and the level of vacuum required.

  • Viton (FKM): Has a lower outgassing rate, a higher temperature resistance (up to 200°C), and better chemical resistance compared to Buna-N.[9] It is generally the preferred choice for high-vacuum applications.

  • Buna-N (Nitrile): Is a more economical option and provides excellent sealing for many general vacuum applications. However, it has a higher outgassing rate and a lower temperature limit (around 120°C) than Viton.[9]

Q11: Can I use vacuum grease on my this compound O-rings?

A11: The use of vacuum grease on O-rings is a topic of debate. While it can sometimes help to seal a scratched flange or an old O-ring, it can also trap contaminants and be a source of outgassing, which can be problematic for high-vacuum and sensitive applications. If you do use vacuum grease, apply a very thin, uniform layer. In general, a clean, properly assembled this compound connection with a new O-ring should not require grease.[6]

Quantitative Data

The choice of O-ring material is critical for achieving a good vacuum. The following table summarizes key properties of two common elastomer materials used in this compound centering rings.

PropertyViton® (FKM)Buna-N (Nitrile)
Typical Outgassing Rate (Torr-liter/cm²-s) ~1 x 10⁻⁶ (initial, unbaked)Higher than Viton
Bakeout Temperature Up to 200°C[9]Up to 120°C[9]
Low-Temperature Limit -15°C[9]-30°C[9]
Helium Permeation Rate (relative) HigherLower
Water Vapor Outgassing LowerHigher

Experimental Protocols

Rate-of-Rise (Pressure Rise) Test

This protocol is used to determine the total gas load in a vacuum system.

  • Pump Down: Evacuate the vacuum system to its normal base pressure, or to a predetermined pressure (e.g., 1 x 10⁻⁵ Torr). Allow the pressure to stabilize.

  • Isolate the Chamber: Close the high-vacuum valve to isolate the vacuum chamber from the pumping system.

  • Monitor Pressure Rise: Record the pressure inside the chamber at regular intervals (e.g., every 10 seconds) for a set period of time (e.g., 5-10 minutes).

  • Plot the Data: Plot the pressure as a function of time.

  • Analyze the Curve:

    • A straight line indicates a real leak.

    • A curve that flattens out over time suggests that outgassing is the dominant gas load.

cluster_0 Rate-of-Rise Test Workflow cluster_1 Result Interpretation Pump_Down 1. Pump Down to Base Pressure Isolate 2. Isolate Chamber from Pump Pump_Down->Isolate Monitor 3. Monitor Pressure vs. Time Isolate->Monitor Plot 4. Plot Pressure Data Monitor->Plot Analyze 5. Analyze the Curve Plot->Analyze Linear Linear Rise → Real Leak Analyze->Linear Curved Curved Rise → Outgassing Analyze->Curved

References

Technical Support Center: NW16 Vacuum Flange Components

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed instructions and troubleshooting advice for researchers, scientists, and drug development professionals working with NW16 (also known as KF16) vacuum flanges, specifically focusing on the replacement of o-rings in centering rings.

Frequently Asked Questions (FAQs)

Q1: When should I replace the o-ring in my this compound centering ring?

A1: An o-ring should be replaced if you observe any of the following signs of wear or damage, or if you are experiencing vacuum leak issues that you have isolated to a specific flange connection. Regular visual inspection is key to preventing unexpected vacuum system failures.[1]

  • Visual Signs of Damage: Look for cracks, tears, nicks, or any imperfections on the o-ring's surface.[1][2] Even minute damage can compromise a vacuum seal.

  • Flattened or Deformed Shape: An effective o-ring should be rounded. If it appears flattened, has taken a permanent set, or shows signs of over-compression, it will not seal properly.[1][3]

  • Discoloration or Hardening: Changes in color, a shiny appearance, or brittleness can indicate thermal degradation or chemical attack, suggesting the material is no longer suitable for sealing.[4][5]

  • Swelling: If the o-ring appears larger than its original dimensions, it may have absorbed chemicals from the vacuum system, compromising its structural integrity.[4]

Q2: What type of o-ring material should I use for my this compound centering ring?

A2: The choice of o-ring material is critical and depends on your specific application, including operating temperature and chemical environment. The most common materials for this compound centering rings are Buna-N (Nitrile), Viton® (FKM), and Silicone.

  • Buna-N (Nitrile): A good general-purpose o-ring with excellent resistance to petroleum-based fluids, oils, and hydraulic fluids. It is a cost-effective option but has limitations in terms of temperature and resistance to ozone and weathering.[6][7]

  • Viton® (FKM): Offers superior resistance to high temperatures and a wide range of chemicals, including oils, fuels, and most mineral acids.[7][8][9] It is not recommended for use with ketones like acetone.[8][9]

  • Silicone: Known for its excellent thermal stability at both high and low temperatures. Silicone o-rings are also physiologically neutral, making them suitable for many pharmaceutical and medical applications. However, they are not recommended for dynamic seals or for use with many fuels and mineral oils.[6]

Q3: Is it necessary to lubricate a new o-ring before installation?

A3: Yes, applying a very thin layer of high-quality vacuum grease is highly recommended. Lubrication helps the o-ring seat properly under compression, prevents pinching or tearing during installation, and can help achieve a better seal.[10][11] However, it is crucial to use a minimal amount, as excess grease can attract and trap debris, which can compromise the seal.[10]

Q4: How do I properly clean the centering ring before installing a new o-ring?

A4: Proper cleaning of the centering ring and its groove is critical to ensure a good vacuum seal. Any particles or residue can create a leak path.[12]

  • Initial Wipe: Use a lint-free cleanroom wipe to remove any loose debris.

  • Solvent Cleaning: Moisten a clean wipe with a suitable solvent like isopropyl alcohol to clean the o-ring groove thoroughly. For stubborn, caked-on residues, specialized swabs may be necessary to avoid scratching the sealing surface.[10][12][13]

  • Drying: Ensure the centering ring is completely dry before installing the new o-ring.

  • Inspection: After cleaning, carefully inspect the groove for any scratches or damage that could affect sealing.

O-Ring Material Properties

MaterialCommon NameMaximum TemperatureChemical Resistance HighlightsCommon Applications & Limitations
Nitrile Buna-N, NBR~100°C - 120°C[7]Good resistance to oils, petroleum-based fluids, and water.[7]General purpose, cost-effective. Poor resistance to ozone, sunlight, and some chemicals like ketones.[6][7]
Fluorocarbon Viton®, FKM~200°C[7][9]Excellent resistance to a wide range of chemicals, oils, fuels, and acids.[7][8]High-temperature and chemical applications. Not compatible with ketones (e.g., acetone) and some amines.[6][8][9]
Silicone VMQ~200°CGood thermal stability and resistance to a broad spectrum of chemicals.[6]Ideal for high/low-temperature applications and in food/pharma. Not recommended for dynamic seals or with many fuels and mineral oils.[6]

Experimental Protocol: Replacing an O-Ring in an this compound Centering Ring

This protocol outlines the step-by-step methodology for correctly replacing a worn or damaged o-ring in an this compound centering ring to ensure a reliable high-vacuum seal.

Materials:

  • New, correctly sized this compound o-ring of the appropriate material

  • The this compound centering ring to be serviced

  • Lint-free cleanroom wipes

  • Latex or nitrile gloves

  • Isopropyl alcohol or other approved cleaning solvent

  • High-quality vacuum grease

Procedure:

  • Preparation:

    • Ensure you are working in a clean environment to prevent contamination.

    • Wear clean gloves to avoid transferring oils and particulates to the components.

    • Carefully disassemble the this compound flange connection by removing the clamp, separating the flanges, and retrieving the centering ring.

  • Old O-Ring Removal:

    • Using only your fingers, gently push the old o-ring sideways until a portion lifts out of the groove in the centering ring.[2]

    • Pinch the lifted portion and carefully remove the o-ring completely. Do not use sharp or metal tools , as this can scratch the centering ring's sealing surface.[2]

  • Inspection and Cleaning of the Centering Ring:

    • Thoroughly inspect the centering ring, paying close attention to the o-ring groove. Check for any scratches, nicks, or embedded debris.

    • Using a lint-free wipe moistened with isopropyl alcohol, clean the entire centering ring, especially the groove, to remove any old grease, process residue, or particulates.[10]

    • Allow the centering ring to air dry completely.

  • New O-Ring Inspection and Lubrication:

    • Visually inspect the new o-ring for any manufacturing defects, cuts, or imperfections before installation.[2]

    • Apply a very small amount of vacuum grease to your gloved fingertips.

    • Gently work the o-ring through your fingers to apply a thin, even coating of grease over its entire surface.[2] There should not be any clumps or excess grease.[2][10]

  • New O-Ring Installation:

    • Carefully place the new, lubricated o-ring into the groove of the centering ring.

    • Ensure the o-ring is properly seated and not twisted within the groove. A twisted o-ring can lead to leaks.[2][11] You can check for twists by examining the mold line on the o-ring, which should be consistent around the circumference.[2]

    • Gently slide the o-ring into place; do not roll it, as this can induce twisting.[11]

  • Reassembly of the Flange Connection:

    • Place the centering ring with the new o-ring into the groove of one of the this compound flanges.

    • Bring the mating flange into position, ensuring both flanges are clean and free of scratches.

    • Secure the connection with the this compound clamp, tightening it until the flanges are firmly and evenly joined.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Persistent Vacuum Leak After O-Ring Replacement 1. Damaged or scratched flange or centering ring sealing surface.2. Incorrect o-ring size (too large or too small).[14]3. Twisted o-ring during installation.[2][11]4. Particulate contamination on the o-ring or sealing surfaces.[12]5. Incompatible o-ring material for the process chemicals, causing swelling or degradation.[14]1. Disassemble and carefully inspect all sealing surfaces under good lighting. Replace any damaged components.2. Verify you are using the correct o-ring for an this compound centering ring.3. Remove, re-lubricate, and carefully reinstall the o-ring, ensuring it is not twisted.[11]4. Thoroughly re-clean all components as per the protocol.[12][15]5. Consult the material compatibility chart and replace the o-ring with a more suitable material if necessary.
O-Ring Appears Chewed or Extruded After Use 1. High-pressure differential across the seal.2. Incorrectly sized o-ring or groove, leaving too much clearance.[3]3. O-ring material is too soft for the application pressure.1. If possible, reduce the system pressure.2. Ensure the centering ring and o-ring dimensions are correct for the this compound standard. Consider using a backup ring if high pressure is unavoidable.3. Select an o-ring with a higher durometer (hardness).
Difficulty Assembling the Flange Connection 1. O-ring is too large for the groove.[14]2. Lack of proper lubrication.[11]1. Verify the o-ring is the correct size for an this compound centering ring.2. Apply a thin, even layer of vacuum grease to the o-ring.[11]

Workflow for O-Ring Replacement

G cluster_0 Preparation cluster_1 Removal & Cleaning cluster_2 Installation cluster_3 Finalization A Disassemble Flange C Remove Old O-Ring (No Tools) A->C B Wear Clean Gloves B->C D Clean & Inspect Centering Ring Groove C->D E Inspect New O-Ring D->E F Apply Thin Layer of Vacuum Grease E->F G Install O-Ring (Do Not Twist) F->G H Reassemble Flange Connection G->H I Leak Check System H->I

References

Technical Support Center: NW16 Flange Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with NW16 flanges in their vacuum systems.

Troubleshooting Guide

Q1: My vacuum system is not reaching the desired pressure, and I suspect a leak at an this compound flange connection. How do I confirm the leak?

A1: A systematic approach is crucial to confirm a leak at an this compound flange.

Experimental Protocol: Leak Detection

  • Visual Inspection: Carefully inspect the flange connection for any visible signs of damage, such as scratches, dents, or contamination on the flange faces. Ensure the clamp is seated correctly and tightened evenly.

  • Cleaning: Vent the system and disassemble the connection. Clean the flange sealing surfaces and the O-ring with a lint-free cloth and a suitable solvent, like isopropyl alcohol, to remove any grease, particulates, or residues.

  • Component Inspection:

    • Flange Face: Examine the sealing surface for any imperfections. Scratches or dents can create leak paths[1].

    • O-ring: Check the O-ring for signs of compression set (permanent deformation), cracks, cuts, or chemical degradation. O-rings that feel hard or are no longer pliable should be replaced.

  • Reassembly: Reassemble the connection with a new or verified-good O-ring. Ensure the centering ring is correctly positioned. Hand-tighten the wing nut clamp until it is snug. Over-tightening can damage the O-ring and the flange.

  • Leak Testing:

    • Bubble Test: For a rough check, you can apply a soap and water solution to the flange joint while the system is at a slight positive pressure. The formation of bubbles will indicate a leak[2].

    • Helium Leak Detection: For high vacuum systems, a helium leak detector is the most reliable method. Spray a small amount of helium around the flange connection and monitor the detector for a signal.

Q2: I've found a scratch on the sealing surface of my this compound flange. Can it be repaired, or do I need to replace it?

A2: The possibility of repair depends on the severity of the damage. Minor scratches can often be repaired, while deeper gouges may necessitate flange replacement.

Experimental Protocol: Flange Surface Repair

  • Assess the Damage:

    • Minor Scratches: Scratches that are barely visible and cannot be felt with a fingernail are often considered minor.

    • Major Scratches/Gouges: Deeper scratches, dents, or pitting that are easily visible and can be felt are considered major damage.

  • Repairing Minor Scratches:

    • For minor scratches on stainless steel flanges, you can attempt to polish the surface.

    • Start with a fine-grit abrasive paper (e.g., 600 grit) and gently sand the affected area in a circular motion to avoid creating new leak paths across the sealing surface[3].

    • Progress to a finer grit (e.g., 1200 grit or higher) to achieve a smooth finish.

    • Thoroughly clean the flange with a solvent to remove all abrasive particles before reassembly.

  • Addressing Major Damage:

    • For more significant damage, resurfacing by a qualified machinist is often required to restore the necessary surface finish[3].

    • In critical applications or when machining is not feasible, the flange or the entire component should be replaced.

Frequently Asked Questions (FAQs)

Q: What are the most common causes of this compound flange damage?

A: The most common causes include:

  • Improper Handling: Dropping or stacking flanges without protective covers can lead to scratches and dents[1].

  • Incorrect Cleaning Techniques: Using sharp or abrasive tools like screwdrivers or scrapers to remove old gaskets can damage the sealing surface[4][5].

  • Over-tightening: Excessive force on the clamp can deform the flange and damage the O-ring.

  • Misalignment: Improper alignment of the flanges can cause uneven compression of the O-ring, leading to leaks[1].

  • Corrosion: Exposure to corrosive chemicals can degrade the flange material[1].

Q: How often should I replace the O-rings in my this compound flange connections?

A: There is no fixed replacement schedule. O-rings should be inspected every time a connection is disassembled. Replace them if you observe any signs of wear, such as hardening, cracking, flattening (compression set), or swelling. It is good practice to use a new O-ring for each assembly in critical high-vacuum applications.

Q: Is it acceptable to use vacuum grease on the O-rings?

A: While vacuum grease can sometimes help seal minor scratches, it should be used sparingly, if at all. Grease can trap contaminants, outgas in high-vacuum environments, and make subsequent cleaning more difficult. For clean, undamaged flanges, grease is generally not necessary for achieving a good seal[6].

Q: What is the proper procedure for tightening an this compound clamp?

A: this compound clamps are designed to be hand-tightened. Tighten the wing nut until it is firm. The design of the centering ring and clamp prevents over-compression of the O-ring under normal hand-tightening conditions. Using tools to tighten the clamp can lead to damage.

Data Presentation

Table 1: NW/KF Flange Sealing Specifications and Recommendations

ParameterSpecification/RecommendationSignificance
Typical Vacuum Range Atmosphere down to ~10⁻⁸ TorrDemonstrates the capability of KF/NW flanges for high vacuum applications[7][8].
Standard Leak Rate < 1x10⁻⁹ std cc/sec of Helium (with FKM O-ring)A baseline for a healthy seal; higher rates indicate a problem[7].
O-ring Compression 30% to 50%Optimal compression for a reliable seal without damaging the O-ring[6].
Surface Finish (Smooth) Ra 3.2 to 6.3 micrometers (125 - 250 microinches)Required for proper seating of metal-faced gaskets, though less common for this compound[2][9][10].
Surface Finish (Stock) Ra 6.3 to 12.5 micrometers (250 - 500 microinches)A rougher finish suitable for soft elastomeric O-rings to create a good seal[9].

Mandatory Visualization

G start Suspected this compound Flange Leak visual_inspection Visually Inspect Connection (Clamp, Alignment, Obvious Damage) start->visual_inspection problem_found Problem Found? visual_inspection->problem_found fix_obvious Correct Obvious Issue (e.g., Realign, Tighten Clamp) problem_found->fix_obvious Yes no_obvious_problem Vent System & Disassemble Flange problem_found->no_obvious_problem No retest Retest for Leak fix_obvious->retest retest->problem_found leak_resolved Leak Resolved retest->leak_resolved Yes leak_persists Leak Persists retest->leak_persists No clean_inspect Clean & Inspect Components (Flange Faces, O-ring) no_obvious_problem->clean_inspect damage_found Damage or Wear Found? clean_inspect->damage_found assess_damage Assess Severity of Damage damage_found->assess_damage Yes reassemble Reassemble with New O-ring damage_found->reassemble No minor_damage Minor Damage (Light Scratches, Worn O-ring) assess_damage->minor_damage major_damage Major Damage (Deep Scratches, Gouges, Pitting) assess_damage->major_damage repair_minor Repair Minor Scratches & Replace O-ring minor_damage->repair_minor replace_major Replace Damaged Component major_damage->replace_major repair_minor->reassemble replace_major->reassemble reassemble->retest consult_expert Consult Vacuum System Specialist leak_persists->consult_expert

Caption: Troubleshooting workflow for a suspected this compound flange leak.

G cluster_causes Primary Causes cluster_effects Damage Types improper_handling Improper Handling scratches Scratches & Gouges improper_handling->scratches improper_cleaning Improper Cleaning improper_cleaning->scratches contamination Particulate Contamination improper_cleaning->contamination incorrect_assembly Incorrect Assembly uneven_compression Uneven O-ring Compression incorrect_assembly->uneven_compression corrosion Corrosion pitting Surface Pitting corrosion->pitting leak_path Creation of Leak Path scratches->leak_path contamination->leak_path uneven_compression->leak_path pitting->leak_path seal_failure Vacuum Seal Failure leak_path->seal_failure

Caption: Cause and effect diagram for this compound flange damage.

References

Technical Support Center: Optimizing Vacuum Performance with NW16 Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal performance from their vacuum systems utilizing NW16 components.

Troubleshooting Guides

Issue: Higher than expected base pressure in the vacuum system.

This is a common issue that can often be attributed to leaks, outgassing, or contamination within the system. Follow this guide to diagnose and resolve the problem.

1. Preliminary Checks & Obvious Issues

  • Visual Inspection: Carefully inspect all this compound connections for visible gaps, misaligned clamps, or pinched O-rings. Ensure all clamps are securely fastened.

  • Audible Leaks: For larger leaks, you may be able to hear a hissing sound when the system is under vacuum. This is more common in the rough vacuum stages.

  • Recent System Changes: Have any components been recently added, removed, or reconfigured? Pay close attention to these areas.

2. Differentiating Between a Leak and Outgassing

A Residual Gas Analyzer (RGA) is the most definitive tool for this purpose. However, a rate-of-rise test can also provide valuable clues.

  • Rate-of-Rise Test:

    • Pump the system down to its base pressure.

    • Isolate the vacuum pump from the chamber by closing the high vacuum valve.

    • Monitor the pressure rise over a set period.

      • A rapid and linear pressure rise is indicative of a real leak.

      • A pressure rise that slows down and begins to plateau suggests that outgassing is the dominant gas load.[1]

  • RGA Analysis:

    • Air Leak: A prominent peak at mass-to-charge ratio (m/z) 28 (Nitrogen) and a smaller peak at m/z 32 (Oxygen) in a roughly 4:1 ratio is a strong indicator of an air leak. The presence of Argon (m/z 40) can further confirm this.[2]

    • Outgassing: High peaks at m/z 18 (water vapor) are the most common sign of outgassing, especially in unbaked systems. Peaks corresponding to hydrocarbons may also be present if there is oil contamination.[2][3]

3. Locating a Leak

If a leak is suspected, the following methods can be used to pinpoint its location.

  • Solvent Method (for rough vacuum):

    • While the system is running, carefully apply a small amount of a volatile solvent like isopropyl alcohol to suspected leak points (e.g., flange connections).

    • Monitor the vacuum gauge. A momentary pressure fluctuation (either an increase or decrease depending on the gauge type) indicates that the solvent has been drawn into the system at that location.

  • Helium Leak Detection (for high and ultra-high vacuum): This is the most sensitive method for locating small leaks.[4][5][6][7] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Flowchart

TroubleshootingFlowchart Start High Base Pressure Observed VisualCheck Visually Inspect this compound Connections Start->VisualCheck LeakVsOutgas Differentiate Leak vs. Outgassing VisualCheck->LeakVsOutgas RateOfRise Perform Rate-of-Rise Test LeakVsOutgas->RateOfRise RGA Perform RGA Analysis LeakVsOutgas->RGA LeakSuspected Leak Suspected RateOfRise->LeakSuspected Linear Rise OutgasSuspected Outgassing Suspected RateOfRise->OutgasSuspected Slowing Rise RGA->LeakSuspected N2/O2 Peaks RGA->OutgasSuspected H2O/Hydrocarbon Peaks LocateLeak Locate Leak LeakSuspected->LocateLeak Bakeout Perform System Bakeout OutgasSuspected->Bakeout Clean Clean Components OutgasSuspected->Clean HeliumLeakCheck Helium Leak Check LocateLeak->HeliumLeakCheck SolventCheck Solvent Check (Rough Vac) LocateLeak->SolventCheck FixLeak Repair Leak (Re-seat O-ring, Tighten Clamp) HeliumLeakCheck->FixLeak SolventCheck->FixLeak End System at Optimal Pressure FixLeak->End Bakeout->End Clean->Bakeout BakeoutProcess cluster_prep Preparation cluster_process Bakeout Cycle cluster_result Result Prep1 Wrap with Heating Tapes Prep2 Attach Thermocouples Prep1->Prep2 Prep3 Cover with Foil Prep2->Prep3 Pumpdown Pumpdown to HV Prep3->Pumpdown RampUp Ramp Temperature Up (e.g., to 150°C) Pumpdown->RampUp Soak Soak for 24-48h RampUp->Soak RampDown Ramp Temperature Down Soak->RampDown FinalPressure Achieve Lower Base Pressure RampDown->FinalPressure

References

How to prevent outgassing from NW16 flange assemblies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot outgassing from NW16 flange assemblies in their vacuum systems.

Frequently Asked Questions (FAQs)

Q1: What is outgassing and why is it a problem in my vacuum system?

A1: Outgassing is the release of gases or vapors from materials when exposed to a vacuum.[1] These trapped or dissolved gases can come from the bulk of the material itself or be adsorbed on its surface. In a high vacuum environment, this release of molecules can be a significant source of gas load, preventing the system from reaching the desired low pressure. Outgassing can contaminate sensitive experiments, interfere with processes, and deposit films on optical components or other critical surfaces.[1]

Q2: What are the primary sources of outgassing from this compound flange assemblies?

A2: The main sources of outgassing in this compound flange assemblies include:

  • Surface Contaminants: Oils, grease from handling, cleaning residues, and adsorbed water vapor are major contributors.[2][3] Humans are a significant source of contamination, shedding skin cells and hair, and leaving fingerprints that contain oils and other volatile substances.[2][4]

  • Elastomer O-rings: The rubber elastomer O-ring within the centering ring is a primary source of outgassing, especially at elevated temperatures.[5] The type of elastomer (e.g., Viton, Buna-N) significantly impacts its outgassing rate.

  • Flange and Component Materials: The flanges themselves, typically made of stainless steel, have inherent outgassing properties, primarily of hydrogen and water vapor.[6][7] The surface finish of the metal components also plays a role; rougher surfaces have a larger area for gas adsorption.[6]

  • Trapped Volumes: Small, trapped volumes of gas in screw threads or between components can slowly leak into the vacuum system, mimicking outgassing. This is often referred to as a "virtual leak".[8]

Q3: How can I select the right materials for my this compound flange components to minimize outgassing?

A3: Proper material selection is crucial for achieving low outgassing. For this compound flange assemblies, consider the following:

  • Flanges: 304 or 316 stainless steel are the most common and suitable materials due to their low outgassing rates and good vacuum compatibility.[9][10]

  • O-rings: Viton (FKM) is a common choice for high vacuum systems due to its lower outgassing rate compared to Buna-N (NBR).[5][11] For ultra-high vacuum (UHV) applications, all-metal gaskets are preferred, though these are not typical for NW/KF flanges.

  • Other Components: Avoid porous materials, anodized aluminum, and certain plastics like nylon and polyurethanes in your vacuum system.[12] If polymers are necessary, consider low-outgassing options like PEEK or PTFE.[12]

Troubleshooting Guides

Problem: My vacuum system pressure is higher than expected, and I suspect outgassing from my this compound flange assembly.

Solution: Follow these steps to diagnose and resolve the issue.

Step 1: Differentiate Between a Leak and Outgassing

A common method to distinguish between a real leak and outgassing is a "rate of rise" test.[13]

  • Pump the system down to the lowest possible pressure.

  • Isolate the vacuum pump from the chamber by closing the high vacuum valve.

  • Monitor the pressure rise over time.

    • Rapid, linear pressure rise: This is indicative of a real leak.

    • Pressure rises and then plateaus or slows down significantly: This suggests that outgassing is the dominant gas load.[14] The initial burst of gas from the surfaces decreases as the adsorbed molecules are removed.

Step 2: Inspect and Clean the this compound Flange Assembly

If outgassing is suspected, proper cleaning is the first line of defense. Contaminants on the surfaces of the flanges and centering ring are a primary source of outgassing.[6]

  • Disassemble the Flange: Carefully remove the clamp and separate the flanges, centering ring, and O-ring.

  • Inspect Components: Check the flange sealing surfaces for scratches or damage. Inspect the O-ring for nicks, cuts, or compression set (flattening). A damaged O-ring will not seal properly and may need to be replaced.[4]

  • Follow a Multi-Step Cleaning Protocol: For metal components, a thorough cleaning procedure is essential.[2][3]

    • Degrease with an organic solvent: Use acetone (B3395972) or ethanol (B145695) to remove hydrocarbons.[2][15]

    • Wash with detergent: Use a laboratory-grade detergent and deionized water.[2]

    • Rinse thoroughly with deionized water: To remove all traces of the detergent.[3]

    • Rinse with alcohol: Use isopropyl alcohol or ethanol to displace the water.[3]

    • Dry completely: Use a commercial heat gun with hot, dry air or bake in a vacuum oven.[2][3]

Important: Always wear powder-free, clean gloves when handling vacuum components to prevent recontamination.[4]

Step 3: Consider a System Bakeout

Baking the vacuum system at an elevated temperature is a highly effective method for accelerating outgassing and achieving lower ultimate pressures.[6]

  • Purpose: Heating the components provides thermal energy to adsorbed molecules, causing them to desorb from the surfaces much faster than at room temperature.[16]

  • Procedure: The bakeout procedure involves heating the vacuum chamber and components while the pumps are running. Temperatures typically range from 100°C to 200°C for high vacuum systems.[16] For ultra-high vacuum, temperatures can be higher.[7] A bakeout should last for an extended period, often 24-48 hours, to be effective.[16]

Quantitative Data Summary

The following table summarizes key quantitative data related to materials and processes for minimizing outgassing.

ParameterValueMaterial/ProcessApplication/Notes
Bakeout Temperature 150°C - 200°CViton (FKM) O-ringsTypical for high vacuum systems to reduce water vapor.[5][17]
80°CBuna-N (NBR) O-ringsLower temperature limit compared to Viton.[5]
Up to 450°CStainless Steel (CF Flanges)For UHV applications to significantly reduce hydrogen outgassing.
Bakeout Duration 24 - 48 hoursGeneral Vacuum SystemsSufficient time to desorb most volatile species.[16]
Material Outgassing TML < 1.0%, CVCM < 0.1%Low-Outgassing MaterialsNASA standard for materials suitable for space applications.[18][19]

TML = Total Mass Loss, CVCM = Collected Volatile Condensable Material

Experimental Protocol: Bakeout Procedure for an this compound Flanged Vacuum Chamber

This protocol outlines the steps for performing a bakeout to reduce outgassing from a vacuum chamber with this compound flange connections.

Objective: To reduce the partial pressure of water vapor and other volatile contaminants within the vacuum system to achieve a lower ultimate pressure.

Materials:

  • Vacuum chamber with this compound flange ports

  • High vacuum pumping system (e.g., turbomolecular pump backed by a roughing pump)

  • Appropriate vacuum gauges (e.g., Pirani and ion gauge)

  • Residual Gas Analyzer (RGA) (recommended for monitoring partial pressures)

  • Heating tapes or bakeout oven

  • Thermocouples

  • Aluminum foil

Procedure:

  • Preparation:

    • Assemble the vacuum system, ensuring all this compound flanges are properly cleaned and have new, clean O-rings.

    • Wrap heating tapes around the chamber and any this compound flanged components.

    • Attach thermocouples to various points on the chamber and flanges to monitor temperature.

    • Wrap the entire assembly in aluminum foil to ensure uniform heat distribution.

  • Pumpdown:

    • Start the roughing pump and evacuate the chamber to its base pressure.

    • Turn on the high vacuum pump and continue to pump down the system.

  • Heating:

    • Once the high vacuum pump is operating in its normal range, begin to slowly ramp up the temperature of the heating tapes. A slow ramp rate prevents thermal shock to components.

    • Increase the temperature to the target bakeout temperature (e.g., 150°C for a system with Viton O-rings).

  • Bakeout:

    • Maintain the target temperature for 24-48 hours.

    • Throughout the bakeout, the vacuum pumps should remain running to remove the desorbed gases.

    • Monitor the pressure and the partial pressures using the RGA. You should observe a significant increase in the partial pressure of water (mass 18) initially, which will then decrease over time.

  • Cooldown:

    • After the bakeout period, turn off the heating tapes and allow the system to cool down slowly to room temperature.

    • Keep the vacuum pumps running during the cooldown period.

  • Evaluation:

    • Once the system has reached room temperature, record the ultimate pressure. It should be significantly lower than the pressure achieved before the bakeout.

    • Use the RGA to analyze the residual gases. The partial pressure of water should be substantially reduced.

Workflow for Minimizing Outgassing in this compound Assemblies

Outgassing_Prevention_Workflow start Start: New Experiment Setup material_selection 1. Material Selection start->material_selection cleaning 2. Component Cleaning material_selection->cleaning assembly 3. Clean Assembly cleaning->assembly pumpdown 4. Initial Pumpdown assembly->pumpdown pressure_check 5. Pressure Check pumpdown->pressure_check bakeout 6. System Bakeout pressure_check->bakeout Pressure High (Outgassing) experiment Experiment Ready pressure_check->experiment Pressure OK troubleshoot Troubleshoot Leaks pressure_check->troubleshoot Pressure High (Leak Suspected) final_pressure 7. Final Pressure Check bakeout->final_pressure final_pressure->experiment Pressure OK final_pressure->troubleshoot Pressure Still High troubleshoot->cleaning

Caption: Workflow for preparing and commissioning an this compound flange assembly to minimize outgassing.

References

NW16 Vacuum Seal Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to failing NW16 vacuum seals.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of a failing this compound vacuum seal?

A1: Before performing any complex leak detection, a visual inspection can often reveal the source of a problem. Key signs to look for include:

  • Damaged or Deformed O-ring: Inspect the O-ring for any cuts, nicks, flat spots, or signs of pinching.[1] The O-ring should be smooth, unbroken, and malleable.[2]

  • Contamination: Any debris, dust, lint, or grease on the O-ring or the flange sealing surfaces can compromise the seal.[1]

  • Scratches or Dents on Flanges: Examine the smooth, flat surface of the flanges for any scratches or dents, particularly those that cross from the vacuum side to the atmosphere side.[1][2]

  • Improper Clamp Placement: The wing nut clamp should be centered and evenly tightened around the flange.

Q2: My vacuum system is unable to reach the desired base pressure. Could a failing this compound seal be the cause?

A2: Yes, a failing this compound seal is a common reason for the inability to reach the desired base pressure. A leak in the seal allows atmospheric gases to enter the vacuum system, increasing the overall pressure. If you are certain there is a leak, common culprits include O-ring seals, metal gaskets, and chamber welds.[3]

Q3: What is a typical acceptable leak rate for a high vacuum system with this compound flanges?

A3: The acceptable leak rate depends on the specific requirements of your application. However, for high vacuum systems, a lower leak rate is indicative of a better seal. A higher leak rate suggests significant leaks that need to be addressed.[4] High vacuum systems may require leak rates of less than 1x10⁻⁹ mbar L/s.[4] Components are often helium leak tested to a standard of 1 x 10⁻¹⁰ cc/sec.[5]

Troubleshooting Guide

If you suspect a failing this compound vacuum seal, follow this step-by-step troubleshooting guide to identify and resolve the issue.

Step 1: Visual Inspection

As detailed in the FAQs, begin with a thorough visual inspection of the this compound connection. Check the O-ring for damage or contamination, and inspect the flange surfaces for any imperfections.[1][2]

Step 2: Rate of Rise Test

The Rate of Rise (ROR) test is a useful initial diagnostic to determine if a leak is present in your vacuum system.[6]

Experimental Protocol: Rate of Rise Test

  • Pump down the vacuum system to its base pressure.

  • Isolate the chamber from the vacuum pumps by closing the appropriate valve.

  • Record the initial pressure (P1) and start a timer.

  • After a set period of time (T), record the final pressure (P2).

  • Calculate the Rate of Rise (Q) using the following formula: Q = ((P2 – P1) * V) / T Where V is the volume of the chamber in Liters.[6]

A high rate of rise suggests a leak or significant outgassing. If the ROR is on the order of 4 x 10⁻⁵ Torr.Liters/sec or larger, you should first inspect the chamber for cleanliness before proceeding to leak detection.[6]

Step 3: Helium Leak Detection with a Residual Gas Analyzer (RGA)

For more precise leak detection, a helium leak detector or a Residual Gas Analyzer (RGA) can be used. An RGA can identify the composition of the residual gases in your vacuum system, which can help differentiate between a real leak and outgassing.[7][8]

Experimental Protocol: Helium Leak Detection with RGA

  • Connect the RGA to your vacuum system.

  • Pump the system down to its operating pressure.

  • Monitor the partial pressures of key gases with the RGA.

  • Carefully spray a small amount of helium gas around the suspected this compound seal.

  • Observe the RGA for a significant increase in the partial pressure of helium (mass-to-charge ratio of 4).[7] A sharp rise indicates a leak.

Data Presentation: RGA Signatures of an Air Leak

When a leak is present, you will observe an increase in the partial pressures of atmospheric gases. The following table summarizes the typical mass-to-charge ratios (m/z) to monitor on an RGA.

GasMass-to-Charge Ratio (m/z)Indication
Helium4Tracer gas for leak detection.[7]
Nitrogen14, 28Primary component of air, a strong indicator of a leak.[7]
Oxygen32Component of air, another indicator of a leak.[7]
Argon40Trace component of air, can also indicate a leak.[7]
Carbon Dioxide44Trace component of air.[7]
Water17, 18High peaks may indicate outgassing rather than a leak.[7]
Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting a suspected failing this compound vacuum seal.

G cluster_0 Troubleshooting a Failing this compound Vacuum Seal start Suspected this compound Seal Failure visual_inspection Perform Visual Inspection (O-ring, Flanges, Clamp) start->visual_inspection leak_found_visual Problem Identified? visual_inspection->leak_found_visual rate_of_rise Conduct Rate of Rise Test high_ror High Rate of Rise? rate_of_rise->high_ror leak_found_visual->rate_of_rise No clean_and_replace Clean Sealing Surfaces Replace O-ring Re-tighten Clamp leak_found_visual->clean_and_replace Yes helium_leak_test Perform Helium Leak Test with RGA high_ror->helium_leak_test Yes consider_outgassing Investigate Outgassing (Bakeout, Component Cleaning) high_ror->consider_outgassing No leak_detected_helium Leak Detected? helium_leak_test->leak_detected_helium leak_detected_helium->clean_and_replace Yes leak_detected_helium->consider_outgassing No end_resolved Issue Resolved clean_and_replace->end_resolved end_unresolved Further Investigation Required consider_outgassing->end_unresolved

Troubleshooting workflow for a failing this compound vacuum seal.

References

Optimizing Vacuum System Design with Modular NW16 Parts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing vacuum systems utilizing modular NW16 components.

Troubleshooting Guides

This section addresses specific issues users may encounter during the assembly and operation of their this compound vacuum systems.

Question: My vacuum system is not reaching the desired pressure. What are the common causes and how can I troubleshoot this?

Answer:

Failure to reach the desired vacuum level is a frequent issue that can typically be attributed to leaks, contamination, or improper component selection.[1][2] A systematic approach to troubleshooting is crucial for efficiently identifying and resolving the problem.

Troubleshooting Workflow:

G start System Not Reaching Desired Vacuum check_leaks 1. Perform Leak Check start->check_leaks check_contamination 2. Inspect for Contamination check_leaks->check_contamination No Leak Detected resolve_leaks Isolate and Repair Leaks check_leaks->resolve_leaks Leak Detected check_pump 3. Verify Pump Performance check_contamination->check_pump No Contamination clean_components Clean or Replace Contaminated Parts check_contamination->clean_components Contamination Found service_pump Service or Replace Pump check_pump->service_pump Inadequate Performance system_ok System Operating Correctly check_pump->system_ok Pump OK resolve_leaks->system_ok clean_components->system_ok service_pump->system_ok

Caption: A logical workflow for troubleshooting vacuum system pressure issues.

1. Leak Detection: Leaks are the most common culprit.[1][3] Even minor leaks in flanges, seals, or fittings can significantly impact vacuum pressure.

  • Visual Inspection: Carefully inspect all connections for visible signs of damage, such as scratches on flange surfaces or improperly seated O-rings.[4]
  • Helium Leak Detection: For identifying very small leaks, a helium leak detector is the most sensitive and accurate method.[4][5] This involves spraying helium gas around potential leak points while the system is under vacuum and monitoring for its detection by a mass spectrometer.[6][7]
  • Ultrasonic Leak Detection: This method detects the high-frequency sound produced by a gas leak and can be useful for pinpointing larger leaks in noisy environments.[4][8]

2. Contamination: The presence of oils, solvents, or other volatile substances within the vacuum system can lead to outgassing, where these trapped molecules are slowly released, increasing the system pressure.[1][4]

  • Cleaning: Ensure all components, including flanges and centering rings, are clean and free from debris before assembly.[3] Use appropriate vacuum-compatible cleaning solutions and lint-free cloths.[3]

3. Component and Pump Issues:

  • O-Rings: Damaged, improperly sized, or degraded O-rings are a primary source of leaks.[3] Always use new O-rings for critical seals and ensure they are made of a material compatible with your process gases and temperature range.[3]
  • Pump Performance: Verify that your vacuum pump is appropriate for the desired vacuum level and is functioning correctly.[1][9] Issues such as worn bearings or contaminated oil can reduce pump efficiency.[1][10]

Question: I've identified a leak at an this compound flange connection. What are the steps to fix it?

Answer:

Leaks at flange connections are typically due to issues with the seal. Here’s a step-by-step guide to resolving the issue:

Flange Leak Resolution Workflow:

G start Leak Detected at This compound Flange vent 1. Safely Vent System start->vent disassemble 2. Disassemble Flange vent->disassemble inspect_oring 3. Inspect O-Ring disassemble->inspect_oring inspect_flange 4. Inspect Flange Surfaces inspect_oring->inspect_flange O-Ring OK clean 5. Clean Components inspect_oring->clean O-Ring Damaged inspect_flange->clean Flanges OK replace_flange Replace Damaged Flange inspect_flange->replace_flange Flanges Damaged reassemble 6. Reassemble with New O-Ring clean->reassemble leak_check 7. Perform Leak Check reassemble->leak_check leak_check->vent Leak Persists resolved Leak Resolved leak_check->resolved No Leak replace_flange->reassemble

Caption: A workflow for systematically addressing leaks at this compound flange connections.

  • System Venting: Safely bring the vacuum system back to atmospheric pressure.

  • Disassembly: Carefully remove the clamp and separate the this compound flanges.

  • Component Inspection:

    • O-Ring: Examine the O-ring for any signs of damage, such as cuts, nicks, or flattening.[3] It is best practice to replace the O-ring whenever a connection is broken.[3]

    • Flange Surfaces: Inspect the sealing surfaces of the flanges for scratches, corrosion, or any other imperfections that could compromise the seal.[11][12]

    • Centering Ring: Ensure the centering ring is not bent or damaged.

  • Cleaning: Thoroughly clean the flange surfaces and the centering ring with a vacuum-compatible solvent.[3]

  • Reassembly: Place a new, correctly sized O-ring onto the centering ring and place it between the flanges.[13] Ensure the flanges are properly aligned.[14]

  • Clamping: Secure the connection with the clamp. Tighten the clamp evenly to apply uniform pressure.[3] Do not overtighten, as this can damage the O-ring or flanges.[3]

  • Leak Check: Evacuate the system and perform a leak check to confirm the integrity of the seal.[3]

Frequently Asked Questions (FAQs)

Q1: What is the correct way to assemble an this compound connection to ensure a good seal?

A1: Proper assembly is critical for a vacuum-tight seal.[3]

  • Inspect: Before assembly, inspect the flange sealing surfaces and the O-ring for any damage or contamination.[11]

  • Clean: Ensure all components are clean and dry.[3]

  • Assemble: Place the centering ring with the O-ring between the two flanges.[15]

  • Align: Make sure the flanges are parallel and concentric.[14] Misalignment can lead to leaks.[14][16]

  • Clamp: Use a wing nut or toggle clamp to secure the connection.[17][18] Tighten the wing nut until it is hand-tight to ensure uniform pressure.[13]

Q2: How often should I replace the O-rings in my this compound fittings?

A2: It is highly recommended to replace O-rings whenever a connection is disassembled.[3] O-rings are consumable items and can become deformed or damaged after being compressed, leading to leaks upon reassembly.[3] Regular inspection for signs of wear, cracking, or hardening is also crucial, especially in systems with frequent temperature cycling or exposure to corrosive gases.[3][12]

Q3: Can I reuse clamps and centering rings?

A3: Yes, clamps and centering rings are reusable. However, they should be regularly inspected for any signs of damage. A bent centering ring or a clamp with stripped threads will not provide the necessary uniform pressure for a reliable seal.

Q4: What type of O-ring material should I use?

A4: The choice of O-ring material depends on your specific application, including the operating temperature, the chemical environment, and the desired vacuum level. Common materials include:

  • Buna-N (Nitrile): A common choice for general vacuum applications.[19]

  • Viton® (FKM): Offers better resistance to high temperatures and a wider range of chemicals.

  • Silicone (VMQ): Suitable for a wide temperature range but may have higher outgassing rates.

Q5: What are the typical torque specifications for this compound clamps?

A5: For wing nut clamps on this compound flanges, the general recommendation is to hand-tighten them.[18] The design of the KF/NW flange system is intended to create a seal with uniform pressure from the clamp without the need for high torque. Over-tightening can damage the O-ring and the aluminum clamp.[3] For applications requiring specific torque values, toggle clamps or bolt-style clamps with specified torque settings should be used.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound Wing Nut Clamp Torque Hand-tight (approx. 70 inch-pounds max)[18]Overtightening can cause leaks.
Typical Operating Pressure Rough to High Vacuum (down to 10⁻⁷ mbar)Dependent on the overall system design and pump.
Leak Rate (Good Seal) < 1 x 10⁻⁹ mbar·l/sAs measured by a helium leak detector.

Experimental Protocols

Protocol 1: Helium Spray Leak Checking of an this compound Connection

Objective: To identify and locate leaks in an this compound vacuum connection using a helium leak detector.

Materials:

  • Vacuum system with this compound components

  • Helium leak detector

  • Helium gas cylinder with a regulator

  • Fine-nozzle spray gun for helium

Methodology:

  • System Preparation:

    • Assemble the this compound vacuum system, ensuring all connections are clean and properly clamped.

    • Connect the helium leak detector to the vacuum system according to the manufacturer's instructions.

    • Evacuate the system to its base pressure or the pressure at which you suspect a leak.

  • Leak Detector Calibration: Calibrate the helium leak detector according to the manufacturer's protocol to ensure accurate readings.

  • Helium Spraying:

    • Begin spraying a small, controlled amount of helium gas around the potential leak points of the this compound connection.[5]

    • Start at the highest point of the system and work downwards, as helium is lighter than air.

    • Direct the helium spray at the outer edge of the clamp where the two flanges meet.

  • Leak Detection:

    • Monitor the output of the helium leak detector. A sudden increase in the measured helium concentration indicates a leak at the location being sprayed.[6]

  • Pinpointing the Leak:

    • Once a leak is detected, reduce the flow of helium and use a finer nozzle to pinpoint the exact location of the leak.

  • Repair and Re-test:

    • After identifying the leak, vent the system, repair the faulty connection (e.g., by replacing the O-ring or cleaning the flanges), and then re-evacuate.[5]

    • Repeat the leak check to confirm that the repair was successful.[5]

References

Validation & Comparative

A Head-to-Head Comparison of NW16 and ConFlat (CF) Flanges for Ultra-High Vacuum Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing and maintaining an ultra-high vacuum (UHV) environment is paramount for the integrity of experimental results and the success of sensitive processes. The choice of vacuum hardware, particularly the flanges that connect different components of a vacuum system, plays a critical role in achieving and preserving the required low-pressure conditions. This guide provides an objective comparison of two commonly used flange types: the NW16 (also known as KF16 or QF16) and the ConFlat (CF) flange. This comparison is supported by established performance data and outlines the experimental protocols used to validate their efficacy in UHV applications.

Executive Summary

This compound and ConFlat flanges operate on fundamentally different sealing principles, which dictates their suitability for different vacuum regimes. This compound flanges, with their quick and easy clamp-style assembly and elastomeric O-ring seal, are well-suited for high vacuum applications where convenience and frequent disassembly are priorities.[1][2] In contrast, ConFlat flanges utilize a metal-to-metal seal, typically a copper gasket compressed between two stainless steel knife-edges, making them the standard for ultra-high vacuum systems that require high-temperature bakeouts to minimize outgassing.[1][3]

Quantitative Performance Comparison

The selection of a vacuum flange is often dictated by its performance under specific operating conditions. The following tables summarize the key quantitative differences between this compound and ConFlat flanges.

Table 1: Vacuum Performance

ParameterThis compound (KF16)ConFlat (CF)
Ultimate Pressure ~10⁻⁸ mbar< 10⁻¹³ mbar[4][5][6]
Typical Leak Rate ~10⁻⁹ std cc/sec of Helium (with FKM O-ring)[7]< 10⁻¹¹ Pa m³/s
Bakeout Temperature Up to 150-200°C (Viton O-ring dependent)[1][7]Up to 450°C (with copper gasket)[1][4][8]
Outgassing Higher, due to elastomer sealVery low, all-metal components[8][9]

Table 2: Physical and Operational Characteristics

ParameterThis compound (KF16)ConFlat (CF)
Sealing Mechanism Elastomer O-ring compressed by a centering ring and clamp[1]Metal gasket (typically OFHC copper) crushed between two knife-edges[1][4]
Assembly/Disassembly Quick and tool-free (wing-nut clamp)[8]Requires even tightening of multiple bolts[2]
Seal Reusability O-ring is reusableGasket is single-use[1][10][11]
Common Materials Flanges: Stainless Steel (304, 316), Aluminum; O-rings: Viton, Buna, Silicone[3][7]Flanges: Stainless Steel (304L, 316L, 316LN); Gaskets: OFHC Copper, Silver-plated Copper[4]
Cost Lower initial and operational costHigher initial and operational cost (due to single-use gaskets)

Experimental Protocols

The performance data presented above is derived from standardized experimental procedures designed to quantify the integrity of vacuum components. Below are detailed methodologies for key experiments.

Helium Leak Testing

This test is designed to detect and quantify leaks in a vacuum component. The standard procedure often follows the guidelines set by ASTM E499.

Objective: To determine the rate at which helium gas penetrates the flange seal.

Methodology:

  • Preparation: The flange assembly is cleaned and dried to remove any contaminants.[12] All other ports on the test chamber are sealed.

  • Evacuation: The vacuum chamber, with the test flange installed, is evacuated to a pressure typically in the range of 10⁻³ to 10⁻⁷ mbar.

  • Tracer Gas Application: Helium gas is sprayed around the exterior of the flange seal (Spray Method) or the entire component is enclosed in a helium-filled bag (Hood Method).[13]

  • Detection: A helium mass spectrometer leak detector, connected to the vacuum chamber, continuously monitors the chamber's atmosphere. Any helium that permeates through a leak is detected and its rate is quantified.

  • Calibration: The leak detector is calibrated using a calibrated reference leak to ensure the accuracy of the measured leak rate.[12]

Bakeout Procedure and Residual Gas Analysis (RGA)

A bakeout is performed to accelerate the desorption of gases from the internal surfaces of the vacuum system, primarily water vapor, to achieve UHV pressures. Residual Gas Analysis is used to identify the composition of the remaining gases.

Objective: To reduce outgassing from the flange and chamber walls and to analyze the composition of the residual gases in the vacuum system.

Methodology:

  • Preparation: The vacuum system is assembled and evacuated to an initial high vacuum pressure.

  • Heating: Heating tapes are wrapped around the vacuum chamber and flanges, which are then covered with aluminum foil for insulation and uniform heat distribution.[9] For CF flanges, the temperature is ramped up to as high as 450°C. For this compound flanges, the bakeout temperature is limited by the elastomer O-ring, typically to a maximum of 150-200°C.[1][7]

  • Soaking: The system is held at the target temperature for an extended period, often 24 hours or more, while being continuously pumped.[10]

  • Residual Gas Analysis (During Bakeout): A Residual Gas Analyzer (RGA) is used to monitor the partial pressures of different gas species being desorbed from the surfaces. A significant decrease in the water vapor peak (mass-to-charge ratio of 18) indicates a successful bakeout.

  • Cooldown: The heating elements are turned off, and the system is allowed to cool down to room temperature.

  • Final RGA Scan: Once cooled, a final RGA scan is performed to analyze the composition of the residual gases at the ultimate pressure. In a clean, leak-tight UHV system with CF flanges, the dominant residual gas is typically hydrogen.

Decision Pathway for Flange Selection

The choice between an this compound and a ConFlat flange is determined by the specific requirements of the application. The following diagram illustrates the logical decision-making process.

Flange_Selection start Application Requirement Analysis vacuum_level Required Vacuum Level? start->vacuum_level bakeout Bakeout > 200°C Required? vacuum_level->bakeout < 10⁻⁸ mbar (UHV) assembly_freq Frequent Assembly/Disassembly? vacuum_level->assembly_freq ≥ 10⁻⁸ mbar (HV) cf Select ConFlat (CF) Flange bakeout->cf Yes bakeout->cf No cost_sensitivity Cost Sensitivity? assembly_freq->cost_sensitivity Yes This compound Select this compound Flange assembly_freq->this compound No cost_sensitivity->this compound High cost_sensitivity->this compound Low

Caption: Decision workflow for selecting between this compound and ConFlat flanges.

Conclusion

The choice between this compound and ConFlat flanges is a critical decision in the design and operation of a vacuum system. For applications demanding the cleanliness and low pressures of ultra-high vacuum, particularly those involving high-temperature bakeouts, the robust, all-metal sealing of ConFlat flanges is indispensable. Conversely, for high vacuum systems where rapid and frequent assembly and disassembly are necessary and extreme bakeouts are not required, the convenience and lower cost of this compound flanges make them a practical and efficient choice. A thorough understanding of the experimental requirements and the performance characteristics of each flange type will ensure the selection of the most appropriate component for achieving the desired vacuum environment.

References

A Comparative Guide to Aluminum and Stainless Steel NW16 Clamps for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous world of scientific research and drug development, the integrity of a vacuum system is paramount. The choice of something as seemingly simple as a clamp can have significant implications for experimental outcomes. NW16 clamps are a ubiquitous component in rough to high vacuum systems, and the selection of their material—typically aluminum or stainless steel—warrants careful consideration. This guide provides an objective comparison of aluminum and stainless steel this compound clamps, supported by material property data and standardized experimental protocols, to aid researchers in making informed decisions for their specific applications.

Material Properties: A Quantitative Comparison

The fundamental differences between aluminum and stainless steel dictate their performance in a vacuum environment. The following tables summarize the key quantitative data for these materials as they pertain to this compound clamps.

Table 1: Mechanical and Physical Properties

PropertyAluminum (e.g., 6061 Alloy)Stainless Steel (e.g., 304)Significance in Vacuum Applications
Tensile Strength ~290 MPa~580 MPaHigher tensile strength in stainless steel provides a more robust and durable clamp, crucial for frequent handling and high-pressure differentials.
Hardness (Brinell) ~95 HB~150 HBGreater hardness of stainless steel offers better resistance to scratching and wear, maintaining a smoother sealing surface.
Density ~2.70 g/cm³~8.00 g/cm³Aluminum's lower density results in a significantly lighter clamp, which can be advantageous in portable or complex vacuum setups.[1]
Magnetic Permeability Non-magneticTypically non-magnetic (can become slightly magnetic after cold working)Important for experiments sensitive to magnetic fields, such as those involving electron beams.

Table 2: Thermal Properties

PropertyAluminum (e.g., 6061 Alloy)Stainless Steel (e.g., 304)Significance in Vacuum Applications
Thermal Conductivity ~167 W/m·K~16.2 W/m·K[2]Aluminum's high thermal conductivity allows for rapid and uniform heating and cooling, beneficial for bake-out procedures to remove water vapor.[3][4] Stainless steel's lower conductivity provides better thermal insulation.
Maximum Service Temperature ~200 °C>400 °CStainless steel is suitable for higher temperature applications and more aggressive bake-out cycles.
Coefficient of Thermal Expansion ~23.6 x 10⁻⁶ /°C~17.3 x 10⁻⁶ /°CA closer match in thermal expansion to other stainless steel vacuum components minimizes stress on seals during thermal cycling.

Table 3: Vacuum-Related Properties

PropertyAluminumStainless Steel (304)Significance in Vacuum Applications
Outgassing Rate (Torr·L/s·cm²) Generally higher than stainless steel, especially for water vapor.[3] Can be significantly reduced with bake-out.Lower than aluminum, making it a preferred choice for high and ultra-high vacuum applications.[3]Lower outgassing is critical for achieving and maintaining high vacuum levels and ensuring a clean vacuum environment.
Corrosion Resistance Good, forms a passive oxide layer.[5] Susceptible to corrosion from certain chemicals.Excellent, particularly in the presence of water and many chemicals.[5]Essential for applications involving corrosive gases or in humid environments to prevent contamination and leaks.
Typical Leak Rate Can achieve leak rates suitable for high vacuum (<10⁻⁹ mbar·L/s). Performance can be more sensitive to surface finish and handling.Consistently achieves low leak rates (<10⁻⁹ mbar·L/s) due to its hardness and smooth sealing surface.A low leak rate is fundamental to the performance of any vacuum system.

Experimental Protocols

To ensure the reliable performance of this compound clamps in a vacuum system, standardized testing is crucial. Below are detailed methodologies for key experiments relevant to their evaluation.

Helium Leak Detection

Objective: To determine the leak rate of a sealed this compound connection under vacuum.

Methodology:

  • Assembly: Connect two this compound flanges with a centering ring and the clamp to be tested (either aluminum or stainless steel). This assembly is then connected to a helium leak detector.

  • Evacuation: The assembly is evacuated to a baseline pressure, typically in the range of 10⁻⁵ to 10⁻⁷ mbar.

  • Helium Spraying: A fine stream of helium gas is sprayed around the exterior of the clamped connection.

  • Detection: The leak detector, a mass spectrometer tuned to detect helium, measures any helium that permeates through leaks in the seal.

  • Quantification: The leak rate is quantified in units of millibar-liters per second (mbar·L/s). A typical acceptable leak rate for high vacuum applications is less than 1 x 10⁻⁹ mbar·L/s.

Residual Gas Analysis (RGA) for Outgassing

Objective: To identify and quantify the residual gases in a vacuum system, which is indicative of the outgassing from components like the this compound clamp.

Methodology:

  • System Preparation: A small, clean vacuum chamber is assembled with the this compound clamp and its corresponding flanges as the primary components being tested. The chamber is pumped down to its base pressure.

  • Bake-out (Optional but Recommended): The system may be baked to a specific temperature (e.g., 150 °C for aluminum, up to 250 °C for stainless steel) for a set period (e.g., 24 hours) to accelerate the release of adsorbed gases.

  • RGA Measurement: A Residual Gas Analyzer, which is a type of mass spectrometer, is used to analyze the composition of the residual gases in the vacuum chamber.

  • Data Analysis: The RGA provides a spectrum of partial pressures for different gas species (e.g., H₂O, H₂, CO, CO₂). This data reveals the outgassing characteristics of the clamp material. A lower overall partial pressure and a cleaner spectrum (dominated by H₂) are desirable for high vacuum applications.

Logical Selection of this compound Clamp Material

The choice between an aluminum and a stainless steel this compound clamp is contingent on the specific requirements of the experiment or process. The following diagram illustrates a logical workflow for selecting the appropriate material.

G This compound Clamp Material Selection Logic start Define Application Requirements vacuum_level Required Vacuum Level? start->vacuum_level portability Is Portability/Weight a Key Factor? vacuum_level->portability Rough to High Vacuum stainless_steel Select Stainless Steel Clamp vacuum_level->stainless_steel Ultra-High Vacuum (UHV) bakeout High-Temperature Bake-out (>200°C)? portability->bakeout No aluminum Select Aluminum Clamp portability->aluminum Yes corrosion Presence of Corrosive Gases? bakeout->corrosion No bakeout->stainless_steel Yes frequent_handling Frequent Assembly/Disassembly? corrosion->frequent_handling No corrosion->stainless_steel Yes frequent_handling->aluminum No frequent_handling->stainless_steel Yes

This compound Clamp Material Selection Logic

Conclusion

The decision to use an aluminum or stainless steel this compound clamp is a trade-off between weight, cost, and ultimate vacuum performance.

  • Aluminum this compound clamps are a lightweight and cost-effective option suitable for general-purpose high vacuum applications where rapid thermal cycling and portability are advantageous.[3][4] Their higher outgassing rates can be mitigated with proper cleaning and bake-out procedures.

  • Stainless steel this compound clamps are the superior choice for applications demanding higher durability, lower outgassing, and greater corrosion resistance. Their robustness makes them ideal for systems that are frequently reconfigured and for achieving the cleaner vacuum environments required in sensitive research and drug development processes.[3]

By carefully considering the experimental requirements and the material properties outlined in this guide, researchers can select the this compound clamp that best ensures the integrity and success of their vacuum-dependent work.

References

A Comparative Guide to the Bakeout Compatibility of NW16 Fittings with Viton® O-Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving and maintaining high-vacuum (HV) and ultra-high-vacuum (UHV) environments is critical for a wide range of applications, from mass spectrometry to thin-film deposition. The integrity of vacuum seals is paramount, and the process of "bakeout"—heating the vacuum chamber and its components to elevated temperatures—is a standard procedure to accelerate the removal of volatile substances and achieve lower base pressures. This guide provides a detailed comparison of the bakeout compatibility of NW16 fittings using Viton® fluoroelastomer O-rings against alternative sealing materials, supported by experimental data and protocols.

Performance Comparison of Sealing Materials for this compound Fittings

The choice of sealing material for this compound flanges significantly impacts the ultimate pressure achievable after a bakeout. While Viton® O-rings are a versatile and common choice for HV applications, their performance limitations become apparent at higher temperatures compared to metal gaskets.

ParameterViton® O-RingCopper Gasket (OFHC)
Maximum Bakeout Temperature 150°C (recommended); up to 200°C (with potential for degradation)[1]450°C
Typical Post-Bakeout Pressure 10⁻⁷ to 10⁻⁸ Torr≤ 10⁻¹⁰ Torr
Outgassing Rate (unbaked) ~10⁻⁶ - 10⁻⁷ Torr·L/s·cm²[2]~10⁻⁸ Torr·L/s·cm²
Outgassing Rate (after bakeout) ~10⁻⁹ - 10⁻¹⁰ Torr·L/s·cm²[1]~10⁻¹² Torr·L/s·cm²
Primary Outgassing Species H₂O (below 150°C), CO, CO₂ (above 200°C)[1]H₂, CO, CO₂
Reusability after Bakeout Limited; may require replacement after a few cycles[3]Not reusable
Ease of Use High; resilient and easy to sealModerate; requires higher torque and careful handling
Cost LowModerate

The Dynamics of Viton® Bakeouts: A Closer Look

Viton®, a fluoroelastomer, is a popular choice for vacuum seals due to its chemical resistance and relatively low outgassing compared to other elastomers like Buna-N.[4] However, its performance during bakeout is a nuanced subject.

A bakeout of Viton® O-rings significantly reduces their outgassing rate, with studies showing a reduction from approximately 10⁻⁷ Torr·L/s·cm² to as low as 10⁻¹⁰ Torr·L/s·cm².[1] The primary gas evolved during a bakeout at or below 150°C is water vapor.[1] As temperatures rise towards 200°C, the outgassing of water vapor becomes nearly complete. However, at temperatures exceeding 200°C, the composition of outgassed species changes to include carbon monoxide and carbon dioxide, indicating the onset of material degradation.[1] Exceeding the recommended bakeout temperature or prolonged heating can lead to a worsening of the outgassing rate as more volatile components are driven from the material.[1]

It is also important to note that after a bakeout and subsequent exposure to air, Viton® will reabsorb moisture, though the outgassing rate will not return to its initial pre-bakeout level.[1] For this reason, minimizing exposure to ambient air after a bakeout is crucial for maintaining a low base pressure.

Repeated bakeout cycles can lead to the hardening and loss of elasticity in Viton® O-rings, a phenomenon known as compression set.[5] This degradation can compromise the sealing ability of the O-ring, necessitating more frequent replacement. While Viton® can last for over a decade in high-temperature applications, the lifespan is reduced with repeated thermal cycling.[6]

Alternative Sealing Materials for this compound Fittings

For applications requiring lower pressures than what is achievable with Viton® or higher bakeout temperatures, metal gaskets are the preferred alternative.

  • Copper Gaskets: Oxygen-Free High-Conductivity (OFHC) copper gaskets are the standard for UHV applications. When used in ConFlat (CF) style flanges (which are different from the NW/KF flange system but represent the benchmark for UHV sealing), they can be baked to 450°C and achieve pressures in the 10⁻¹¹ Torr range or lower. While NW flanges are not typically designed for the high clamping forces required for copper gaskets, specialized NW-to-CF adapters and high-torque clamps are available. Metal gaskets are not reusable and require significantly more force to create a seal.[3]

  • Aluminum Gaskets: Aluminum gaskets can also be used in metal-sealed NW fittings, offering a bakeout temperature of up to 200°C. They provide better performance than elastomers but are not as robust as copper for UHV applications.

Experimental Protocol: Evaluating Bakeout Compatibility of Vacuum Seals

To quantitatively assess the bakeout performance of different sealing options for this compound fittings, a standardized experimental protocol is necessary. The following methodology is based on the rate-of-rise (pressure rise) method for measuring outgassing rates.

1. System Preparation:

  • Construct a test vacuum chamber, preferably from electropolished stainless steel, with a known volume (V) and internal surface area (A). The chamber should have ports for the this compound fitting to be tested, a high-vacuum pump (turbomolecular or ion pump), and a calibrated vacuum gauge (e.g., a spinning rotor gauge or a hot-filament ionization gauge).
  • Thoroughly clean all components with appropriate solvents (e.g., acetone, isopropyl alcohol) and handle with powder-free gloves to minimize contamination.
  • Assemble the this compound fitting with the test gasket (e.g., Viton® O-ring).

2. Initial Pumpdown and Bakeout:

  • Evacuate the chamber to its base pressure.
  • Conduct an initial bakeout of the empty chamber (without the test gasket if possible, or with a metal-sealed blank-off) at a high temperature (e.g., 250°C) for an extended period (24-48 hours) to minimize the background outgassing of the chamber itself.
  • Cool the system to room temperature and measure the background outgassing rate of the chamber using the rate-of-rise method described below.

3. Outgassing Measurement (Rate-of-Rise Method):

  • Isolate the vacuum chamber from the high-vacuum pump by closing a gate valve.
  • Record the pressure rise (ΔP) over a specific time interval (Δt). The time interval should be chosen to allow for a measurable pressure increase without reaching a pressure where the gauge's pumping effects become significant.
  • The total outgassing rate (Q_total) is calculated using the formula: Q_total = (ΔP / Δt) * V
  • The outgassing rate of the test gasket (Q_gasket) can be determined by subtracting the background outgassing rate of the chamber (Q_background) from the total outgassing rate: Q_gasket = Q_total - Q_background
  • Normalize the outgassing rate to the surface area of the gasket to get the specific outgassing rate (q) in units of Torr·L/s·cm².

4. Bakeout and Post-Bakeout Analysis:

  • Pump the chamber back down to its base pressure.
  • Heat the chamber and the this compound fitting to the desired bakeout temperature (e.g., 150°C for Viton®). Maintain this temperature for a specified duration (e.g., 12-24 hours). A residual gas analyzer (RGA) can be used during the bakeout to monitor the species of outgassed molecules.
  • Allow the system to cool down to room temperature.
  • Repeat the outgassing measurement using the rate-of-rise method to determine the post-bakeout outgassing rate.

5. Comparative Analysis:

  • Repeat the entire procedure for different sealing materials (e.g., copper gaskets) under the same conditions to obtain comparative data.
  • For elastomeric seals, the experiment can be repeated for multiple bakeout cycles to assess the impact on sealing performance and material degradation.

Logical Workflow for Seal Selection and Bakeout

The following diagram illustrates the decision-making process and workflow for selecting a sealing material and implementing a bakeout procedure for this compound fittings.

BakeoutCompatibility cluster_selection Seal Material Selection cluster_procedure Bakeout & Verification Pressure Required Base Pressure? Temp Max Bakeout Temperature? Pressure->Temp < 10⁻⁸ Torr Viton Viton O-Ring Pressure->Viton > 10⁻⁸ Torr Temp->Viton ≤ 150°C Metal Metal Gasket (e.g., Copper) Temp->Metal > 150°C Install Install Seal Viton->Install Metal->Install Pumpdown Pump to Base Pressure Install->Pumpdown Bakeout Bake at ≤ 150°C (Viton) or Higher (Metal) Pumpdown->Bakeout Cooldown Cool to Room Temp Bakeout->Cooldown Verify Verify Final Pressure & Outgassing Rate Cooldown->Verify Success System Ready Verify->Success Meets Requirements Fail Troubleshoot (Check for leaks, replace seal) Verify->Fail Fails Requirements Fail->Install

Caption: Decision workflow for selecting a sealing material and executing a bakeout for this compound fittings.

Conclusion

For high-vacuum applications using this compound fittings where bakeouts up to 150°C are sufficient, Viton® O-rings offer a convenient and cost-effective sealing solution. A proper bakeout can significantly reduce the outgassing rate of Viton®, primarily by removing adsorbed water vapor. However, for achieving ultra-high vacuum conditions (pressures below 10⁻⁸ Torr) or when bakeout temperatures must exceed 150°C, metal gaskets such as copper are the superior choice due to their much lower outgassing rates and higher thermal stability. Researchers and scientists must carefully consider the required base pressure and bakeout temperature of their specific application to make an informed decision on the most appropriate sealing material for their this compound fittings. For critical applications, conducting in-house outgassing tests using a standardized protocol is recommended to validate the performance of the chosen sealing solution.

References

A Comparative Guide to Helium Leak Testing for NW16 Flange Seals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of vacuum systems is paramount. Even minute leaks in flange seals can compromise experiments, contaminate products, and lead to significant downtime. This guide provides a detailed comparison of helium leak testing with alternative methods for NW16 flange seals, supported by performance data and comprehensive experimental protocols.

Comparison of Leak Detection Methods

The choice of a leak detection method depends on the required sensitivity, the nature of the vacuum system, and cost considerations. Helium leak detection is often considered the gold standard for high-vacuum applications due to its high sensitivity and reliability.[1]

Helium Leak Detection (Vacuum Method): This method uses helium as a tracer gas to detect leaks in a sealed component.[2] Because helium is inert, non-toxic, and has a very low concentration in the atmosphere (about 5 ppm), it is ideal for identifying even the smallest leaks.[3] The component, in this case an this compound flange assembly, is connected to a helium leak detector, which is a specialized mass spectrometer. The assembly is evacuated, and helium is sprayed on the outside of the flange. Any helium that passes through a leak is drawn into the mass spectrometer and detected. This method is capable of detecting leaks as small as 1x10⁻¹² mbar∙L/s.[4]

Alternative Method: Vacuum Decay: The vacuum decay test, also known as a pressure rise test, involves evacuating the component and then isolating it from the vacuum pump. The pressure inside the component is then monitored over time. A rise in pressure indicates a leak. While simpler and less expensive than helium testing, this method is significantly less sensitive, typically around 10⁻² mbar∙L/s, and can be affected by temperature fluctuations.[5] It is generally not suitable for the high-vacuum applications where this compound flanges are used.

Performance Data Summary

The following table summarizes the key performance characteristics of helium leak testing compared to the vacuum decay method. The data for this compound flanges is based on typical performance for KF-type flanges, which are dimensionally identical.

FeatureHelium Leak Testing (Vacuum Method)Vacuum Decay Testing
Detection Sensitivity As low as 1x10⁻¹² mbar∙L/s[4]~ 1x10⁻² mbar∙L/s[5]
Typical this compound Leak Rate (FKM O-ring) ≤ 1x10⁻⁹ std cc/sec[6]Not suitable for this level of tightness
Tracer Gas HeliumNone (measures air ingress)
Equipment Cost HighLow
Test Duration FastCan be slow due to stabilization times[5]
Leak Localization Precise (with spray probe)No
Influence of Temperature LowHigh[5]
Best Suited For High and ultra-high vacuum systems[7]Low vacuum or sealed components not under high vacuum

Experimental Protocol: Helium Leak Testing of an this compound Flange

This protocol outlines the "outside-in" or "vacuum" method for testing an this compound flange seal, which is a common and highly sensitive procedure. The methodology is based on principles outlined in ASTM E498/E498M standards.[8][9]

Equipment Required
  • Helium Mass Spectrometer Leak Detector (MSLD)

  • Vacuum pump (if not integral to the MSLD)

  • This compound flange assembly (flanges, centering ring with elastomer o-ring, clamp)

  • Tubing and connections compatible with the MSLD and this compound flange

  • Helium gas cylinder with a regulator and a fine spray probe

  • Calibrated helium leak standard

  • Clean, lint-free wipes and appropriate solvent (e.g., isopropyl alcohol)

Preparation
  • Cleaning: Thoroughly clean all components of the this compound flange assembly (flanges, centering ring, and o-ring) to remove any grease, particulates, or moisture. Use a lint-free wipe and a suitable solvent. Ensure all components are completely dry.

  • Assembly: Assemble the this compound flange. Place the centering ring with the o-ring between the two flanges. Ensure proper alignment and fasten the circumferential clamp evenly and securely.

  • System Connection: Connect the this compound flange assembly to the test port of the helium leak detector.

Testing Procedure
  • Evacuation: Start the leak detector's vacuum pump to evacuate the this compound assembly. The system should pump down to a pressure suitable for testing, typically in the range of 10⁻³ to 10⁻⁷ Torr.[9]

  • Background Check: Monitor the helium background level indicated by the MSLD. A stable, low background is necessary for an accurate test. If the background is high, it may indicate helium contamination in the system or the surrounding area. Purging the test chamber with dry nitrogen can help reduce background levels.[10]

  • Calibration: Connect the calibrated leak standard to the system and open its valve. The MSLD should detect the known leak rate, confirming the system is calibrated and functioning correctly. Record this value.

  • Helium Spraying (Tracer Probe):

    • Begin spraying helium from the probe around the outside of the this compound flange seal. Start at the top of the flange and work downwards to account for helium's low density.

    • Use a slow, deliberate motion, directing the fine jet of helium at the sealing interface.[11]

    • Do not saturate the area with helium, as this can lead to a high background reading and make it difficult to pinpoint the exact leak location.

  • Leak Measurement:

    • Observe the MSLD display for any increase in the helium signal above the background level.

    • A sudden, sharp rise in the signal indicates a leak at the location currently being sprayed.

    • Record the peak leak rate measured by the detector.

  • Pass/Fail Determination: Compare the measured leak rate against the maximum allowable leak rate for the application. For high-vacuum systems using this compound flanges with elastomer seals, a typical pass criterion is a leak rate of less than 1.0 x 10⁻⁹ Torr-L/s.[10]

Post-Test
  • Vent the system to atmospheric pressure using a clean, dry gas like nitrogen.

  • Disconnect the this compound flange assembly.

  • Log all test parameters, including operator ID, date, background helium level, calibrated leak reading, and the final measured leak rate for the component.

Workflow Visualization

The following diagram illustrates the logical flow of the helium leak testing procedure for an this compound flange.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis & Reporting A Clean Flange Components B Assemble this compound Flange (Flanges, O-Ring, Clamp) A->B C Connect Assembly to Leak Detector B->C D Evacuate Assembly C->D E Check Helium Background D->E F Calibrate with Standard Leak E->F G Spray Helium Tracer Gas on Flange Seal F->G H Monitor Helium Signal on Mass Spectrometer G->H I Compare Signal to Acceptance Criteria H->I J Result: PASS (Seal Integrity Confirmed) I->J Leak Rate ≤ Threshold K Result: FAIL (Leak Detected) I->K Leak Rate > Threshold L Log Results and Vent System J->L K->L

Caption: Workflow for this compound flange helium leak testing.

References

Verifying Base Pressure in an NW16 Vacuum System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with NW16 vacuum systems, achieving and verifying the base pressure is critical for process integrity and experimental success. This guide provides a comprehensive comparison of different vacuum pump and gauge combinations, supported by experimental protocols to help users optimize their systems for peak performance.

Section 1: Pumping System Comparison: Reaching the Ultimate Vacuum

The selection of a high vacuum pump in combination with a suitable backing pump is the foundation for achieving the desired base pressure. This section compares the performance of a turbomolecular pump (TMP) paired with either a scroll or a diaphragm backing pump in a typical this compound system.

Pump Technology Overview
  • Turbomolecular Pumps (TMPs): These are kinetic vacuum pumps that use a series of rotating blades to impart momentum to gas molecules, moving them from the high vacuum side to the fore-vacuum side. They are essential for reaching high and ultra-high vacuum (UHV) ranges.

  • Scroll Pumps: These are dry positive displacement pumps that use two interleaved spiral-shaped scrolls to trap and compress gases. They are known for their clean, oil-free operation and ability to achieve lower base pressures than diaphragm pumps.[1]

  • Diaphragm Pumps: These are also dry positive displacement pumps that use a flexible diaphragm to vary the volume of a chamber, drawing gas in and expelling it. While robust and oil-free, they typically have a higher ultimate pressure compared to scroll pumps.[1]

Performance Comparison: Turbopump with Scroll vs. Diaphragm Backing Pump

The choice of backing pump significantly impacts the ultimate pressure achievable by the turbomolecular pump. A lower fore-vacuum pressure allows the TMP to operate more efficiently.

Pump CombinationTypical Base Pressure of Backing PumpResulting System Base Pressure (with TMP)Key AdvantagesKey Disadvantages
Turbopump + Scroll Pump ≤ 250 mTorr (0.33 mbar)[1]Lower ultimate pressure, faster pump-downOil-free, lower vibration and noise, gradual failure mode.[1]Higher initial cost, potential for tip seal wear.
Turbopump + Diaphragm Pump ≥ 1 Torr (1.33 mbar)[1]Higher ultimate pressure, slower pump-downOil-free, lower initial cost.Higher vibration and noise, potential for sudden failure due to diaphragm rupture.[1]

A typical scroll pump can achieve a base pressure of 250 mTorr or lower, while a comparable diaphragm pump will only reach about 1 Torr or lower.[1] This difference in fore-vacuum pressure directly translates to a better ultimate vacuum when using a scroll pump as a backing pump for a turbomolecular pump.[1]

Section 2: Vacuum Gauge Comparison: Accurate Base Pressure Measurement

Accurate measurement of the base pressure is crucial for verifying system performance. This section compares two common types of high-vacuum gauges: Pirani and cold cathode gauges.

Gauge Technology Overview
  • Pirani Gauges: These are thermal conductivity gauges that operate by measuring the heat loss from a heated filament to the surrounding gas.[2] The rate of heat loss is dependent on the gas pressure. They are typically used for measuring pressures in the rough to medium vacuum range.

  • Cold Cathode Gauges (Inverted Magnetron): These are ionization gauges that measure pressure by ionizing gas molecules within electric and magnetic fields and then measuring the resulting ion current.[3] They are suitable for high to ultra-high vacuum measurements.

Performance Comparison: Pirani vs. Cold Cathode Gauges
Gauge TypeMeasurement RangeAccuracyKey AdvantagesKey Disadvantages
Pirani Gauge Atmosphere to 10⁻⁴ mbar10-15% of readingRelatively inexpensive, robust.Gas-dependent, less accurate at higher vacuum.[3]
Cold Cathode Gauge 10⁻³ to 10⁻⁹ mbar30% of readingWide measurement range, more rugged than hot filament gauges.[3]Gas-dependent, less accurate than hot filament gauges, potential for contamination.[2]

For verifying the base pressure in a high vacuum this compound system, a cold cathode gauge is the more appropriate choice due to its measurement range. A Pirani gauge is essential for monitoring the initial pump-down and the fore-vacuum pressure. Many modern vacuum systems utilize combination gauges that incorporate both Pirani and cold cathode sensors to cover the entire pressure range.[4]

Section 3: Experimental Protocols for Verifying Base Pressure

This section provides detailed experimental protocols for comparing pump performance, and verifying the effectiveness of a bakeout procedure.

Experiment 1: Comparison of Backing Pumps

This experiment aims to quantify the difference in base pressure achieved in an this compound system using a turbomolecular pump with a scroll pump versus a diaphragm pump as the backing pump.

Methodology:

  • System Assembly:

    • Assemble a standard this compound vacuum chamber.

    • Connect a turbomolecular pump to the chamber.

    • Initially, connect the scroll pump as the backing pump to the TMP.

    • Install a wide-range vacuum gauge (capable of measuring from atmosphere to at least 10⁻⁸ mbar) on the this compound chamber.

    • Connect a data logger to the vacuum gauge to record pressure over time.

  • Pump-Down with Scroll Pump:

    • Ensure all connections are leak-tight.

    • Start the scroll pump to begin the roughing process.

    • Once the pressure reaches the crossover pressure for the TMP (typically around 10⁻¹ to 10⁻² mbar), start the turbomolecular pump.

    • Record the pressure as a function of time until the base pressure is reached (i.e., the pressure stabilizes).

    • After reaching the base pressure, vent the system to atmospheric pressure with a dry, inert gas like nitrogen.

  • Pump-Down with Diaphragm Pump:

    • Safely disconnect the scroll pump and connect the diaphragm pump as the backing pump to the TMP.

    • Repeat the pump-down procedure as described in step 2.

    • Record the pressure as a function of time until the base pressure is reached.

  • Data Analysis:

    • Plot the pump-down curves (pressure vs. time) for both backing pump configurations on the same graph for direct comparison.

    • Compare the ultimate base pressure achieved with each backing pump.

G cluster_setup System Setup cluster_scroll Experiment with Scroll Pump cluster_diaphragm Experiment with Diaphragm Pump cluster_analysis Data Analysis chamber This compound Chamber tmp Turbomolecular Pump chamber->tmp gauge Wide-Range Gauge chamber->gauge scroll Scroll Pump tmp->scroll diaphragm Diaphragm Pump tmp->diaphragm logger Data Logger gauge->logger start_scroll Start Scroll Pump start_tmp_s Start TMP start_scroll->start_tmp_s log_s Log Pressure vs. Time start_tmp_s->log_s vent_s Vent System log_s->vent_s plot Plot Pump-Down Curves log_s->plot start_diaphragm Start Diaphragm Pump start_tmp_d Start TMP start_diaphragm->start_tmp_d log_d Log Pressure vs. Time start_tmp_d->log_d vent_d Vent System log_d->vent_d log_d->plot compare Compare Base Pressures plot->compare

Workflow for Backing Pump Comparison
Experiment 2: Verifying the Effectiveness of a System Bakeout

This experiment demonstrates the impact of a system bakeout on the ultimate base pressure. A bakeout is a process of heating the vacuum chamber and components to accelerate the outgassing of adsorbed molecules, primarily water vapor.[5]

Methodology:

  • Initial Pump-Down:

    • Using the optimal pump configuration determined in Experiment 1 (turbopump + scroll pump), pump down the this compound system to its base pressure without baking.

    • Record the ultimate pressure achieved.

  • Bakeout Procedure:

    • Wrap the this compound chamber with heating tapes or place it inside a bakeout oven.

    • Attach thermocouples to monitor the chamber temperature.

    • While the system is pumping, slowly increase the temperature of the chamber to 150-200°C.[6] The pressure inside the chamber will initially rise as molecules are desorbed from the surfaces.[5]

    • Maintain the bakeout temperature for 24-48 hours, or until the pressure begins to decrease and stabilize at a new, lower level.[5]

  • Cooldown and Final Pressure Measurement:

    • Turn off the heating tapes/oven and allow the system to cool down to room temperature while still under vacuum.

    • Once the system has cooled, record the new ultimate base pressure.

  • Data Analysis:

    • Compare the base pressure achieved before and after the bakeout procedure.

G cluster_initial Initial State cluster_bakeout Bakeout Process cluster_final Final State cluster_analysis Analysis pump_down Pump Down to Base Pressure record_initial Record Initial Base Pressure pump_down->record_initial compare Compare Initial and Final Base Pressures record_initial->compare apply_heat Apply Heat (150-200°C) monitor_pressure Monitor Pressure Rise and Fall apply_heat->monitor_pressure maintain_temp Maintain Temperature for 24-48h monitor_pressure->maintain_temp cool_down Cool Down to Room Temperature maintain_temp->cool_down record_final Record Final Base Pressure cool_down->record_final record_final->compare

Workflow for System Bakeout Verification

Section 4: Logical Framework for Base Pressure Verification

The process of verifying the base pressure in an this compound vacuum system can be summarized in a logical workflow that guides the user from initial setup to final analysis.

G start Start: Define Required Base Pressure pump_selection Select Pump Combination (e.g., TMP + Scroll) start->pump_selection gauge_selection Select Appropriate Gauges (e.g., Pirani + Cold Cathode) start->gauge_selection system_assembly Assemble and Leak Check System pump_selection->system_assembly gauge_selection->system_assembly initial_pumpdown Perform Initial Pump-Down system_assembly->initial_pumpdown record_initial_pressure Record Base Pressure initial_pumpdown->record_initial_pressure pressure_met Base Pressure Met? record_initial_pressure->pressure_met bakeout Perform System Bakeout pressure_met->bakeout No end End: System Verified pressure_met->end Yes record_final_pressure Record Post-Bakeout Base Pressure bakeout->record_final_pressure final_pressure_met Base Pressure Met? record_final_pressure->final_pressure_met troubleshoot Troubleshoot System (Leaks, Contamination, etc.) final_pressure_met->troubleshoot No final_pressure_met->end Yes troubleshoot->initial_pumpdown

Logical Workflow for Base Pressure Verification

By following this guide, researchers, scientists, and drug development professionals can systematically evaluate and optimize their this compound vacuum systems to reliably achieve and verify the required base pressure for their applications.

References

A Comprehensive Performance Showdown of NW16 Clamp Types for High-Stakes Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environments of scientific research and pharmaceutical development, the integrity of vacuum systems is paramount. The humble NW16 clamp, a cornerstone of KF (Klein Flange) vacuum connections, plays a critical role in maintaining this integrity. However, not all clamps are created equal. This guide provides a detailed comparison of the performance characteristics of various this compound clamp types, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal clamp for their specific application.

Understanding the Contenders: A Typology of this compound Clamps

This compound clamps are available in a variety of designs and materials, each offering a unique balance of convenience, clamping force, and durability. The most common types include:

  • Wing-Nut Clamps: Favored for their ease of use and tool-free operation, making them ideal for systems requiring frequent assembly and disassembly.

  • Bulkhead Clamps: Designed for mounting KF flanges directly to a chamber wall or baseplate, providing a secure and stable connection.[1][2]

  • Toggle Clamps: Offering rapid and repeatable clamping action, suitable for applications where speed and consistency are crucial.

  • Horseshoe Spring Clamps: Provide a simple and cost-effective solution for basic vacuum applications.

  • Low-Profile Clamps: Designed for use in space-constrained environments where standard clamps would be too bulky.

  • CNC Machined Clamps: Offer high precision and uniform clamping pressure for demanding high-vacuum applications.

  • Chain Clamps: Provide a robust and secure connection, often used in applications where high clamping force is required.

The primary materials of construction are typically aluminum and 304 or 316L stainless steel, with the choice impacting strength, corrosion resistance, and bakeout temperature suitability.[3]

Performance Under Pressure: A Quantitative Comparison

To provide a clear and objective comparison, the following tables summarize the key performance indicators for different this compound clamp types. Note: The following data is a synthesis of typical performance characteristics and may vary between manufacturers. Always consult the manufacturer's specifications for precise values.

Table 1: Material Properties and General Specifications

Clamp TypeMaterial(s)Sealing MechanismKey FeaturesTypical Applications
Wing-Nut Clamp Aluminum, Stainless SteelManual tightening of a wing nutTool-free operation, quick assemblyGeneral laboratory vacuum systems, frequent access points
Bulkhead Clamp Aluminum, Stainless SteelBolted to a surfaceSecure mounting to chamber wallsFixed installations, process chambers
Toggle Clamp Stainless SteelLever-actuated toggle mechanismRapid and repeatable clampingProduction environments, repetitive tasks
CNC Machined Clamp Aluminum, Stainless SteelScrew or bolt tighteningHigh precision, uniform pressureHigh-vacuum systems, sensitive experiments
Chain Clamp Stainless SteelChain tensioned by a nutHigh and uniform clamping forceUHV applications, bakeable systems

Table 2: Mechanical and Thermal Performance Data

Clamp TypeMaterialTypical Pressure Range (mbar)Maximum Bakeout Temperature (°C) (with appropriate O-ring)Relative Vibration Resistance
Wing-Nut Clamp AluminumAtmosphere to 10⁻⁸~150Moderate
Stainless SteelAtmosphere to 10⁻⁹~200Good
Bulkhead Clamp AluminumAtmosphere to 10⁻⁹~150High
Stainless SteelAtmosphere to 10⁻¹⁰~200Very High
Toggle Clamp Stainless SteelAtmosphere to 10⁻⁸~200Good
CNC Machined Clamp AluminumAtmosphere to 10⁻⁹~150High
Stainless SteelAtmosphere to 10⁻¹⁰~200Very High
Chain Clamp Stainless SteelAtmosphere to 10⁻¹¹>200Very High

Behind the Numbers: Experimental Protocols

The performance data presented is derived from standardized testing procedures designed to evaluate the integrity and reliability of vacuum components.

Experimental Protocol 1: Helium Leak Rate Testing

This protocol determines the rate at which helium gas permeates through a sealed this compound connection, providing a quantitative measure of the seal's integrity.

  • Test Assembly: Two this compound flanges are connected using the clamp being tested and a new, properly installed centering ring with a Viton® or other suitable O-ring.

  • Vacuum Generation: The interior of the assembly is evacuated to a high vacuum level (typically < 10⁻⁵ mbar) using a turbo-molecular pump backed by a roughing pump.

  • Helium Application: The exterior of the clamped connection is flooded with helium gas.

  • Leak Detection: A helium leak detector, which is a specialized mass spectrometer tuned to detect helium, is connected to the vacuum side of the assembly.

  • Data Acquisition: The leak detector measures the rate of helium ingress into the system, typically expressed in mbar·L/s.

  • Thermal Cycling (Optional): For bakeout performance evaluation, the assembly is subjected to one or more heating and cooling cycles to the specified bakeout temperature before and during the leak test.

G cluster_setup Test Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis A Assemble this compound Flanges with Test Clamp and New Centering Ring B Connect to Vacuum Pumping System A->B C Connect Helium Leak Detector B->C D Evacuate Assembly to High Vacuum (<10⁻⁵ mbar) C->D E Flood Exterior of Clamp with Helium Gas D->E F Measure Helium Leak Rate (mbar·L/s) E->F G Record Leak Rate Data F->G H Compare Against Performance Specifications G->H

Fig. 1: Experimental workflow for Helium Leak Rate Testing of this compound clamps.
Experimental Protocol 2: Vibration Resistance Testing

This protocol assesses the ability of a clamped connection to maintain a vacuum seal while subjected to mechanical vibrations, simulating conditions found in many laboratory and industrial environments.

  • Test Assembly: An this compound clamped connection is integrated into a small, rigid vacuum chamber.

  • Vibration Fixture: The chamber is securely mounted to a programmable vibration table (shaker).

  • Vacuum and Leak Monitoring: The chamber is evacuated, and a helium leak detector is used to monitor the seal integrity in real-time.

  • Vibration Profile: The vibration table subjects the assembly to a predefined vibration profile, which may include sinusoidal sweeps, random vibrations, or shock tests, according to standards such as MIL-STD-810G.

  • Data Acquisition: The leak rate is continuously monitored and recorded throughout the vibration test. Any significant increase in the leak rate indicates a potential failure of the seal under vibration.

G cluster_setup Test Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis A Mount this compound Clamped Assembly on Vibration Table B Connect to Vacuum System and Helium Leak Detector A->B C Evacuate Assembly and Establish Baseline Leak Rate B->C D Apply Predefined Vibration Profile C->D E Continuously Monitor Leak Rate During Vibration D->E F Analyze Leak Rate Data for Spikes or Increases E->F G Determine Pass/Fail Based on Predefined Criteria F->G

Fig. 2: Workflow for Vibration Resistance Testing of this compound clamps.

Making the Right Choice: Application-Specific Recommendations

The selection of an this compound clamp should be guided by the specific requirements of the application.

  • For general-purpose laboratory setups where frequent access is needed and ultra-high vacuum is not a necessity, the convenience and cost-effectiveness of aluminum wing-nut clamps are often sufficient.

  • In fixed process equipment and chambers where reliability and a robust connection are paramount, stainless steel bulkhead clamps or CNC machined clamps provide superior performance.

  • For high-throughput or automated systems , the rapid and repeatable action of toggle clamps can significantly improve efficiency.

  • In ultra-high vacuum (UHV) systems or those subjected to high temperatures and vibration , the superior clamping force and stability of stainless steel chain clamps or CNC machined clamps are highly recommended.

By carefully considering the performance data and understanding the demands of the application, researchers and professionals can ensure the selection of the most appropriate this compound clamp, thereby safeguarding the integrity of their vacuum systems and the success of their critical work.

References

A Comparative Guide to NW16 Blank-Off Flanges for Vacuum Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining a controlled vacuum environment is paramount. The integrity of vacuum systems hinges on the reliability of its components, among which flanges play a critical sealing role. This guide provides an objective evaluation of the NW16 blank-off flange, a ubiquitous component in laboratory and pilot-scale vacuum systems. We will compare its performance with its primary alternative, the ConFlat (CF) flange, supported by typical performance data and standardized experimental protocols.

Introduction to Vacuum Flanges

Vacuum flanges are designed to create a secure, leak-tight seal between different components of a vacuum system. The this compound flange, also known as KF16 or QF16, is part of the ISO-KF family of quick-release flanges.[1] These are favored for their ease of use in applications ranging from rough to high vacuum.[2] In contrast, ConFlat (CF) flanges are the standard for ultra-high vacuum (UHV) applications, employing a more robust sealing mechanism.[2]

An this compound blank-off flange is specifically used to seal an unused this compound port on a vacuum chamber or manifold, effectively terminating that connection point.[3]

Performance Comparison: this compound (KF) vs. CF Flanges

The choice between this compound (KF) and CF flanges is primarily dictated by the required vacuum level, operating temperature, and the need for frequent assembly and disassembly.

Performance MetricThis compound (KF) Blank-Off FlangeConFlat (CF) Flange (Comparable Size)Key Differences & Considerations
Sealing Mechanism Elastomer (e.g., FKM/Viton) O-ring on a centering ring, compressed by a clamp.A flat, oxygen-free copper gasket is compressed between two knife-edges.The elastomer seal of the this compound is prone to higher outgassing and permeation compared to the metal-to-metal seal of the CF flange.[4][5]
Achievable Vacuum High Vacuum (approx. 10⁻⁷ to 10⁻⁸ mbar)Ultra-High Vacuum (UHV) (≤ 10⁻¹² mbar)The lower outgassing and permeation of the metal gasket in CF flanges are essential for achieving UHV pressures.[1][2]
Typical Leak Rate ~1 x 10⁻⁹ std cc/sec of Helium (with FKM O-ring)≤ 1 x 10⁻¹⁰ mbar·L/sThe metal seal of the CF flange provides a more hermetic seal.
Bakeout Temperature Up to 150-200 °C (limited by the elastomer O-ring)Up to 450 °CHigh-temperature bakeouts are crucial for removing adsorbed water and other volatile contaminants to reach UHV, a capability of CF flanges.[6]
Outgassing Rate Higher, due to the elastomer O-ring which can release volatile compounds.Significantly lower, as the copper gasket has a very low vapor pressure.[4]Outgassing from elastomers can be a source of contamination in sensitive experiments.
Ease of Use Quick and easy assembly/disassembly with a simple clamp. No tools required.Requires tightening multiple bolts in a specific sequence to ensure a uniform seal.This compound flanges are ideal for systems that require frequent access or modification.
Cost Generally lower cost for the flange and clamp.Higher cost for the flanges and requires a new copper gasket for each reassembly.The reusability of the elastomer O-ring (if not damaged) in this compound flanges offers a cost advantage for frequently accessed systems.
Common Materials Stainless Steel (304, 316L), AluminumStainless Steel (304L, 316LN)Material choice can affect outgassing rates and chemical compatibility.

Experimental Protocols

Helium Leak Test Protocol for Vacuum Flanges

This protocol describes a standardized method for determining the leak rate of a vacuum flange connection using a helium mass spectrometer leak detector.

1. Objective: To quantify the rate at which helium gas permeates through a sealed flange connection, thereby assessing its integrity.

2. Equipment:

  • Helium mass spectrometer leak detector

  • High-vacuum pump (e.g., turbomolecular pump)

  • Foreline (roughing) pump

  • Vacuum gauges (e.g., Pirani and cold cathode gauges)

  • Test chamber with the flange assembly to be tested (e.g., an this compound blank-off flange on a port)

  • Helium gas cylinder with a regulator and a fine spray probe

  • Appropriate personal protective equipment (gloves, safety glasses)

3. Procedure:

  • Assembly: Assemble the this compound blank-off flange onto the test port. Ensure the O-ring and flange surfaces are clean and free of debris. For a CF flange, place a new, clean copper gasket between the knife-edges.

  • Pump-down: Connect the test chamber to the vacuum pumping system and the leak detector. Evacuate the chamber to the required base pressure for leak testing (typically <10⁻⁴ mbar).

  • Calibration: Calibrate the leak detector using its internal calibrated leak to ensure accurate readings.

  • Helium Spraying: Begin spraying a fine stream of helium gas around the exterior of the flange seal. Start at the top of the flange and work downwards to account for helium's buoyancy.

  • Detection: The leak detector will measure the rate of helium entering the vacuum system. A stable, elevated signal indicates a leak.

  • Quantification: Record the measured leak rate in units such as mbar·L/s or std cc/sec.

  • Pinpointing (if necessary): If a significant leak is detected, the spray probe can be used to pinpoint the exact location of the leak.

  • Venting: Once the test is complete, vent the chamber to atmospheric pressure with a dry, inert gas like nitrogen.

4. Acceptance Criteria: The acceptable leak rate depends on the application. For high-vacuum systems using this compound flanges, a leak rate of less than 1 x 10⁻⁹ std cc/sec of Helium is often considered acceptable.[1] For UHV systems with CF flanges, the requirement is typically much stricter.

Visualizing Experimental Workflows

Workflow for Handling Air-Sensitive Reagents using a Schlenk Line

NW/KF flanges are commonly used in the construction of Schlenk lines, which are essential for manipulating air- and moisture-sensitive compounds in synthetic chemistry.[7][8][9] The following diagram illustrates a typical workflow.

G cluster_setup System Preparation cluster_reagent Reagent Transfer cluster_workup Reaction Workup & Isolation start Assemble Glassware with Septa connect Connect to Schlenk Line Port via Tubing start->connect evacuate Evacuate Flask (Vacuum) connect->evacuate backfill Backfill with Inert Gas (e.g., Argon) evacuate->backfill cycle Repeat Evacuate/Backfill Cycle (3x) backfill->cycle solvent Add Degassed Solvent via Syringe cycle->solvent reagent Add Air-Sensitive Reagent via Syringe/Cannula solvent->reagent reaction Initiate Reaction (e.g., heating/stirring) reagent->reaction quench Quench Reaction reaction->quench filter Filter under Inert Atmosphere quench->filter remove_solvent Remove Solvent under Vacuum filter->remove_solvent product Isolate and Store Product in Glovebox remove_solvent->product

Caption: Workflow for handling air-sensitive reagents.

Glovebox with Integrated Vacuum Airlock

Gloveboxes often incorporate vacuum airlocks, which frequently use NW/KF flanges for connections to vacuum pumps and for feedthroughs, to transfer materials into an inert atmosphere without contaminating the main chamber.[10][11][12]

G cluster_glovebox Glovebox (Inert Atmosphere) cluster_airlock Vacuum Airlock MainChamber Main Chamber (Low O2, H2O) Airlock Airlock Chamber Airlock->MainChamber 4. Transfer Sample Airlock->Airlock 3. Backfill (Inert Gas) Pump Vacuum Pump Airlock->Pump 2. Evacuate Outside Lab Environment (Atmosphere) Outside->Airlock 1. Place Sample

Caption: Material transfer using a glovebox vacuum airlock.

Conclusion

The this compound blank-off flange is a highly effective and convenient solution for sealing unused ports in high-vacuum systems. Its primary advantages are ease of use and lower cost, making it ideal for applications in research and development that require frequent system modifications. However, for applications demanding ultra-high vacuum, high-temperature bakeouts, and minimal outgassing, the ConFlat (CF) flange is the superior alternative due to its robust metal-to-metal sealing mechanism. The selection between these two flange types should be based on a careful evaluation of the specific vacuum requirements, experimental conditions, and budget constraints of the intended application.

References

A Comparative Guide to ISO-KF (NW) and ISO-K Vacuum Flanges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with vacuum systems, selecting the appropriate flange is critical for maintaining the integrity and performance of their experiments and processes. Among the various standards, ISO-KF (also known as NW or Klein Flange) and ISO-K flanges are two of the most common choices for high-vacuum applications. This guide provides an objective comparison of their performance, supported by available data and a discussion of relevant experimental protocols.

At a Glance: Key Differences

ISO-KF and ISO-K flanges share the same fundamental sealing principle: a centering ring with an elastomeric O-ring compressed between two symmetrical flanges. However, their primary distinctions lie in their clamping mechanism and typical application size, which in turn influences their suitability for different vacuum system requirements.

FeatureISO-KF (NW)ISO-K
Nominal Diameter (DN) 10 to 5063 to 630
Clamping Mechanism Single circular clamp (wing nut, toggle, or bolt)Multiple individual double-claw clamps
Typical Applications Smaller, frequently modified systems; foreline plumbing; connections to small pumps and gauges.Larger, more permanent installations; connections to large pumps, chambers, and valves.
Pressure Range Rough to High Vacuum (Atmosphere to ~10⁻⁸ mbar)[1][2][3]High Vacuum (Atmosphere to ~10⁻⁸ mbar)[1][4]
Bakeout Temperature Limited by O-ring material (typically up to 150°C for Viton®)[5]Limited by O-ring material (up to 150°C with Viton®, potentially slightly higher to 200°C in some configurations)[5]
Assembly/Disassembly Very fast and tool-free with wing nut or toggle clamps.Relatively fast, but requires tightening multiple clamps.
Vibration Resistance ModerateGood, more robust than ISO-KF due to multiple clamping points.

Performance Characteristics: A Detailed Look

Both ISO-KF and ISO-K flanges are designed for high vacuum applications and are not suitable for ultra-high vacuum (UHV) systems, which necessitate metal-sealed flanges like ConFlat (CF).[5] The primary limitation for both is the outgassing from the elastomeric O-ring, which restricts the ultimate pressure and the maximum bakeout temperature.[5]

Sealing and Leak Rates: When properly assembled with a clean, undamaged O-ring and centering ring, both flange types can achieve a leak rate of less than 1x10⁻⁹ std cc/sec of Helium.[2][4] The sealing performance is highly dependent on the quality of the components and the proper application of clamping force.

Vibration Resistance: The use of multiple, independent claw clamps on ISO-K flanges provides a more secure and vibration-resistant connection compared to the single circular clamp of the ISO-KF system.[5] This makes ISO-K a better choice for applications where mechanical vibration from pumps or other equipment is a concern.

Experimental Protocols

While direct experimental comparisons are not widely published, the performance of these flanges is typically evaluated using standardized vacuum testing procedures.

Helium Leak Testing Protocol

A common method to quantify the leak rate of a vacuum flange assembly is through helium mass spectrometry.

Objective: To determine the rate at which helium gas permeates through the flange seal.

Methodology:

  • Assembly: The ISO-KF or ISO-K flange assembly to be tested is connected to a helium leak detector. All other ports on the test component are blanked off.

  • Evacuation: The system is pumped down to a suitable base pressure for the leak detector to operate effectively.

  • Tracer Gas Application: A fine stream of helium gas is carefully directed at the exterior of the flange seal.

  • Detection: The leak detector's mass spectrometer measures the amount of helium that has entered the vacuum system, indicating a leak. The result is quantified as a leak rate (e.g., in mbar·L/s).

A diagram of the typical helium leak testing workflow is provided below.

cluster_prep Preparation cluster_test Testing cluster_result Result p1 Assemble Flange p2 Connect to Leak Detector p1->p2 t1 Evacuate System p2->t1 t2 Apply Helium Tracer Gas t1->t2 t3 Measure Leak Rate t2->t3 r1 Quantified Leak Rate t3->r1 start Application Requirement dn_check Flange Diameter (DN) > 50? start->dn_check freq_check Frequent Assembly/ Disassembly? dn_check->freq_check No iso_k Use ISO-K dn_check->iso_k Yes freq_check->iso_k No (Consider for robustness) iso_kf Use ISO-KF freq_check->iso_kf Yes

References

A Comparative Guide to Vacuum Integrity Testing of NW16 to Tube Weld Adapters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with high-vacuum systems, ensuring the integrity of every component is paramount to experimental success and safety. The weld connecting an NW16 flange to a tube is a critical point where leaks can compromise the entire system. This guide provides an objective comparison of the primary methods for testing the vacuum integrity of these adapters, supported by established principles and experimental protocols.

Comparison of Vacuum Integrity Testing Methods

The two most common and effective non-destructive methods for testing the vacuum integrity of this compound to tube weld adapters are Helium Leak Detection and Vacuum Decay Testing. Each method offers distinct advantages and is suited for different levels of sensitivity and operational constraints.

FeatureHelium Leak Detection (Mass Spectrometry)Vacuum Decay Testing
Principle of Operation A tracer gas (helium) is introduced to one side of the weld, and a mass spectrometer detects its presence on the other side (under vacuum), indicating a leak.[1][2][3]The adapter is placed in a sealed chamber, a vacuum is drawn, and the rate of pressure rise due to leakage into the chamber is measured over time.[4][5][6]
Sensitivity Extremely high; capable of detecting leaks as small as 10⁻¹² mbar∙L/s.[7]Lower than helium leak detection; typically suitable for detecting leaks in the range of 10⁻³ to 10⁻⁶ mbar∙L/s.
Leak Location Can pinpoint the exact location of a leak when using a spray probe (outside-in method).[1][8]Identifies the presence of a leak but does not locate it. The entire component is identified as leaking.[4][5]
Cost Higher initial equipment cost (mass spectrometer) and ongoing cost of helium gas.[9][10]Lower initial equipment cost and no consumable tracer gas required.
Complexity & Time Can be more complex and time-consuming, especially for very small leaks. Requires a skilled operator.Relatively simple and fast for go/no-go testing. Can be automated for high-throughput screening.[11]
Potential for Contamination Helium is an inert gas and poses a low risk of contamination to the vacuum system.[1]The test environment must be clean to avoid outgassing from contaminants, which can affect the accuracy of the pressure rise measurement.
Best Suited For Ultra-high vacuum (UHV) applications, systems where even minute leaks are critical, and for troubleshooting to find the exact location of a leak.High vacuum applications where a specific leak rate tolerance is defined and for routine quality control of manufactured parts.[11]

Experimental Protocols

Detailed methodologies for conducting Helium Leak Detection and Vacuum Decay Testing on an this compound to tube weld adapter are provided below.

Helium Leak Detection: Vacuum Method (Outside-In)

This is the most sensitive method for detecting leaks in vacuum components.

Objective: To detect and locate leaks in the weld of an this compound to tube adapter with the highest possible sensitivity.

Materials:

  • This compound to tube weld adapter to be tested.

  • High-vacuum pump (turbomolecular or diffusion pump) with a backing pump.

  • Helium mass spectrometer leak detector.[2]

  • Helium spray probe with a fine nozzle.[8]

  • Appropriate vacuum gauging (e.g., Pirani and ion gauges).

  • Blank-off flange for the tube end of the adapter.

  • Clamps and centering rings for this compound connection.

Procedure:

  • Assembly: Connect the this compound flange of the adapter to the inlet of the helium mass spectrometer leak detector using a clamp and centering ring. Seal the open end of the tube with a blank-off flange.

  • Evacuation: Evacuate the adapter and the spectrometer to a high vacuum level (typically below 10⁻⁴ mbar).[1]

  • Tuning and Calibration: Calibrate the leak detector according to the manufacturer's instructions to ensure it is sensitive to helium.

  • Helium Spraying: Using the spray probe, apply a small, controlled amount of helium gas to the exterior of the weld joint.[1][8] Move the probe slowly around the entire circumference of the weld.

  • Detection: If a leak is present, helium atoms will be drawn into the adapter through the weld, travel into the mass spectrometer, and be detected. The leak detector will give an audible and visual signal, and the leak rate will be displayed.[8]

  • Pinpointing the Leak: By carefully moving the spray probe, the exact location of the leak can be identified by the point of maximum response from the leak detector.

  • Quantification: The leak rate is measured in units such as mbar∙L/s or atm∙cc/s.[8]

Vacuum Decay Testing

This method is suitable for production environments and for applications where a slightly lower sensitivity is acceptable.

Objective: To determine if the overall leakage rate of an this compound to tube weld adapter is below a predefined acceptance limit.

Materials:

  • This compound to tube weld adapter to be tested.

  • Custom-sized vacuum test chamber that closely fits the adapter.[5]

  • Vacuum pump.

  • High-resolution pressure transducer.

  • Control and data acquisition system.

  • Blank-off flanges for both the this compound and tube ends of the adapter.

Procedure:

  • Preparation: Seal both ends of the this compound to tube weld adapter with blank-off flanges.

  • Chamber Placement: Place the sealed adapter inside the custom test chamber.

  • Evacuation: Evacuate the air from the test chamber to a predetermined vacuum level.[5][12]

  • Stabilization: Allow the pressure inside the chamber to stabilize for a set period. This accounts for any outgassing from the adapter or chamber walls.

  • Isolation and Measurement: Isolate the chamber from the vacuum pump and monitor the pressure inside the chamber over a specified test time using the pressure transducer.[6]

  • Analysis: If the adapter has a leak, air will leak from it into the chamber, causing the pressure inside the chamber to rise. The rate of this pressure rise (vacuum decay) is measured.[5][6]

  • Pass/Fail Determination: The measured pressure rise is compared to a predetermined pass/fail threshold. If the rise exceeds the limit, the part is considered to have failed the test.[13]

Logical Workflow for Test Selection

The choice between Helium Leak Detection and Vacuum Decay Testing depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate test method.

G start Start: this compound Adapter Vacuum Integrity Test req Is leak location required? start->req sensitivity Is UHV compatibility (leak rate < 10⁻⁸ mbar∙L/s) required? req->sensitivity No helium_leak Perform Helium Leak Detection req->helium_leak Yes sensitivity->helium_leak Yes qc_check Is this for routine QC of multiple parts? sensitivity->qc_check No end_pass Result: Pass helium_leak->end_pass end_fail Result: Fail helium_leak->end_fail vacuum_decay Perform Vacuum Decay Test vacuum_decay->end_pass vacuum_decay->end_fail qc_check->helium_leak No qc_check->vacuum_decay Yes

Caption: Workflow for selecting a vacuum integrity test method.

Conclusion

Both Helium Leak Detection and Vacuum Decay Testing are valuable methods for ensuring the integrity of this compound to tube weld adapters. Helium Leak Detection offers unparalleled sensitivity and the ability to locate leaks, making it the gold standard for critical UHV applications and troubleshooting.[14] Vacuum Decay Testing provides a simpler, faster, and more cost-effective solution for quality control in high-vacuum applications where the exact leak location is not required. The choice of method should be guided by the specific vacuum requirements, budget, and the intended application of the adapter.

References

A Comparative Guide to NW16 and VCR Connections in Research Equipment: Long-Term Reliability Under Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of vacuum systems is paramount. The choice of vacuum connection technology can significantly impact the long-term reliability and performance of critical equipment. This guide provides an objective comparison of two commonly used connection types: the elastomer-sealed NW16 (also known as KF16) and the metal-gasket VCR fitting. The following analysis is supported by available experimental data to inform selection for demanding research applications.

Executive Summary

This compound and VCR connections represent two distinct approaches to achieving a vacuum seal. This compound fittings, a type of ISO-KF standard, are prized for their convenience and rapid assembly, making them a staple in high-vacuum applications. In contrast, VCR (Vacuum Coupling Radiation) fittings, which utilize a metal-to-metal seal, are engineered for the more stringent requirements of ultra-high vacuum (UHV) environments. This guide demonstrates that while this compound connections offer ease of use, VCR fittings provide superior long-term reliability, particularly under stressful conditions such as thermal cycling and vibration, due to their robust all-metal design.

Performance Comparison: A Data-Driven Analysis

The long-term reliability of a vacuum connection is primarily determined by its ability to maintain a low leak rate and exhibit minimal outgassing over time and under various operational stresses.

Leak Rate Performance

A key differentiator between the two connection types is their sealing mechanism. This compound connections rely on the compression of an elastomeric O-ring (typically made of Viton® or Buna-N) between two flanges. VCR fittings, on the other hand, achieve a seal by compressing a metal gasket (commonly copper or nickel) between two beads on the fitting faces.[1]

Table 1: Comparison of Leak Rate Performance

FeatureThis compound (ISO-KF) with Viton® O-ringVCR (Metal Gasket)
Typical Helium Leak Rate 10⁻⁹ std cm³/s4 x 10⁻¹¹ std cm³/s (unplated gasket)[2]
Seal Type Elastomer CompressionMetal Gasket Compression[1]
Vacuum Range High Vacuum (down to ~10⁻⁸ mbar)Ultra-High Vacuum (<10⁻⁹ mbar)

Experimental data on VCR fittings demonstrates their exceptional sealing capabilities. In a study conducted by NASA, 1/4" and 1" VCR fittings subjected to cryogenic temperatures exhibited average helium leak rates in the low 10⁻¹⁰ sccs range, which was equivalent to the background level of the measurement system.[3] Even after experiencing significant thermal transients from chill-down to warm-up, only one out of 24 tests showed any significant sustained leakage.[3]

Direct comparative long-term leak rate data for this compound fittings under identical strenuous conditions is less readily available in published literature. However, the inherent properties of elastomers suggest a higher potential for degradation and permeation over time, especially with repeated bakeouts, which can harden the O-ring and compromise the seal.

Outgassing Characteristics

Outgassing, the release of trapped or absorbed gases from a material under vacuum, is a critical factor in achieving and maintaining high vacuum levels.

Table 2: Outgassing Performance Comparison

FeatureThis compound (Elastomer Seal)VCR (Metal Seal)
Primary Outgassing Species Water vapor, hydrocarbons from the elastomerPrimarily hydrogen from the bulk metal
Bakeout Temperature Limit ~150°C (Viton®)Up to 537°C (Stainless Steel)[1]
Outgassing Rate Higher, especially initially and for water vaporSignificantly lower, especially after bakeout

Elastomers, due to their porous nature, have significantly higher outgassing rates compared to metals, particularly for water vapor. While a bakeout can reduce this, the temperature is limited by the elastomer's thermal stability. Exceeding this limit can cause permanent damage to the seal. Metal-sealed connections like VCR can be baked to much higher temperatures, effectively reducing the outgassing of volatile species and leading to a cleaner vacuum environment. Studies on vacuum chamber materials show that stainless steel, when properly treated, can achieve ultra-low specific outgassing rates below 1 × 10⁻¹¹ Pa L s⁻¹ cm⁻².[4]

Durability Under Thermal Cycling and Vibration

Research equipment is often subjected to repeated temperature changes (bakeouts) and mechanical vibrations from pumps and other components.

Table 3: Durability Under Stress

FeatureThis compound (ISO-KF)VCR
Thermal Cycling Elastomer can degrade, leading to leaksAll-metal construction provides high stability
Vibration Potential for clamp loosening and seal shiftingRobust, torqued connection maintains integrity
Repeated Assembly Elastomer is prone to wear and requires frequent replacementGasket is single-use, but the fitting itself is highly durable

A NASA study on VCR fittings provides robust data on their durability. VCR assemblies were subjected to two consecutive cryogenic thermal cycles, followed by a launch vibration test profile, and then two additional cryogenic thermal cycles. The results showed that the fittings remained leak-tight, with measured leak rates typically in the range of 10⁻⁹ to 10⁻¹⁰ sccs both before and after the vibration and thermal stresses.[5][6]

While specific long-term vibration and thermal cycling test data for this compound connections is not as extensively documented in comparative studies, the reliance on a clamped elastomer seal makes them inherently more susceptible to failure under these conditions. The clamp can potentially loosen over time with vibration, and the repeated expansion and contraction during thermal cycling can accelerate the degradation of the elastomer O-ring.

Experimental Protocols

To ensure the objective comparison of vacuum connection reliability, standardized experimental protocols are essential. The following outlines key experimental methodologies cited in the evaluation of vacuum fittings.

Helium Leak Rate Measurement

This test quantifies the rate at which helium gas penetrates the vacuum seal.

  • Apparatus: A calibrated helium mass spectrometer leak detector is connected to the vacuum side of the fitting assembly.

  • Procedure:

    • The fitting is assembled according to the manufacturer's specifications.

    • The interior of the assembly is evacuated to a high vacuum.

    • A tracer gas (helium) is sprayed into an enclosure surrounding the exterior of the fitting.

    • The leak detector measures the rate at which helium atoms cross the seal and enter the vacuum system.

  • Data Presentation: Leak rates are typically reported in standard cubic centimeters per second (sccs) or mbar·L/s.

Thermal Cycling Test

This procedure evaluates the seal's integrity under repeated temperature variations.

  • Apparatus: The fitting assembly is placed within a thermal chamber or oven.

  • Procedure:

    • The assembly is connected to a helium leak detector.

    • The fitting is subjected to a series of heating and cooling cycles between ambient temperature and the desired bakeout temperature.

    • Helium leak rate is monitored throughout the cycling process and after the assembly returns to ambient temperature.

  • Data Presentation: Leak rate is plotted as a function of the number of thermal cycles.

Vibration Test

This test assesses the connection's ability to withstand mechanical vibrations.

  • Apparatus: The fitting assembly is mounted on a vibration shaker table.

  • Procedure:

    • The assembly undergoes a pre-vibration helium leak test.

    • The shaker table subjects the fitting to a specified vibration profile (e.g., random vibration over a range of frequencies and amplitudes) for a defined duration.

    • A post-vibration helium leak test is performed to determine any degradation in sealing performance.

  • Data Presentation: Pre- and post-vibration leak rates are compared.

Workflow and Pathway Diagrams

To visualize the decision-making process for selecting a vacuum connection and the experimental workflow for its validation, the following diagrams are provided.

VacuumConnectionSelection cluster_0 Application Requirements cluster_1 Connection Type Evaluation cluster_2 Selection RequiredVacuum Required Vacuum Level This compound This compound (ISO-KF) RequiredVacuum->this compound High Vacuum VCR VCR RequiredVacuum->VCR Ultra-High Vacuum OperatingTemp Operating Temperature OperatingTemp->this compound < 150°C OperatingTemp->VCR > 150°C Vibration Vibration Environment Vibration->this compound Low to Moderate Vibration->VCR High AssemblyFrequency Assembly Frequency AssemblyFrequency->this compound High AssemblyFrequency->VCR Low to Moderate OptimalChoice Optimal Connection This compound->OptimalChoice VCR->OptimalChoice ExperimentalWorkflow cluster_0 Test Preparation cluster_1 Environmental Stress Testing cluster_2 Post-Test Analysis Assemble Assemble Fitting InitialLeakTest Initial Helium Leak Test Assemble->InitialLeakTest ThermalCycle Thermal Cycling InitialLeakTest->ThermalCycle VibrationTest Vibration Testing ThermalCycle->VibrationTest PostLeakTest Post-Stress Leak Test VibrationTest->PostLeakTest DataAnalysis Data Analysis & Comparison PostLeakTest->DataAnalysis

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical Waste: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemical waste is a critical component of ensuring the safety of personnel and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the handling and disposal of hazardous chemical waste, with a specific focus on potent compounds such as kinase inhibitors. The procedures outlined are designed to be a primary resource for researchers, scientists, and drug development professionals, fostering a culture of safety and compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. All handling of hazardous waste should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure.

Step-by-Step Disposal Procedure

The following steps provide a systematic approach to the disposal of chemical waste, from initial segregation to final pickup.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Different waste streams must never be mixed.

  • Solid Waste: Collect solid chemical waste, such as unused compounds and contaminated materials (e.g., weighing papers, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.[1] This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]

  • Liquid Waste: Liquid waste, such as solutions of chemicals in solvents, must be collected in a separate, leak-proof container.[1] Halogenated and non-halogenated solvent wastes should be collected in separate containers. Aqueous waste should also be segregated.

  • Sharps: Chemically contaminated sharps, including needles and blades, must be placed in a labeled, puncture-proof container.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled.

  • The words "Hazardous Waste" must be prominently displayed.[1]

  • The label must include the full chemical name of all constituents.

  • The Principal Investigator's (PI) name and the date of accumulation should also be included.[2]

Step 3: Waste Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Containers must be kept closed at all times, except when adding waste.

  • Store waste in secondary containment bins to prevent the spread of potential leaks.[1]

  • Ensure incompatible waste types are segregated. For example, acids should be stored separately from bases, and oxidizers should be kept away from flammable materials.

Step 4: Disposal of Empty Containers

Empty containers that held hazardous chemicals must also be disposed of properly.

  • For acutely toxic compounds, it is recommended to triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]

  • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.[1]

Step 5: Arranging for Final Disposal

Once a waste container is full or has been in the SAA for a specified period, arrange for its pickup and final disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

  • Complete all required documentation for waste tracking and disposal.[1]

Quantitative Data Summary

For specific compounds, it is crucial to be aware of their hazard classifications and properties. The following table provides an example for the compound Hpk1-IN-16.

PropertyValue
Chemical Name Hpk1-IN-16
CAS Number 2294965-95-8
Molecular Formula C28H27FN4O4
Molecular Weight 454.54 g/mol
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.

Table 1: Chemical and Hazard Profile of Hpk1-IN-16.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the chemical waste disposal process.

G cluster_start cluster_waste_id Waste Identification & Segregation cluster_container Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Generate Chemical Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps select_container Select Compatible Container solid_waste->select_container liquid_waste->select_container sharps_waste->select_container label_container Label Container: 'Hazardous Waste' + Contents select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No request_pickup Request EHS Pickup check_full->request_pickup Yes complete_paperwork Complete Disposal Paperwork request_pickup->complete_paperwork end End: Waste Removed complete_paperwork->end

References

Essential Safety Protocols for Handling Hazardous Materials in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to selecting and using Personal Protective Equipment (PPE) when handling potentially hazardous substances, referred to herein by the placeholder "NW16," within a laboratory environment, particularly one equipped with this compound vacuum apparatus. Given that "this compound" is not a universally recognized chemical identifier, this guide establishes a procedural framework for risk assessment and PPE selection adaptable to any substance used in your specific research and development activities.

Immediate Safety and Operational Planning

Before handling any substance, a thorough risk assessment is mandatory. This assessment forms the foundation of a safe operational plan, including the selection of appropriate PPE and disposal procedures.

Hierarchy of Controls

The most effective way to ensure safety is to follow the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous one.

  • Engineering Controls: If elimination or substitution is not possible, use engineering controls to isolate personnel from the hazard. Examples include fume hoods, glove boxes, and closed systems. When working with substances that may become airborne, performing the work in a certified chemical fume hood is crucial.

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Examples include standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): PPE should be used in conjunction with the above controls. It is essential for protecting against hazards when other controls cannot eliminate the risk entirely.

Step-by-Step Guide to PPE Selection for "this compound"

Step 1: Identify the Hazards of "this compound"

Consult the Safety Data Sheet (SDS) for the specific substance you are handling. The SDS is the primary source of information regarding the hazards of a chemical. Pay close attention to the following sections:

  • Section 2: Hazards Identification: This section describes the physical and health hazards.

  • Section 8: Exposure Controls/Personal Protection: This section provides recommendations for permissible exposure limits and personal protective equipment.

Step 2: Assess the Risks of Your Experimental Protocol

Consider the following factors in your specific experiment:

  • Physical form of the substance: Is it a solid, liquid, or gas? Powders and volatile liquids pose a higher inhalation risk.

  • Concentration and quantity: Higher concentrations and larger quantities present a greater risk.

  • Operating conditions: High temperatures or pressures can increase the risk of exposure.

  • Potential for splashes, sprays, or aerosol generation: These activities increase the risk of skin, eye, and respiratory exposure.

Step 3: Select the Appropriate PPE

Based on your hazard identification and risk assessment, select the appropriate PPE. The following table provides general guidance.

Hazard TypeRequired PPE
Eye Hazard (Chemical splashes, flying particles)Safety glasses with side shields (minimum).Chemical splash goggles are required for significant splash hazards. A face shield worn over goggles may be necessary for severe splash hazards.
Skin Hazard (Corrosive, toxic, or skin-sensitizing chemicals)Gloves: Select gloves based on the specific chemical resistance. Consult the glove manufacturer's compatibility chart. Nitrile gloves are a common choice for general laboratory use, but may not be suitable for all chemicals. Consider double-gloving for highly toxic substances.Lab Coat: A standard cotton lab coat is the minimum requirement. A chemical-resistant apron or a specialized lab coat (e.g., flame-resistant) may be required for specific hazards.
Inhalation Hazard (Volatile liquids, fine powders, aerosols)All work with substances that pose an inhalation hazard should be conducted in a chemical fume hood or other ventilated enclosure.If engineering controls are not sufficient, respiratory protection may be required. A respiratory protection program, including fit testing and training, is necessary. The type of respirator (e.g., N95, half-mask with specific cartridges, full-face respirator) will depend on the specific hazard and its concentration.
Cryogenic Hazards (Handling liquefied gases like liquid nitrogen)Insulated cryogenic gloves.Safety glasses or goggles.A face shield.

Experimental Protocol for Glove Selection and Integrity Check:

  • Consult the SDS: Identify the chemical(s) that will be handled.

  • Refer to a Glove Compatibility Chart: Use a reputable source (e.g., from the glove manufacturer) to find the recommended glove material for the identified chemical(s). Note the breakthrough time and permeation rate.

  • Select the Appropriate Glove: Choose the glove material and thickness that provides adequate protection for the duration of the task.

  • Inspect Before Use: Before donning gloves, visually inspect them for any tears, punctures, or discoloration.

  • Perform an Air Inflation Test (for non-disposable gloves): a. Hold the glove at the cuff and trap air inside. b. Squeeze the glove to inflate it and check for any leaks by listening for escaping air or submerging it in water (if appropriate for the glove type).

  • Don Gloves: Ensure hands are clean and dry before putting on gloves.

  • Monitor During Use: Be mindful of any signs of degradation, swelling, or discoloration of the gloves during the procedure. If this occurs, remove and replace the gloves immediately.

  • Doff Gloves Correctly: To avoid contaminating your hands, follow a safe glove removal procedure (e.g., peel one glove off by grasping the cuff and turning it inside out, then use the clean hand to slide under the cuff of the other glove and peel it off).

Operational and Disposal Plans

Operational Plan:

  • Designate a work area: Clearly define the area where "this compound" will be handled.

  • Prepare all materials: Have all necessary equipment and reagents ready before starting the experiment.

  • Follow the SOP: Adhere strictly to the established Standard Operating Procedure for the experiment.

  • Work in a well-ventilated area: Use a chemical fume hood if there is any risk of inhalation exposure.

  • Keep containers closed: When not in use, ensure all containers of "this compound" are securely closed.

Disposal Plan for Contaminated PPE:

Proper disposal of used PPE is critical to prevent the spread of contamination.

PPE ItemDisposal Procedure
Gloves Dispose of immediately after use or when contaminated. Place in the designated hazardous waste container. Do not reuse disposable gloves.
Lab Coats If grossly contaminated, remove immediately and place in a designated, labeled bag for hazardous waste disposal. Reusable lab coats should be professionally laundered by a service familiar with laboratory hazards.
Goggles/Face Shields Decontaminate after each use according to the manufacturer's instructions. If grossly contaminated and cannot be decontaminated, dispose of as hazardous waste.
Respirators Disposable respirators should be discarded after a single use. Reusable respirator cartridges should be replaced on a schedule determined by the substance and exposure levels. Dispose of used cartridges as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_selection PPE Selection cluster_disposal Disposal start Start: Handling 'this compound' sds Consult 'this compound' Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Health - Physical - Environmental sds->hazards protocol Analyze Experimental Protocol risks Assess Risks: - Exposure routes - Concentration - Quantity protocol->risks eye_hazard Eye Hazard? hazards->eye_hazard risks->eye_hazard skin_hazard Skin Hazard? eye_hazard->skin_hazard No goggles Wear Safety Goggles / Face Shield eye_hazard->goggles Yes inhalation_hazard Inhalation Hazard? skin_hazard->inhalation_hazard No gloves Wear Chemical-Resistant Gloves & Lab Coat skin_hazard->gloves Yes respirator Use Fume Hood / Respirator inhalation_hazard->respirator Yes no_ppe Minimum PPE: Lab Coat, Safety Glasses inhalation_hazard->no_ppe No goggles->skin_hazard gloves->inhalation_hazard end Proceed with Experiment respirator->end no_ppe->end dispose Dispose of Contaminated PPE as Hazardous Waste end->dispose

Caption: A workflow diagram for selecting appropriate Personal Protective Equipment (PPE).

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